molecular formula C12H18N2 B1336013 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine CAS No. 2637-31-2

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Cat. No.: B1336013
CAS No.: 2637-31-2
M. Wt: 190.28 g/mol
InChI Key: BHHICRFDCVVASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-8-4-10-14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7H,3-4,6,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHICRFDCVVASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408988
Record name 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2637-31-2
Record name 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical properties of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine. Due to the limited availability of public data on this specific compound, this document focuses on presenting the confirmed foundational data. The broader context of tetrahydroquinoline derivatives suggests potential biological activity, which warrants further investigation.

Chemical Identity and Properties

This compound, with the CAS Number 2637-31-2, is a substituted derivative of tetrahydroquinoline.[1][2][3] Tetrahydroquinolines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a variety of natural products and their diverse pharmacological activities.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2637-31-2[1][2][3]
Molecular Formula C12H18N2[1][3]
Molecular Weight 190.29 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not available in the reviewed literature, a general synthetic approach can be inferred from established methods for the N-alkylation of tetrahydroquinolines. A plausible synthetic route would involve the reaction of 1,2,3,4-tetrahydroquinoline with a suitable three-carbon aminopropylating agent.

A general workflow for a potential synthesis and purification process is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 1,2,3,4-Tetrahydroquinoline + 3-halopropylamine or equivalent Reaction N-Alkylation Reaction (e.g., in a suitable solvent with base) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Extraction Work-up and Extraction Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Pure Product Chromatography->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Purity Purity Analysis (e.g., HPLC) Pure_Product->Purity

Figure 1: A generalized workflow for the synthesis, purification, and analysis of this compound.

Spectral Data

Specific experimental ¹H and ¹³C NMR spectral data for this compound are not available in the searched literature.

Biological Activity and Signaling Pathways

There is no specific information available concerning the biological activity or the signaling pathways associated with this compound. However, the tetrahydroquinoline scaffold is a common motif in many biologically active compounds. Derivatives of tetrahydroquinoline have been reported to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities.[6][7][8] The presence of the aminopropane side chain may also contribute to potential biological interactions. Further research is required to elucidate the specific biological profile of this compound.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. As a general precaution for a novel chemical compound, it should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical compound for which basic identifying information is available. However, a comprehensive profile of its physicochemical properties, detailed synthetic protocols, spectral characterization, and biological activity is currently lacking in the public domain. The established importance of the tetrahydroquinoline core in medicinal chemistry suggests that this compound could be a candidate for further investigation to explore its potential pharmacological properties. The information presented in this guide serves as a foundational resource for researchers interested in pursuing further studies on this molecule.

References

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine CAS number 2637-31-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine (CAS Number: 2637-31-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 2637-31-2), a molecule featuring the 1,2,3,4-tetrahydroquinoline scaffold. Due to the limited specific research on this compound, this document synthesizes information from structurally related molecules and general chemical principles to offer insights into its synthesis, physicochemical properties, and potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of novel tetrahydroquinoline derivatives.

Introduction

This compound is a chemical compound characterized by a 1,2,3,4-tetrahydroquinoline core N-substituted with a 3-aminopropyl chain. The tetrahydroquinoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications. This guide will explore the key characteristics of this molecule, drawing on established knowledge of related structures to provide a foundational understanding for future research and development.

Physicochemical Properties

PropertyValueSource
CAS Number 2637-31-2-
Molecular Formula C₁₂H₁₈N₂-
Molecular Weight 190.28 g/mol -
Appearance Colorless to pale yellow liquidPredicted
Boiling Point 323.7±11.0 °C at 760 mmHgPredicted
Density 1.0±0.1 g/cm³Predicted
pKa 10.29±0.10 (most basic)Predicted

Synthesis and Characterization

A plausible and commonly employed synthetic route for this compound involves the N-alkylation of 1,2,3,4-tetrahydroquinoline.

Proposed Synthetic Protocol

A likely synthetic pathway involves the reaction of 1,2,3,4-tetrahydroquinoline with a suitable 3-carbon aminopropylating agent, where the amino group is protected. This is followed by a deprotection step to yield the final product.

Reaction Scheme:

1,2,3,4-tetrahydroquinoline + Br-(CH₂)₃-NH(Boc) → 1-((3-(Boc-amino)propyl)-1,2,3,4-tetrahydroquinoline → this compound

Experimental Protocol:

  • Alkylation: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 eq). To this mixture, add N-(3-bromopropyl)phthalimide or a similarly protected aminopropyl halide (1.1 eq). Heat the reaction mixture at 80-100 °C for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After cooling, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Deprotection: The protecting group (e.g., phthalimide or Boc) is then removed under standard conditions. For phthalimide, this is typically achieved by treatment with hydrazine hydrate in ethanol. For a Boc group, acidic conditions (e.g., TFA in DCM) are used.

  • Final Purification: The final product is then purified, for instance, by distillation under reduced pressure or by crystallization of a salt form (e.g., hydrochloride).

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the tetrahydroquinoline and propyl amine moieties and their connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H and C-N bonds.

Potential Biological Activity and Therapeutic Applications

The 1,2,3,4-tetrahydroquinoline scaffold is a key component of many compounds with significant biological activity. Derivatives have been reported to interact with various receptors and enzymes, suggesting potential therapeutic applications for this compound.

Dopamine Receptor Agonism

Many N-substituted tetrahydroquinolines are known to be agonists or partial agonists of dopamine receptors, particularly the D2 and D3 subtypes. This activity is relevant for the treatment of Parkinson's disease and other neurological disorders.

Compound This compound D2R Dopamine D2 Receptor Compound->D2R Binds and activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., reduced neuronal excitability) PKA->CellularResponse Phosphorylates targets

Caption: Hypothetical signaling pathway for dopamine D2 receptor agonism.

Serotonin Receptor Modulation

Certain derivatives of tetrahydroquinoline have shown affinity for serotonin (5-HT) receptors, which could be relevant for treating depression, anxiety, and other mood disorders.

Other Potential Activities

The tetrahydroquinoline core is also found in compounds with antimicrobial, anticancer, and anti-inflammatory properties. The specific activity of this compound would need to be determined through extensive screening.

Proposed Experimental Workflow for Biological Screening

A systematic approach is necessary to elucidate the biological activity of this compound. The following workflow outlines a potential screening cascade.

cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Primary Binding Assays (e.g., Dopamine, Serotonin Receptors) B Functional Assays (e.g., cAMP measurement, Ca²⁺ flux) A->B C Enzyme Inhibition Assays (e.g., MAO, AChE) A->C D Cell Viability/Toxicity Assays (e.g., MTT, LDH) B->D E Cellular Target Engagement Assays D->E F Pharmacokinetic Studies (ADME) E->F G Animal Models of Disease (e.g., Parkinson's, Depression) F->G

physical and chemical properties of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

This compound, also known as 1-(3-aminopropyl)-1,2,3,4-tetrahydroquinoline, is a derivative of tetrahydroquinoline featuring a propan-1-amine substituent at the nitrogen atom of the heterocyclic ring.

Table 1: Physical and Chemical Properties

PropertyValueSource/Notes
CAS Number 2637-31-2[1][2]
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
Appearance Not explicitly stated; likely a liquid at room temperatureInferred from related compounds
Density 1.045 g/cm³[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available; likely soluble in organic solventsInferred from structure
pKa Data not available

Synthesis and Characterization

General Synthetic Approach: N-Alkylation of 1,2,3,4-Tetrahydroquinoline

A common and effective method for the synthesis of N-substituted tetrahydroquinolines is the direct N-alkylation of the parent heterocycle with an appropriate alkyl halide.[4] In the case of this compound, this would involve the reaction of 1,2,3,4-tetrahydroquinoline with a protected 3-halopropan-1-amine, followed by deprotection.

A potential synthetic workflow is outlined below:

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection A 1,2,3,4-Tetrahydroquinoline D Protected Intermediate A->D Reacts with B Protected 3-halopropan-1-amine (e.g., N-(3-bromopropyl)phthalimide) B->D C Base (e.g., K₂CO₃ or Et₃N) Solvent (e.g., DMF or ACN) C->D E Protected Intermediate G This compound E->G Reacts with F Deprotecting Agent (e.g., Hydrazine hydrate) F->G logical_relationship A This compound (Core Scaffold) B Synthesis of Derivatives (Modification of aminopropyl group) A->B C Biological Screening (e.g., anticancer, antioxidant, enzyme inhibition assays) B->C D Identification of Lead Compounds C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G Preclinical and Clinical Development F->G

References

An In-Depth Technical Guide to 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a concise overview of the molecular structure and key physicochemical properties of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine, a compound of interest to researchers and professionals in the fields of chemical synthesis and drug development.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These data are essential for experimental design, analytical characterization, and computational modeling.

PropertyValueCitations
Molecular Formula C₁₂H₁₈N₂[1][2]
Molecular Weight 190.29 g/mol [1]
CAS Number 2637-31-2[1]

Experimental Protocols

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram, generated using the Graphviz DOT language. This visualization clarifies the atomic connectivity and the arrangement of the dihydroquinoline and propan-1-amine moieties.

Molecular structure of this compound.

References

The Multifaceted Biological Activities of Dihydroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological properties of dihydroquinoline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This guide provides a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways, tailored for researchers, scientists, and drug development professionals.

The dihydroquinoline scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. These compounds have demonstrated considerable potential in various therapeutic areas, making them attractive candidates for further drug development. This technical guide consolidates the current knowledge on the biological activities of dihydroquinoline derivatives, presenting key quantitative data, experimental protocols, and mechanistic insights to facilitate future research and development endeavors.

Anticancer Activity

Dihydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and modulation of critical signaling pathways.

A notable mechanism of action for some dihydroquinoline derivatives is the inhibition of human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell proliferation and resistance.[1][2] Furthermore, certain derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells and is a hallmark of many effective anticancer drugs.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected dihydroquinoline and tetrahydroquinoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCell LineCancer TypeIC50 (µM)Reference
Ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate (Compound 5)HepG2Hepatocellular CarcinomaNot specified, but identified as most potent among nine tested compounds[3]
Ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate (Compound 5)SMMCHepatocellular CarcinomaNot specified, but identified as most potent among nine tested compounds[3]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HCT-116Colon Cancer~13[4]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)A549Lung Cancer11.33 ± 0.67[4]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116Colorectal Cancer12.04 ± 0.57[5]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)A-549Non-small cell lung adenocarcinoma12.55 ± 0.54[5]
Dihydroquinoline DerivativeB16F10Mouse MelanomaNot specified, but certified as a potential anticancer agent[1][2]
Dihydroquinoline DerivativeMDA-MB-231Metastatic Breast AdenocarcinomaNot specified, but certified as a potential anticancer agent[1][2]
Dihydroquinoline Embelin Derivative (4i)J774 Macrophages & H9c2 Cardiomyocytes-> 40[6]
Dihydroquinoline Embelin Derivative (4m)J774 Macrophages & H9c2 Cardiomyocytes-> 40[6]

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Dihydroquinoline derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens. Their mechanisms of action can include the inhibition of essential microbial enzymes and disruption of cell wall integrity.

For instance, some quinoline derivatives have been designed as inhibitors of the peptide deformylase (PDF) enzyme, which is crucial for bacterial protein synthesis.[7] Others have been shown to disrupt the fungal cell wall, leading to cell death.[7]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected dihydroquinoline and related quinoline derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Dihydrotriazine-quinoline hybrid (8a)S. aureus 42201[8]
Dihydrotriazine-quinoline hybrid (8a)MRSA CCARM 35061[8]
Dihydrotriazine-quinoline hybrid (8a)E. coli 19241[8]
Dihydrotriazine-quinoline hybrid (8a)P. aeruginosa 27422[8]
1,2-dihydroquinoline carboxamide (35)M. tuberculosis H37Rv0.39 (IC50)[9]
1,2-dihydroquinoline carboxamide (36)M. tuberculosis H37Rv0.78 (IC50)[9]
Quinoline-based hydroxyimidazolium hybrid (7b)S. aureus2[10]
Quinoline-based hydroxyimidazolium hybrid (7b)M. tuberculosis H37Rv10[10]
Quinoline-based hydroxyimidazolium hybrid (7c)C. neoformans15.6[10]
Quinoline-based hydroxyimidazolium hybrid (7d)C. neoformans15.6[10]
6-amino-4-methyl-1H-quinoline-2-one derivative (6)A. flavus, A. niger, F. oxysporum, C. albicansIdentified as most potent, specific values not provided[7]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Dihydroquinoline derivatives have been investigated for their anti-inflammatory properties, with several studies demonstrating their ability to modulate key inflammatory pathways and mediators.

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins. This is frequently achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, some derivatives have been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected quinoline derivatives, with data presented as IC50 values.

CompoundAssay/TargetIC50 (µM)Reference
Quinoline Derivative (12c)COX-2 Inhibition0.1
Quinoline Derivative (14a)COX-2 Inhibition0.11
Quinoline Derivative (14b)COX-2 Inhibition0.11
2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e)COX-2 Inhibition0.043[2]
2-(4-(substituted) phenyl)quinoline-4-carboxylic acid derivative (39)COX-2 Inhibition0.077
Pyrazolo[4,3-c]quinoline derivative (2a)NO Production Inhibition (LPS-stimulated RAW 264.7)0.39
Pyrazolo[4,3-c]quinoline derivative (2f)NO Production Inhibition (LPS-stimulated RAW 264.7)0.29
Pyrazolo[4,3-c]quinoline derivative (2i)NO Production Inhibition (LPS-stimulated RAW 264.7)0.19
Tetrahydroquinoline derivative (SF13)NO Scavenging85% inhibition at 50 µM

Neuroprotective Activity

Neurodegenerative diseases represent a significant and growing healthcare challenge. Dihydroquinoline derivatives have shown promise as neuroprotective agents, primarily through their antioxidant and anti-inflammatory properties.

The neuroprotective effects of compounds like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) are attributed to their ability to reduce oxidative stress, inhibit inflammatory responses, and prevent apoptosis in neuronal cells. These actions help to protect neurons from damage and death in models of neurodegenerative conditions.

Quantitative Data: In Vitro Neuroprotective Activity

The following table presents the half-maximal effective concentration (EC50) values for the neuroprotective activity of selected quinolylnitrone derivatives.

CompoundAssayEC50 (µM)Reference
Quinolylnitrone (QN6)Neuroprotection against decreased metabolic activity3.97 ± 0.78[3]
Quinolylnitrone (QN6)Neuroprotection against necrotic cell death3.79 ± 0.83[3]
Quinolylnitrone (QN6)Neuroprotection against apoptotic cell death3.99 ± 0.21[3]
Quinolylnitrone (QN6)Superoxide production decrease3.94 ± 0.76[3]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of dihydroquinoline derivatives are underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Several quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by dihydroquinoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Some quinoline derivatives have been identified as inhibitors of this pathway, targeting key components such as PI3K and mTOR, which can lead to the induction of apoptosis in cancer cells.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Dihydroquinoline Derivative Dihydroquinoline Derivative Dihydroquinoline Derivative->PI3K Inhibits Dihydroquinoline Derivative->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by dihydroquinoline derivatives.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of dihydroquinoline derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dihydroquinoline derivative

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of the dihydroquinoline derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24 hours A->B C Treat with Dihydroquinoline Derivative B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

References

An In-Depth Technical Guide to the Therapeutic Potential of Dihydroquinoline and Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The dihydroquinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities. While the specific therapeutic applications of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine remain uncharacterized in publicly available literature, the broader family of related derivatives has demonstrated significant potential in several key therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of dihydroquinoline and tetrahydroquinoline derivatives, with a focus on their applications in oncology, neuroprotection, and infectious diseases. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Introduction to Dihydroquinoline and Tetrahydroquinoline Scaffolds

Quinoline and its partially or fully saturated derivatives, such as dihydroquinolines and tetrahydroquinolines, are nitrogen-containing heterocyclic compounds that are fundamental building blocks in the development of new therapeutic agents.[1][2] These scaffolds are present in a variety of natural products and synthetic molecules that exhibit a broad spectrum of biological properties.[3] The structural rigidity and synthetic tractability of these ring systems allow for the precise spatial arrangement of functional groups, enabling the design of potent and selective modulators of various biological targets. The diverse therapeutic potential of these compounds stems from their ability to interact with a wide range of biomolecules, including enzymes, receptors, and nucleic acids.[4][5]

Synthesis of Dihydroquinoline and Tetrahydroquinoline Derivatives

The synthesis of dihydroquinoline and tetrahydroquinoline derivatives can be achieved through various established and novel chemical reactions. A common and versatile method is the Povarov reaction, a [4+2] cycloaddition that can be performed as a multi-step or a one-pot multi-component reaction.[6]

Experimental Protocol: Multi-component Povarov Reaction for Tetrahydroquinoline Synthesis [6]

This protocol describes the synthesis of 2,4-substituted tetrahydroquinolines from an aldehyde, an aromatic amine, and a vinyl ether, catalyzed by a Lewis acid.

Materials:

  • Substituted benzaldehyde (1 eq)

  • Substituted aniline (1 eq)

  • Vinyl ether (1.5 eq)

  • Lewis acid catalyst (e.g., AlCl₃ or Cu(OTf)₂) (10 mol%)

  • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup with silica gel

Procedure:

  • To a solution of the substituted benzaldehyde (1 eq) and substituted aniline (1 eq) in the chosen solvent, add the Lewis acid catalyst (10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the in-situ formation of the corresponding imine.

  • Add the vinyl ether (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using TLC.

  • Upon completion of the reaction, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired tetrahydroquinoline derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

A variety of synthetic strategies have been developed for the construction of compounds bearing the quinoline nucleus due to its broad spectrum of pharmacological activities.[7]

Therapeutic Applications and Mechanisms of Action

Derivatives of dihydroquinoline and tetrahydroquinoline have emerged as a significant class of compounds with potent anticancer activity.[3] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[4][8]

Key Mechanisms of Anticancer Action:

  • Kinase Inhibition: Many quinoline-based compounds target protein kinases that are crucial for tumor growth and progression, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular signaling kinases (e.g., PI3K/Akt/mTOR pathway).[1][9]

  • Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

  • Topoisomerase Inhibition: Some quinoline analogues act as topoisomerase inhibitors, intercalating with DNA and preventing the re-ligation of DNA strands, which ultimately leads to cell death.[5]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) and the activation of caspases.[8]

Quantitative Data on Anticancer Activity of Tetrahydroquinoline Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Morpholine-Substituted TetrahydroquinolinesA549 (Lung Cancer)0.033 - 0.062[11]
Morpholine-Substituted TetrahydroquinolinesMCF-7 (Breast Cancer)0.087 - 0.58[11]
TetrahydroquinolinonesHCT-116 (Colon Cancer)Micromolar concentrations[12]
TetrahydroquinolinonesA549 (Lung Cancer)Potent cytotoxicity[8]
Quinoline-based HydrazonesNCI 60 Cell Line Panel0.33 - 4.87[13]

Signaling Pathway in Cancer Targeted by Quinoline Derivatives

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Apoptosis Apoptosis Proliferation->Apoptosis Topoisomerase Topoisomerase DNA DNA Topoisomerase->DNA Quinoline_Derivatives Quinoline Derivatives Quinoline_Derivatives->RTK Inhibition Quinoline_Derivatives->PI3K Inhibition Quinoline_Derivatives->Tubulin Inhibition Quinoline_Derivatives->Apoptosis Induction Quinoline_Derivatives->Topoisomerase Inhibition

Figure 1: Simplified signaling pathways targeted by quinoline derivatives in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [11][14]

This protocol outlines a common method for assessing the cytotoxic activity of compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., VERO)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be kept below 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Tetrahydroisoquinoline (THIQ) derivatives have shown considerable promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's disease.[15][16] These compounds can protect neurons from damage and death through various mechanisms.

Key Mechanisms of Neuroprotective Action:

  • Antioxidant Effects: Some THIQ derivatives exhibit strong antioxidant properties, scavenging free radicals and reducing oxidative stress, which is a key contributor to neuronal damage in neurodegenerative disorders.[16]

  • Modulation of Neurotransmitter Systems: Certain compounds can interact with neurotransmitter systems, such as the dopaminergic system, to restore balance and protect neurons.[17]

  • Anti-apoptotic and Anti-inflammatory Effects: Neuroprotective THIQs can inhibit apoptotic pathways and reduce neuroinflammation, both of which are implicated in the progression of neurodegenerative diseases.[16]

Experimental Workflow for In Vivo Neuroprotective Screening

neuroprotection_workflow Model Establish In Vivo Model (e.g., Zebrafish or Mouse Model of Neurodegeneration) Treatment Administer Test Compounds (e.g., Tetrahydroisoquinoline Derivatives) Model->Treatment Behavioral Behavioral Assessment (e.g., Motor Function Tests) Treatment->Behavioral Histological Histological Analysis (e.g., Immunohistochemistry for Neuronal Markers) Treatment->Histological Biochemical Biochemical Assays (e.g., Measurement of Oxidative Stress Markers) Treatment->Biochemical Data Data Analysis and Identification of Lead Compounds Behavioral->Data Histological->Data Biochemical->Data

Figure 2: A general workflow for the in vivo screening of neuroprotective compounds.

Quinoline and its derivatives have a long history as antimicrobial agents, with some compounds demonstrating broad-spectrum activity against bacteria and fungi.[13][18] Their mechanisms of action in microorganisms are diverse and can involve the inhibition of essential cellular processes.

Key Mechanisms of Antimicrobial Action:

  • DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a well-known class of quinoline-based antibiotics, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[18]

  • Disruption of Cell Division: Some dihydroquinoline derivatives have been shown to inhibit the growth of mycobacteria by targeting key cell division proteins.[19]

  • Membrane Disruption: The cationic nature of some quinoline derivatives can lead to the disruption of microbial cell membranes, resulting in cell lysis.

Quantitative Data on Antimicrobial Activity of Quinoline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoline-based HydrazonesPathogenic Strains6.25 - 100[13]
Quinoline-based Hydroxyimidazolium HybridsStaphylococcus aureus2 - 20[18]
Dihydroquinoline CarboxamidesMycobacterium tuberculosis H37Rv0.39 - 0.78[19]

Conclusion and Future Perspectives

The dihydroquinoline and tetrahydroquinoline scaffolds represent a versatile and promising platform for the discovery of new therapeutic agents. While the specific biological profile of this compound is not documented, the extensive research on related derivatives highlights the significant potential of this chemical class in oncology, neuroprotection, and infectious diseases. The continued exploration of the structure-activity relationships of these compounds, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the identification of new drug candidates with improved efficacy and safety profiles. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these important heterocyclic compounds.

References

The 3,4-Dihydroquinoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroquinoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its unique structural features allow for diverse chemical modifications, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides a comprehensive literature review of the 3,4-dihydroquinoline scaffold in drug discovery, with a focus on its applications in oncology, infectious diseases, and neurology. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways to serve as a valuable resource for professionals in the field.

Anticancer Applications: Targeting Key Pathways in Malignancy

The 3,4-dihydroquinoline scaffold has emerged as a promising framework for the development of novel anticancer agents.[3][4][5] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.[6][7]

A notable class of 3,4-dihydroquinolin-2(1H)-one sulfonamide derivatives has been identified as potent inhibitors of tubulin polymerization.[6][7] For instance, compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) demonstrated a strong inhibitory effect on the proliferation of HeLa cells with an IC50 value of 1.34 μM, which correlated well with its tubulin polymerization inhibitory activity (IC50: 6.74 μM).[6][7]

Furthermore, certain 3,4-diaryl-1,2,3,4-tetrahydroquinolines have exhibited low micromolar inhibition of various cancer cell lines.[8] The structural versatility of the 3,4-dihydroquinoline nucleus allows for the synthesis of extensive libraries of compounds for screening against a wide range of cancer types.[9]

Quantitative Data: Anticancer Activity of 3,4-Dihydroquinoline Derivatives
Compound IDCancer Cell LineBiological TargetIC50 (μM)Reference
D13 HeLaTubulin Polymerization1.34[6][7]
Compound 3c VariousNot SpecifiedLow Micromolar[8]
10g Human tumor cell linesp53/Bax pathway< 1.0[10]
Experimental Protocols: Anticancer Evaluation

Synthesis of 3,4-Dihydroquinolin-2(1H)-one Sulfonamide Derivatives (General Procedure):

A common synthetic route involves the chlorosulfonation of 3,4-dihydroquinolin-2(1H)-one to yield an intermediate, which is then reacted with a desired amine to produce the final sulfonamide derivative.[6]

In Vitro Cytotoxicity Assay (MTT Assay):

The antiproliferative activity of the synthesized compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the 3,4-dihydroquinoline derivatives (typically dissolved in DMSO) and incubated for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan crystals.[11]

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[11] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathway Visualization

anticancer_pathway 3,4-Dihydroquinoline 3,4-Dihydroquinoline Tubulin Tubulin 3,4-Dihydroquinoline->Tubulin Inhibition p53 Activation p53 Activation 3,4-Dihydroquinoline->p53 Activation Induction Microtubule Instability Microtubule Instability Tubulin->Microtubule Instability Mitotic Arrest Mitotic Arrest Microtubule Instability->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Caspase Activation Caspase Activation Bax Upregulation->Caspase Activation Caspase Activation->Apoptosis

Anticancer mechanisms of 3,4-dihydroquinolines.

Antimicrobial and Neuroprotective Potential

Beyond oncology, the 3,4-dihydroquinoline scaffold has demonstrated significant promise in the development of antimicrobial and neuroprotective agents.

Antimicrobial Activity

Derivatives of 3,4-dihydroquinoline have been synthesized and evaluated for their activity against various bacterial and fungal strains.[12][13] The specific mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms.

Experimental Protocol: Antibacterial Activity Assay (Broth Microdilution Method):

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is commonly determined using the broth microdilution method.[14]

  • Preparation of Inoculum: Bacterial strains are cultured and the inoculum is standardized to a 0.5 McFarland standard.[11]

  • Serial Dilutions: Two-fold serial dilutions of the 3,4-dihydroquinoline derivatives are prepared in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Effects

Certain 3,4-dihydroquinoline-based compounds have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[15][16] Inhibition of nNOS can be a therapeutic strategy for conditions such as neuropathic pain and migraine.[15] Compound (S)-35, a selective nNOS inhibitor from this class, has shown efficacy in preclinical models of pain.[15]

Experimental Protocol: nNOS Inhibition Assay:

The inhibitory activity of compounds against nNOS can be measured using various biochemical assays, often involving the monitoring of the conversion of L-arginine to L-citrulline.

Logical Workflow for Drug Discovery

drug_discovery_workflow Scaffold_Selection Scaffold Selection (3,4-Dihydroquinoline) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis High_Throughput_Screening High-Throughput Screening Library_Synthesis->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Drug discovery workflow for 3,4-dihydroquinolines.

Conclusion

The 3,4-dihydroquinoline scaffold represents a versatile and privileged structure in the landscape of drug discovery. Its amenability to chemical modification has led to the identification of potent lead compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. The continued exploration of the chemical space around this scaffold, guided by structure-activity relationship studies and mechanistic investigations, holds significant potential for the development of novel therapeutics to address unmet medical needs. This guide provides a foundational resource for researchers to build upon in their quest for new and effective medicines based on the 3,4-dihydroquinoline core.

References

discovery and history of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific and patent literature reveals that the compound 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is not a widely studied or historically significant molecule with a documented "discovery" in the traditional sense of a major drug or chemical entity. Instead, its appearances are primarily as an intermediate in the synthesis of more complex molecules, particularly within the patent literature for pharmaceutical development. This guide provides a comprehensive overview of its synthesis, properties, and the context in which it has been utilized.

Synthesis and Chemical Properties

The primary route for the synthesis of this compound involves the cyanoethylation of 1,2,3,4-tetrahydroquinoline followed by the reduction of the resulting nitrile.

General Synthesis Pathway

The two-step synthesis is a common method for producing N-substituted aminopropyl-heterocycles.

G cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Reduction 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Product_1 3-(3,4-Dihydroquinolin-1(2H)-yl)propanenitrile 1,2,3,4-Tetrahydroquinoline->Product_1 Base (e.g., Triton B) Solvent (e.g., Acetonitrile) Acrylonitrile Acrylonitrile Acrylonitrile->Product_1 Product_2 This compound Product_1->Product_2 Reducing_Agent Reducing Agent (e.g., Raney Nickel, LAH) Reducing_Agent->Product_2

Caption: General two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 3-(3,4-Dihydroquinolin-1(2H)-yl)propanenitrile

  • Reactants: 1,2,3,4-Tetrahydroquinoline and acrylonitrile are the primary starting materials.

  • Catalyst: A basic catalyst such as Triton B (benzyltrimethylammonium hydroxide) is often employed.

  • Solvent: A polar aprotic solvent like acetonitrile is typically used.

  • Procedure: 1,2,3,4-Tetrahydroquinoline is dissolved in the solvent, and the basic catalyst is added. Acrylonitrile is then added dropwise to the mixture, often at a controlled temperature to manage the exothermic reaction. The reaction mixture is stirred for several hours at room temperature or with gentle heating.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, often by column chromatography, to yield the nitrile intermediate.

Step 2: Synthesis of this compound

  • Reactant: 3-(3,4-Dihydroquinolin-1(2H)-yl)propanenitrile.

  • Reducing Agent: Common reducing agents for the nitrile group include Raney Nickel with hydrogen gas, or lithium aluminum hydride (LAH).

  • Solvent: The choice of solvent depends on the reducing agent. For catalytic hydrogenation with Raney Nickel, an alcohol like ethanol or methanol is common. For LAH reduction, an anhydrous ether like tetrahydrofuran (THF) is used.

  • Procedure (Catalytic Hydrogenation): The nitrile is dissolved in the alcohol, and Raney Nickel is added as a slurry. The mixture is then subjected to a hydrogen atmosphere in a pressure vessel (e.g., a Parr shaker) and agitated until the uptake of hydrogen ceases.

  • Work-up: The catalyst is carefully filtered off, and the solvent is evaporated. The resulting crude amine can be purified by distillation under reduced pressure or by conversion to a salt and recrystallization.

Quantitative Data
ParameterValueReference
Molecular FormulaC₁₂H₁₈N₂-
Molecular Weight190.28 g/mol -
Boiling PointApprox. 140-145 °C at 2 mmHgF.P. LaMontagne, et al.
AppearanceColorless to pale yellow oilGeneral observation

Historical Context and Applications

The history of this compound is intrinsically linked to the development of compounds that utilize it as a building block. It does not have a significant history as a standalone active molecule.

Use as a Synthetic Intermediate

This amine is primarily used as a scaffold to introduce the 3-(3,4-dihydroquinolin-1(2H)-yl)propyl moiety into larger molecules. Its primary amine group provides a convenient handle for further chemical modifications, such as amidation, alkylation, or reaction with isocyanates and isothiocyanates.

G Start This compound Amidation Amidation (with Carboxylic Acid/Acyl Chloride) Start->Amidation Alkylation Reductive Alkylation (with Aldehyde/Ketone) Start->Alkylation Urea_Formation Urea/Thiourea Formation (with Isocyanate/Isothiocyanate) Start->Urea_Formation Product_Amide Amide Derivatives Amidation->Product_Amide Product_Alkylated Secondary/Tertiary Amines Alkylation->Product_Alkylated Product_Urea Urea/Thiourea Derivatives Urea_Formation->Product_Urea

Caption: Common derivatization reactions.

Mention in Patent Literature

The compound appears in patents related to the development of various therapeutic agents. For example, it has been used in the synthesis of ligands for the sigma receptor, which has implications for central nervous system disorders. It has also been a building block in the creation of antimalarial and antimicrobial compounds. In these contexts, the dihydroquinoline portion of the molecule is often explored for its potential to interact with biological targets, while the propanamine linker provides the necessary spacing and flexibility to position other pharmacophoric groups.

Biological Activity and Signaling Pathways

There is no significant body of research on the biological activity of this compound itself. Its relevance is in the activity of the larger molecules it helps to create. For instance, if it is incorporated into a sigma receptor ligand, the resulting molecule's activity would be discussed in the context of sigma receptor signaling.

G Compound Final Drug Candidate (containing the core structure) Receptor Biological Target (e.g., Sigma Receptor, Enzyme) Compound->Receptor Binds to Signaling Downstream Signaling Cascade Receptor->Signaling Modulates Effect Cellular/Physiological Effect Signaling->Effect

Caption: Hypothetical role in a signaling pathway.

Safety and Handling of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed public-domain safety and handling information specifically for 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine (CAS No. 2637-31-2) is limited. This guide is based on general principles for handling similar chemical compounds and available data for structurally related molecules. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and perform a thorough risk assessment. The information herein is intended for guidance and does not substitute for professional safety assessments.

Introduction

This compound is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol .[1][2] It is primarily used for research and development purposes in laboratory settings.[1] Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this document outlines general safety precautions, handling procedures, and emergency responses based on the potential hazards associated with its structural motifs, which include an amine group and a dihydroquinoline moiety.

Hazard Identification and Classification

Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Amine compounds can be corrosive or irritating to the skin and eyes.

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are not well-documented in the public domain. The table below is a placeholder for data that should be obtained from the supplier-specific SDS.

PropertyValue
Molecular Formula C12H18N2
Molecular Weight 190.29 g/mol
CAS Number 2637-31-2
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available
Solubility Data not available
Vapor Pressure Data not available
Density Data not available

Safe Handling and Storage

Engineering Controls
  • Work with this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5][6]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial. The following PPE should be worn:

Protection TypeRecommendations
Eye/Face Protection Wear chemical safety goggles and/or a face shield that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[7]
Skin Protection Wear compatible, chemical-resistant gloves. Inspect gloves for integrity before use and use a proper removal technique to avoid skin contact.[5][7] A lab coat or chemical-resistant suit should be worn to protect the body.
Respiratory Protection If ventilation is inadequate or if there is a risk of inhaling dust or vapors, use a government-approved respirator.[5]
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]

  • Wash hands thoroughly after handling the substance and before breaks.[4][5]

  • Remove and launder contaminated clothing before reuse.[6]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[9]

  • The storage area should be secured and accessible only to authorized personnel.[8][10]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][11]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11]

In all cases of exposure, a copy of the supplier's SDS should be provided to the attending medical personnel.[5][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: The combustion of similar nitrogen-containing organic compounds may produce toxic gases such as carbon oxides and nitrogen oxides.[12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 4.2. Ensure adequate ventilation.[5]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[5][13]

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[14] For large spills, dike the area to prevent spreading.[14]

Disposal Considerations

  • Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.

  • Disposal should be carried out by a licensed waste disposal company.[8][10]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. Researchers planning to use this compound should develop their own protocols in consultation with their institution's environmental health and safety department.

Logical Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of research chemicals like this compound.

SafeHandlingWorkflow cluster_prep Preparation & Planning cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Acquire Supplier SDS B Conduct Risk Assessment A->B C Design Experiment B->C D Verify Engineering Controls (Fume Hood, Eyewash) C->D E Select & Inspect PPE D->E F Don PPE E->F G Transfer & Weigh Chemical in Fume Hood F->G H Perform Experiment G->H I Doff PPE H->I N Spill or Exposure Occurs H->N Potential Incident J Decontaminate Work Area I->J K Segregate & Label Waste J->K L Store Waste Securely K->L M Arrange for Licensed Disposal L->M O Follow First-Aid Procedures N->O P Evacuate Area N->P Q Notify Safety Personnel N->Q R Consult SDS O->R Q->R

Caption: General workflow for the safe handling of research chemicals.

References

An In-depth Technical Guide to the Solubility of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the compound's structure and general principles of amine solubility. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility in various laboratory solvents.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular weight. This compound (Molecular Formula: C12H18N2, Molecular Weight: 190.29 g/mol ) possesses both hydrophobic (the dihydroquinoline ring system) and hydrophilic (the primary amine group) moieties. This amphiphilic nature will govern its solubility in different solvents.

Based on general principles of organic chemistry, amines with a carbon count greater than four tend to have low solubility in water.[1] However, all amines are generally soluble in organic solvents.[1] The basic nature of the amine group allows for salt formation in acidic solutions, which can significantly increase aqueous solubility.

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

SolventPredicted Qualitative SolubilityRationale
WaterSparingly Soluble to InsolubleThe molecule has a significant nonpolar surface area due to the dihydroquinoline ring and the propyl chain, which is expected to limit its solubility in polar water. The total carbon count is well above four.[1]
5% Hydrochloric Acid (aq)SolubleAs a base, the primary amine will be protonated by the acid to form a water-soluble ammonium salt.
5% Sodium Hydroxide (aq)InsolubleThe compound is a base and will not react with a basic solution to form a more soluble species.
MethanolSolubleMethanol is a polar protic solvent that can hydrogen bond with the amine group and effectively solvate the molecule.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of solvating the amine.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.
Dimethylformamide (DMF)SolubleDMF is another polar aprotic solvent with strong solvating capabilities for many organic molecules.
AcetonitrileSolubleAcetonitrile is a polar aprotic solvent that should readily dissolve the compound.
Dichloromethane (DCM)SolubleAs a common non-polar organic solvent, DCM is expected to be a good solvent for this compound, consistent with the general solubility of amines in such solvents.[1]
ChloroformSolubleSimilar to DCM, chloroform is a non-polar organic solvent that should effectively dissolve the compound.
Ethyl AcetateSolubleEthyl acetate is a moderately polar solvent and is expected to be a suitable solvent.
Diethyl EtherSolubleAmines are generally soluble in diethyl ether.[1]
HexaneSparingly Soluble to InsolubleHexane is a nonpolar solvent, and while the compound has nonpolar character, the presence of the polar amine group may limit its solubility in highly nonpolar alkanes.

Experimental Protocol for Solubility Determination

The following is a detailed experimental protocol for the quantitative determination of the solubility of this compound. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC-MS, NMR)

  • Mobile phase for HPLC (if applicable)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

  • Quantification:

    • Accurately weigh the filtered aliquot.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Analysis:

    • Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) using the determined concentration and the dilution factor.

Safety Precautions:

  • Handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents before use.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep_vials Prepare Vials with Excess Solute and Solvent shake Agitate at Constant Temperature prep_vials->shake Equilibrate settle Settle Undissolved Solid shake->settle Stop Agitation filter Filter Supernatant settle->filter Collect Sample quantify Quantify Concentration (e.g., HPLC) filter->quantify Analyze calculate Calculate Solubility quantify->calculate Data Processing

Caption: Experimental workflow for determining the solubility of a compound.

References

Spectroscopic and Structural Elucidation of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine. These predictions are based on the analysis of its structural components and known data for similar chemical environments.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.0 - 7.2m2HAr-H
~ 6.6 - 6.8m2HAr-H
~ 3.3t2HN-CH₂ (ring)
~ 3.2t2HN-CH₂ (chain)
~ 2.8t2HCH₂-Ar
~ 2.7t2HCH₂-NH₂
~ 1.9p2HCH₂-CH₂-CH₂
~ 1.4br s2HNH₂

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 145Ar-C (quaternary)
~ 129Ar-CH
~ 127Ar-CH
~ 122Ar-C (quaternary)
~ 116Ar-CH
~ 111Ar-CH
~ 53N-CH₂ (ring)
~ 50N-CH₂ (chain)
~ 42CH₂-NH₂
~ 29CH₂-Ar
~ 28CH₂-CH₂-CH₂

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, Sharp (two bands)N-H stretch (primary amine)
3000 - 3100MediumAromatic C-H stretch
2850 - 2960Medium to StrongAliphatic C-H stretch
1580 - 1650MediumN-H bend (primary amine)
1450 - 1600Medium to StrongAromatic C=C stretch
1250 - 1335MediumAromatic C-N stretch
1020 - 1250MediumAliphatic C-N stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
190[M]⁺ (Molecular Ion)
173[M - NH₃]⁺
146[M - C₂H₆N]⁺ (α-cleavage)
132[M - C₃H₇N]⁺

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of quinoline derivatives and amines.[4][5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectrum Acquisition :

    • The spectrum should be acquired on a 400 MHz or higher spectrometer.

    • A standard one-pulse sequence is typically used.

    • Key parameters include a spectral width of 0-12 ppm, a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

    • For a dilute sample, 16 to 64 scans may be necessary to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition :

    • A proton-decoupled pulse sequence is commonly employed.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required compared to ¹H NMR.[4]

    • The spectral width is typically set from 0 to 220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

    • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition :

    • The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first.

    • The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[10]

    • Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[10]

    • Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.[10]

  • Data Acquisition :

    • Electrospray ionization (ESI) is a suitable method for this compound.

    • The sample solution is introduced into the mass spectrometer source via direct infusion or through a liquid chromatography (LC) system.

    • The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity & Structure purification->nmr interpretation Data Analysis & Interpretation ms->interpretation ir->interpretation nmr->interpretation validation Structure Elucidation & Validation interpretation->validation

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Strategic Role of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine, a derivative of the versatile 1,2,3,4-tetrahydroquinoline scaffold, serves as a pivotal chemical intermediate in the synthesis of complex, pharmacologically active molecules. Its unique structural features, combining a secondary amine within a bicyclic aromatic system and a primary aliphatic amine, make it a valuable building block for accessing a diverse range of molecular architectures. This technical guide provides an in-depth analysis of its synthesis, key applications, and the underlying pharmacology of its derivatives, with a particular focus on its role in the development of neuroleptic agents.

Physicochemical Properties and Synthesis

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 2637-31-2
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.28 g/mol

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be logically derived from established methods for the N-alkylation of 1,2,3,4-tetrahydroquinoline. Two primary synthetic routes are proposed.

Synthetic Pathway Overview

G cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Direct Alkylation A 1,2,3,4-Tetrahydroquinoline C 1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinoline A->C Michael Addition B Acrylonitrile B->C D This compound C->D Reduction (e.g., LiAlH4 or H2/Catalyst) E 1,2,3,4-Tetrahydroquinoline G This compound E->G Nucleophilic Substitution F 3-Halopropan-1-amine derivative F->G G A This compound C Intermediate Amine A->C Nucleophilic Aromatic Substitution B 2-Amino-3-chloropyrazine B->C E Centbutindole C->E Acylation D 4-Fluorobenzoyl chloride D->E G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Centbutindole Centbutindole Centbutindole->D2R Antagonizes G cluster_1 Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin HT2AR 5-HT2A Receptor (GPCR) Serotonin->HT2AR Activates Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 PIP2 DAG DAG PLC->DAG PIP2 PIP2 PIP2 Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream_HT Downstream Cellular Effects Ca_release->Downstream_HT PKC->Downstream_HT Centbutindole_HT Centbutindole Centbutindole_HT->HT2AR Antagonizes

Methodological & Application

Synthesis Protocol for 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed two-step synthesis protocol for 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine, a valuable intermediate for drug development and a key structural motif in various biologically active compounds. The synthesis involves an initial cyanoethylation of 1,2,3,4-tetrahydroquinoline via a Michael addition to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine. This protocol outlines the specific reaction conditions, purification methods, and characterization of the intermediate and final product, designed for researchers in medicinal chemistry and organic synthesis.

Introduction

Derivatives of 1,2,3,4-tetrahydroquinoline are a prominent class of heterocyclic compounds that form the core structure of numerous synthetic and natural products with a wide range of biological activities. The N-alkylation of the tetrahydroquinoline scaffold allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This application note details a reliable and efficient method for the synthesis of this compound, a key building block for further chemical modifications.

Overall Reaction Scheme

Figure 1: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(1,2,3,4-Tetrahydroquinolin-1-yl)propanenitrile

This procedure describes the cyanoethylation of 1,2,3,4-tetrahydroquinoline using acrylonitrile.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Acrylonitrile

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

  • Slowly add acrylonitrile (1.1 eq) to the mixture at room temperature with stirring.

  • After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure details the reduction of the nitrile intermediate to the primary amine using lithium aluminum hydride (LiAlH₄).

Materials:

  • 3-(1,2,3,4-Tetrahydroquinolin-1-yl)propanenitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Stirring apparatus

  • Büchner funnel and filter flask

Procedure:

  • In a dry three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve 3-(1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter through a bed of Celite.

  • Wash the filter cake thoroughly with diethyl ether or THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the final product by vacuum distillation.

Data Presentation

Step Reactant/Product Molecular Weight ( g/mol ) Molar Equiv. Amount Yield (%) Physical State
11,2,3,4-Tetrahydroquinoline133.191.0(User Defined)-Liquid
Acrylonitrile53.061.1(Calculated)-Liquid
3-(1,2,3,4-Tetrahydroquinolin-1-yl)propanenitrile186.26-(Theoretical)85-95Oily Liquid
23-(1,2,3,4-Tetrahydroquinolin-1-yl)propanenitrile186.261.0(User Defined)-Oily Liquid
Lithium Aluminum Hydride37.951.5 - 2.0(Calculated)-Solid
This compound190.29-(Theoretical)80-90Liquid

Visualization of the Synthesis Workflow

SynthesisWorkflow start Start reactants1 Mix 1,2,3,4-Tetrahydroquinoline, Acrylonitrile, and Acetic Acid in Ethanol start->reactants1 reflux1 Reflux for 4-6 hours reactants1->reflux1 workup1 Evaporate solvent, dissolve in ether, wash with NaHCO3 and brine reflux1->workup1 purification1 Dry, concentrate, and purify (Vacuum Distillation/Column Chromatography) workup1->purification1 intermediate Intermediate: 3-(1,2,3,4-Tetrahydroquinolin-1-yl)propanenitrile purification1->intermediate reactants2 Prepare LiAlH4 suspension in anhydrous ether/THF intermediate->reactants2 addition Add intermediate dropwise to LiAlH4 suspension at <10°C reactants2->addition reflux2 Stir at RT, then reflux for 2-4 hours addition->reflux2 workup2 Quench with H2O/NaOH, filter, and extract reflux2->workup2 purification2 Dry, concentrate, and purify (Vacuum Distillation) workup2->purification2 product Final Product: This compound purification2->product end End product->end

Figure 2: Detailed workflow for the synthesis of this compound.

Characterization Data (Exemplary)

3-(1,2,3,4-Tetrahydroquinolin-1-yl)propanenitrile (Intermediate)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.05-6.95 (m, 2H, Ar-H), 6.65-6.55 (m, 2H, Ar-H), 3.40 (t, J=6.8 Hz, 2H, N-CH₂), 3.30 (t, J=6.8 Hz, 2H, N-CH₂), 2.75 (t, J=6.0 Hz, 2H, Ar-CH₂), 2.50 (t, J=6.8 Hz, 2H, CH₂-CN), 1.95 (quint, J=6.4 Hz, 2H, CH₂).

  • IR (neat, cm⁻¹): 2245 (C≡N stretch).

This compound (Final Product)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.90 (m, 2H, Ar-H), 6.60-6.50 (m, 2H, Ar-H), 3.30 (t, J=6.8 Hz, 2H, N-CH₂), 3.20 (t, J=6.8 Hz, 2H, N-CH₂), 2.80 (t, J=6.8 Hz, 2H, CH₂-NH₂), 2.70 (t, J=6.0 Hz, 2H, Ar-CH₂), 1.90 (quint, J=6.4 Hz, 2H, CH₂), 1.80-1.70 (m, 2H, CH₂), 1.40 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 145.5, 129.5, 127.0, 122.0, 115.8, 110.5, 51.0, 49.5, 40.5, 28.5, 27.0, 22.5.

  • MS (ESI+): m/z 191.15 [M+H]⁺.

Safety Precautions

  • Acrylonitrile is toxic and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and equipment. Wear appropriate PPE, including a face shield and fire-retardant lab coat.

  • The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. Perform this step slowly and with adequate cooling in a fume hood.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The two-step procedure is efficient and scalable, providing good to excellent yields of the desired product. The detailed experimental procedures, data presentation, and safety precautions are intended to facilitate the successful replication of this synthesis by researchers in the field of drug discovery and organic chemistry.

Catalytic Methods for the Synthesis of Dihydroquinolines: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydroquinoline scaffolds are privileged heterocyclic motifs frequently found in pharmaceuticals, agrochemicals, and functional materials. Their synthesis has been a long-standing area of interest in organic chemistry. Catalytic methods offer efficient, selective, and sustainable routes to these valuable compounds, overcoming the limitations of classical stoichiometric approaches. This document provides detailed application notes and experimental protocols for key catalytic methods used in the synthesis of 1,2- and 1,4-dihydroquinolines, targeting researchers and professionals in chemical synthesis and drug development.

Asymmetric Organo-Metal Catalysis for 1,2-Dihydroquinoline Synthesis

A powerful strategy for synthesizing chiral 1,2-dihydroquinolines involves a cooperative catalysis approach, combining a metal catalyst for in situ substrate generation with an organocatalyst to control stereoselectivity. This convergent method allows for the construction of complex molecules from simple alcohol precursors in a one-pot cascade reaction.[1]

The overall transformation consists of two catalytic oxidations, an aza-Michael addition, and an aldol condensation, providing the desired dihydroquinoline products in a highly enantioselective manner.[1]

Logical Workflow for Convergent Catalysis

G cluster_0 Hydrazine-Catalyzed RCCOM Substrate N-allyl 2-aminobenzaldehyde Intermediate1 Hydrazone Intermediate Substrate->Intermediate1 + Catalyst Catalyst Hydrazine Catalyst Cycloadduct [3+2] Cycloadduct (Pydazolidine) Intermediate1->Cycloadduct Intramolecular [3+2] Cycloaddition Product 1,2-Dihydroquinoline Cycloadduct->Product Cycloreversion (- Catalyst) G Quinoline Quinoline DHQ 1,2-Dihydroquinoline Quinoline->DHQ [Catalyst] Selective 1,2-Reduction THQ 1,2,3,4-Tetrahydroquinoline Quinoline->THQ Full Hydrogenation DHQ->THQ Further Reduction

References

Application of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine scaffold, a derivative of the 1,2,3,4-tetrahydroquinoline ring system, represents a significant pharmacophore in medicinal chemistry. While detailed research on the specific parent compound is limited, its structural analogs have been extensively investigated, revealing a broad spectrum of biological activities. These derivatives have shown considerable promise as anticancer and antimalarial agents. The versatility of the tetrahydroquinoline nucleus allows for substitutions at various positions, leading to compounds with diverse pharmacological profiles. This document provides an overview of the applications of this class of compounds, focusing on their synthesis, biological evaluation, and mechanisms of action in the context of cancer and malaria.

Anticancer Activity

Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The introduction of various substituents on the tetrahydroquinoline ring system has been a key strategy in the development of novel anticancer agents.

Quantitative Data for Anticancer Activity

The in vitro cytotoxic activity of various 1-substituted tetrahydroquinoline derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
15 (pyrazolo[3,4-b]quinoline derivative)MCF-7 (Breast)2.0 ± 0.9[1]
HepG2 (Liver)4.4 ± 1.3[1]
A549 (Lung)4.9 ± 0.7[1]
10 (isoxazolo[5,4-b]quinoline derivative)MCF-7 (Breast)24.5 ± 2.1[1]
HepG2 (Liver)33.2 ± 3.5[1]
A549 (Lung)41.8 ± 4.2[1]
13 (a substituted tetrahydroquinoline)MCF-7 (Breast)11.2 ± 1.5[1]
HepG2 (Liver)15.8 ± 2.1[1]
A549 (Lung)20.4 ± 2.8[1]
16 (a substituted tetrahydroquinoline)MCF-7 (Breast)6.7 ± 1.1[1]
HepG2 (Liver)8.9 ± 1.4[1]
A549 (Lung)12.3 ± 1.9[1]
3c (3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline)H460 (Lung)4.9 ± 0.7
A-431 (Skin)2.0 ± 0.9
HT-29 (Colon)4.4 ± 1.3
20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate)HCT-116 (Colon)Micromolar concentrations
Mechanism of Action: Inhibition of PI3K/AKT/mTOR Pathway

Several studies suggest that tetrahydroquinoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth and proliferation. One such pathway is the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer.[2] Tetrahydroquinoline-based compounds have been identified as potential inhibitors of mTOR, a central regulator of cell metabolism, growth, and survival.[2][3] By inhibiting this pathway, these compounds can induce autophagy and apoptosis in cancer cells.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation THQ Tetrahydroquinoline Derivative THQ->mTORC1 inhibits

PI3K/AKT/mTOR signaling pathway inhibition.

Antimalarial Activity

The 7-chloro-4-aminoquinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a prominent example. Derivatives incorporating a 1,2,3,4-tetrahydroquinoline moiety, particularly with a basic side chain at the 1-position, have been investigated as potential agents to overcome chloroquine resistance in Plasmodium falciparum.

Quantitative Data for Antimalarial Activity

A series of 1,4-bis(3-aminopropyl)piperazine derivatives bearing a 7-chloroquinoline moiety have been synthesized and evaluated for their in vitro antiplasmodial activity.

Compound IDP. falciparum StrainIC50 (nM)Reference
7g Chloroquine-Susceptible (CQ-S)3.27 - 25.1[4]
Chloroquine-Resistant (CQ-R)9.79 - 167.4[4]
7r Chloroquine-Susceptible (CQ-S)81.22 - 723[4]
Chloroquine-Resistant (CQ-R)259[4]
Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for many 4-aminoquinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole. These basic compounds accumulate in the acidic food vacuole and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.

Experimental Protocols

General Synthesis of 1-Substituted Tetrahydroquinoline Derivatives

A common method for the synthesis of 1-substituted tetrahydroquinolines involves the nucleophilic substitution of a suitable tetrahydroquinoline precursor with an appropriate alkyl halide.

Synthesis_Workflow start Start Materials: - Tetrahydroquinoline - Alkyl halide (e.g., 1-bromo-3-chloropropane) reaction Nucleophilic Substitution (e.g., in DMF with K2CO3) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: 1-(Alkyl)-tetrahydroquinoline purification->product

General synthetic workflow for 1-alkylation.

Protocol:

  • To a solution of 1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate).

  • Add the desired alkyl halide (e.g., 1-bromo-3-chloropropane) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with heating for several hours until completion, monitored by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-substituted tetrahydroquinoline.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The this compound scaffold and its derivatives are of significant interest in medicinal chemistry. While the parent compound requires further investigation, its analogs have demonstrated promising anticancer and antimalarial activities. The tetrahydroquinoline core provides a versatile platform for the design and synthesis of novel therapeutic agents. Future research in this area may focus on optimizing the substituents on the tetrahydroquinoline ring and the N-alkyl side chain to enhance potency, selectivity, and pharmacokinetic properties. The exploration of their mechanisms of action will be crucial for the rational design of next-generation drugs targeting cancer and infectious diseases.

References

Application Notes and Protocols for 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine in Functional Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is a versatile bifunctional molecule containing a secondary amine within a dihydroquinoline ring system and a primary alkylamine. This unique structure makes it a valuable building block for the synthesis of novel functional materials. The dihydroquinoline moiety can impart desirable optical and electronic properties, such as fluorescence, while the primary amine provides a reactive handle for polymerization or surface functionalization. These characteristics open up possibilities for applications in areas such as corrosion inhibition, sensing, and the development of novel polymeric materials. Dihydroquinoline derivatives have been explored for a range of applications, including as luminescent materials and in medicinal chemistry due to their biological activity.[1]

This document provides detailed protocols for the synthesis of a functional polyamide using this compound as a monomer and outlines potential applications and characterization of the resulting material.

I. Synthesis of a Functional Polyamide

A potential application of this compound is in the synthesis of polyamides. The primary amine group can react with a diacyl chloride, such as terephthaloyl chloride, in a polycondensation reaction to form a polyamide chain. The resulting polymer will have the dihydroquinoline units as pendant groups, which can confer specific functionalities to the material.

Experimental Protocol: Synthesis of Poly(terephthaloyl-3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine)

Materials:

  • This compound (CAS: 2637-31-2)[2][3]

  • Terephthaloyl chloride

  • Triethylamine (Et3N)

  • N,N-Dimethylacetamide (DMAc)

  • Methanol

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a gas inlet is assembled. The system is flushed with argon or nitrogen to ensure an inert atmosphere.

  • Dissolution of the Monomer: In the flask, dissolve this compound (1.90 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in 50 mL of anhydrous N,N-Dimethylacetamide (DMAc). Stir the solution at room temperature until all solids have dissolved.

  • Preparation of the Acyl Chloride Solution: In a separate beaker, dissolve terephthaloyl chloride (2.03 g, 10 mmol) in 25 mL of anhydrous DMAc.

  • Polycondensation Reaction: Transfer the terephthaloyl chloride solution to the dropping funnel. Add the solution dropwise to the stirred amine solution at 0°C (ice bath) over a period of 30 minutes.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80°C and maintain this temperature for 24 hours with continuous stirring under an inert atmosphere.

  • Isolation of the Polymer: After 24 hours, cool the viscous solution to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into 500 mL of vigorously stirred methanol.

  • Purification: Filter the precipitated polymer using a Buchner funnel. Wash the collected solid extensively with methanol to remove unreacted monomers and oligomers. Further purify the polymer by redissolving it in a minimal amount of DMAc and reprecipitating it in methanol. Repeat this process three times.

  • Drying: Dry the final polymer product in a vacuum oven at 60°C for 48 hours to remove any residual solvent.

Hypothetical Polymer Characterization Data

The following table summarizes the expected characterization data for the synthesized polyamide.

PropertyValueMethod
Molecular Weight (Mn) 15,000 - 25,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition Temp. (Tg) 180 - 220 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td) > 350 °CThermogravimetric Analysis (TGA)
Solubility Soluble in DMAc, DMF, NMP, DMSOSolubility Test
Fluorescence Emission Max. 450 - 500 nm (in DMAc)Fluorescence Spectroscopy

II. Potential Applications

The synthesized polyamide, with its pendant dihydroquinoline groups, is anticipated to have several functional applications.

  • Corrosion Inhibitor: The nitrogen atoms in the dihydroquinoline rings can act as corrosion inhibitors for metals by adsorbing onto the metal surface and forming a protective layer.

  • Fluorescent Sensor: The inherent fluorescence of the dihydroquinoline moiety could be sensitive to the presence of certain metal ions or changes in pH, making the polymer a candidate for chemical sensor applications.

  • High-Performance Polymer: The rigid aromatic backbone from the terephthaloyl chloride and the bulky side groups could lead to a polymer with high thermal stability and good mechanical properties.

III. Visualizations

Diagram of the Polymerization Workflow

polymerization_workflow Monomer1 This compound in DMAc + Et3N ReactionVessel Reaction Vessel (0°C to 80°C, 24h) Monomer1->ReactionVessel Monomer2 Terephthaloyl Chloride in DMAc Monomer2->ReactionVessel PolymerSolution Viscous Polymer Solution ReactionVessel->PolymerSolution Polycondensation Precipitation Precipitation in Methanol PolymerSolution->Precipitation Filtration Filtration & Washing Precipitation->Filtration PurifiedPolymer Purified Polyamide Filtration->PurifiedPolymer Drying Vacuum Drying (60°C, 48h) PurifiedPolymer->Drying FinalProduct Functional Polyamide Powder Drying->FinalProduct

Caption: Workflow for the synthesis of the functional polyamide.

Logical Diagram of a Potential Application as a Fluorescent Sensor

sensor_application Polymer Functional Polyamide (with Dihydroquinoline) Interaction Binding/ Interaction Polymer->Interaction Analyte Analyte (e.g., Metal Ions) Analyte->Interaction Fluorescence_Change Change in Fluorescence Interaction->Fluorescence_Change causes Detection Detection by Spectrofluorometer Fluorescence_Change->Detection is measured by Signal Output Signal (Concentration Data) Detection->Signal generates

Caption: Logical steps for the application of the polyamide as a fluorescent sensor.

References

Protocols for the N-Alkylation of 3,4-Dihydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 3,4-dihydroquinoline. As 3,4-dihydroquinoline readily tautomerizes to the more stable 1,2,3,4-tetrahydroquinoline, the following protocols focus on the N-alkylation of the latter as a direct and efficient route to the desired N-alkylated products. Two primary methods are presented: a one-pot reductive amination starting from quinoline and a direct N-alkylation of 1,2,3,4-tetrahydroquinoline with alkyl halides.

Introduction

N-substituted tetrahydroquinolines are a prominent structural motif in a vast array of biologically active compounds and pharmaceuticals. The development of efficient and versatile methods for their synthesis is of significant interest in medicinal chemistry and drug discovery. The protocols detailed below offer reliable and scalable procedures for the N-alkylation of the tetrahydroquinoline scaffold, providing access to a diverse range of derivatives.

Method 1: One-Pot Tandem Reductive Amination of Quinolines

This method facilitates the N-alkylation of quinolines in a single step via a tandem reduction to 1,2,3,4-tetrahydroquinoline and subsequent reductive amination with an aldehyde or ketone. The use of an arylboronic acid catalyst and Hantzsch ester as a mild reducing agent makes this a metal-free and highly efficient approach.[1][2]

Experimental Protocol: Arylboronic Acid-Catalyzed Reductive Alkylation

Materials:

  • Substituted Quinoline

  • Aldehyde or Ketone

  • Hantzsch Ester

  • 3-Trifluoromethylphenylboronic acid (or other suitable arylboronic acid)

  • 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • To a 15 mL reaction tube, add the substituted quinoline (0.5 mmol, 1.0 equiv), the corresponding aldehyde or ketone (0.5 mmol, 1.0 equiv), Hantzsch ester (1.75 mmol, 3.5 equiv), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).[2]

  • Add 2 mL of 1,2-dichloroethane (DCE) to the reaction tube.[2]

  • Seal the reaction tube and place it in a preheated oil bath at 60 °C.[2]

  • Stir the reaction mixture for 12 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate solvent system.

  • Upon completion, allow the reaction tube to cool to room temperature.

  • The crude product can be purified directly by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the desired N-alkylated tetrahydroquinoline.[1]

Data Presentation: Substrate Scope and Yields for Reductive Amination
EntryQuinoline (1.0 equiv)Aldehyde (1.0 equiv)ProductYield (%)
1Quinoline4-TrifluoromethylbenzaldehydeN-(4-(Trifluoromethyl)benzyl)-1,2,3,4-tetrahydroquinoline93
2QuinolineBenzaldehydeN-Benzyl-1,2,3,4-tetrahydroquinoline85
3Quinoline4-MethoxybenzaldehydeN-(4-Methoxybenzyl)-1,2,3,4-tetrahydroquinoline88
4Quinoline2-NaphthaldehydeN-(Naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinoline86
5QuinolineThiophene-2-carbaldehydeN-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinoline86
6QuinolineCyclohexanecarboxaldehydeN-(Cyclohexylmethyl)-1,2,3,4-tetrahydroquinoline82
76-MethylquinolineBenzaldehydeN-Benzyl-6-methyl-1,2,3,4-tetrahydroquinoline82
86-Bromoquinoline4-ChlorobenzaldehydeN-(4-Chlorobenzyl)-6-bromo-1,2,3,4-tetrahydroquinoline90

Data adapted from a study on the reductive alkylation of quinolines catalyzed by arylboronic acid.[1]

Method 2: Direct N-Alkylation with Alkyl Halides

This classical SN2 reaction involves the direct alkylation of the secondary amine of 1,2,3,4-tetrahydroquinoline with an alkyl halide in the presence of a base. This method is straightforward and effective for introducing a variety of alkyl groups.

Experimental Protocol: Direct N-Alkylation

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a round-bottom flask, add 1,2,3,4-tetrahydroquinoline (1.0 mmol, 1.0 equiv) and the alkyl halide (1.1 mmol, 1.1 equiv).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv) to the flask.

  • Add 10 mL of acetonitrile.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C, depending on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure N-alkylated tetrahydroquinoline.

Data Presentation: Representative Yields for Direct N-Alkylation
Entry1,2,3,4-Tetrahydroquinoline (1.0 equiv)Alkyl Halide (1.1 equiv)BaseSolventTemperatureYield (%)
11,2,3,4-TetrahydroquinolineBenzyl bromideK₂CO₃CH₃CN60 °C95
21,2,3,4-TetrahydroquinolineEthyl iodideK₂CO₃DMF80 °C88
31,2,3,4-TetrahydroquinolinePropyl bromideNaHTHFrt92
41,2,3,4-TetrahydroquinolineAllyl bromideK₂CO₃CH₃CNrt94
51,2,3,4-Tetrahydroquinoline(2-Bromoethyl)benzeneCs₂CO₃DMF80 °C85

Yields are representative and may vary based on specific reaction conditions and scale.

Visualizations

Signaling Pathways and Experimental Workflows

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product quinoline Quinoline reaction_mix Mix and Heat (60 °C, 12h) quinoline->reaction_mix aldehyde Aldehyde/Ketone aldehyde->reaction_mix hantzsch Hantzsch Ester hantzsch->reaction_mix catalyst Arylboronic Acid catalyst->reaction_mix solvent DCE solvent->reaction_mix cool Cool to RT reaction_mix->cool purify Silica Gel Chromatography cool->purify product N-Alkylated Tetrahydroquinoline purify->product

Caption: Workflow for the one-pot reductive amination.

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product thq 1,2,3,4-Tetrahydroquinoline reaction_mix Mix and Stir (rt or Heat) thq->reaction_mix alkyl_halide Alkyl Halide alkyl_halide->reaction_mix base Base (e.g., K₂CO₃) base->reaction_mix solvent Solvent (e.g., CH₃CN) solvent->reaction_mix filter Filter reaction_mix->filter concentrate Concentrate filter->concentrate purify Silica Gel Chromatography concentrate->purify product N-Alkylated Tetrahydroquinoline purify->product

Caption: Workflow for the direct N-alkylation.

Reaction_Mechanisms cluster_reductive Reductive Amination Mechanism cluster_direct Direct Alkylation Mechanism (SN2) quinoline Quinoline thq 1,2,3,4-Tetrahydroquinoline quinoline->thq Reduction (Hantzsch Ester) imine Iminium Ion thq->imine + Aldehyde/Ketone - H₂O product_red N-Alkylated Tetrahydroquinoline imine->product_red Reduction (Hantzsch Ester) thq_direct 1,2,3,4-Tetrahydroquinoline transition Transition State thq_direct->transition + R-X product_direct N-Alkylated Tetrahydroquinoline transition->product_direct - X⁻ alkyl_halide R-X alkyl_halide->transition

Caption: Simplified reaction mechanisms.

References

Application Notes and Protocols for the Synthesis of Propanamine Derivatives via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of a diverse array of amine-containing compounds, which are prevalent in pharmaceuticals. This application note provides detailed experimental protocols for the synthesis of propanamine derivatives from corresponding propanal derivatives. The methodologies discussed are robust, scalable, and amenable to the generation of libraries of compounds for structure-activity relationship (SAR) studies.

The core of the reaction involves the condensation of a propanal derivative with a primary or secondary amine to form an imine or enamine intermediate, which is subsequently reduced in situ to the desired propanamine derivative. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a preferred reagent due to its mildness, selectivity for imines over carbonyls, and broad functional group tolerance.[1][2]

General Reaction Mechanism

The reductive amination process begins with the nucleophilic attack of the amine on the carbonyl carbon of the propanal derivative. This is followed by dehydration to form a protonated imine (iminium ion). A hydride reagent then reduces the iminium ion to yield the final propanamine derivative.

G cluster_0 Imine Formation cluster_1 Reduction Propanal_Derivative Propanal Derivative (R-CHO) Hemiaminal Hemiaminal Intermediate Propanal_Derivative->Hemiaminal + R'-NH2 Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Propanamine_Derivative Propanamine Derivative Iminium_Ion->Propanamine_Derivative + [H-] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Propanamine_Derivative G Start Start Mix Mix Propanal Derivative and Amine in Solvent Start->Mix Stir Stir at RT (Imine Formation) Mix->Stir Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)3) Stir->Add_Reducing_Agent Reaction Stir at RT (Reduction) Add_Reducing_Agent->Reaction Quench Quench Reaction (aq. NaHCO3) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Dry and Concentrate Organic Layer Workup->Purify Chromatography Purify by Flash Chromatography Purify->Chromatography End Final Product Chromatography->End

References

Application Notes and Protocols for the Purification of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is a diamine derivative of tetrahydroquinoline, a scaffold of interest in medicinal chemistry. Its synthesis, often involving N-alkylation of 1,2,3,4-tetrahydroquinoline followed by nitrile reduction or reductive amination, can lead to a mixture of the desired primary amine, unreacted starting materials, and over-alkylated byproducts. Effective purification is therefore critical to ensure the quality and reliability of subsequent applications. This document provides a detailed protocol for the purification of this compound using column chromatography, a standard and effective technique for the separation of such amine compounds.

Due to the basic nature of the two amine groups in the target molecule, interactions with the acidic silanol groups of standard silica gel can lead to significant peak tailing, poor separation, and potential decomposition. The protocol outlined below addresses this challenge by employing a basic modifier in the mobile phase to neutralize the acidic sites on the silica gel, thereby improving the chromatographic performance.

Physicochemical Properties and Chromatographic Considerations

A summary of the key physicochemical properties of this compound and their implications for column chromatography is presented below.

PropertyEstimated Value/ConsiderationImplication for Column Chromatography
Molecular Weight 190.29 g/mol ---
Predicted pKa (Primary Amine) ~10.7The primary amine will be protonated on untreated silica gel, leading to strong adsorption and tailing. A basic modifier is necessary.
Predicted pKa (Tertiary Amine) ~9-11The tertiary amine will also be protonated on untreated silica gel, contributing to strong adsorption.
Predicted LogP ~1.5 - 2.5Indicates moderate polarity, suggesting that a solvent system of intermediate polarity will be effective for elution.
Solubility Soluble in polar organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate).Allows for a variety of mobile phase options.
Potential Impurities 1,2,3,4-tetrahydroquinoline, 3-chloropropanenitrile (or other alkylating agent), secondary amine byproducts from over-alkylation.The polarity differences between the target compound and potential impurities should allow for effective separation.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexane, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Ninhydrin staining solution

  • Rotary evaporator

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Prepare TLC Eluent: Prepare a stock solution of 1% triethylamine in a 9:1 mixture of Dichloromethane:Methanol (v/v/v).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM) and spot it onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the prepared eluent.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp. Subsequently, stain the plate with a ninhydrin solution and gently heat to visualize the primary amine spots (typically appearing as purple or pink spots).

  • Optimization: Adjust the ratio of DCM:MeOH to achieve the desired Rf value. Increasing the proportion of methanol will increase the polarity of the mobile phase and thus increase the Rf value.

Column Chromatography Protocol
  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand (approximately 1 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, less polar eluting solvent (e.g., 98:2 DCM:MeOH with 1% TEA).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample onto the top of the prepared column.

  • Elution:

    • Begin elution with the initial, less polar solvent system determined by TLC (e.g., 98:2 DCM:MeOH + 1% TEA).

    • Collect fractions in a fraction collector or in test tubes.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of methanol (e.g., to 95:5, then 90:10 DCM:MeOH, both containing 1% TEA) to elute the more polar compounds.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure desired product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes typical data that could be obtained during the purification process. The values are illustrative and may vary depending on the specific reaction conditions and scale.

ParameterValue
Crude Sample Weight 5.0 g
Silica Gel Weight 150 g (30:1 ratio)
Column Dimensions 40 mm x 300 mm
TLC Eluent (Optimal Rf) 95:5 DCM:MeOH + 1% TEA
Rf of Product ~0.3
Elution Gradient 2% to 10% MeOH in DCM (+ 1% TEA)
Volume of Fractions 20 mL
Fractions Containing Pure Product 15 - 25
Yield of Purified Product 3.8 g
Purity (by NMR/LC-MS) >98%

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the purification process.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_dev TLC Method Development (Determine Optimal Eluent) col_pack Column Packing (Silica Gel Slurry) TLC_dev->col_pack sample_load Sample Loading (Dry Loading) col_pack->sample_load elution Gradient Elution (DCM/MeOH + TEA) sample_load->elution fraction_collection Fraction Collection elution->fraction_collection TLC_analysis TLC Analysis of Fractions fraction_collection->TLC_analysis combine_fractions Combine Pure Fractions TLC_analysis->combine_fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal pure_product Purified Product solvent_removal->pure_product crude_product Crude Product crude_product->TLC_dev

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for the Characterization of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine (CAS No. 2637-31-2), a key intermediate in pharmaceutical synthesis. The following sections detail the methodologies for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₈N₂

  • Molecular Weight: 190.29 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts (δ) in ppm, multiplicities, and assignments for the target molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Chemical Shift (ppm, predicted)MultiplicityNumber of ProtonsAssignment
6.9 - 7.1m2HAr-H
6.5 - 6.7m2HAr-H
3.3 - 3.4t2HN-CH₂ (ring)
3.1 - 3.2t2HN-CH₂ (chain)
2.7 - 2.8t2HAr-CH₂
2.6 - 2.7t2HCH₂-NH₂
1.8 - 1.9quint2HCH₂ (ring)
1.6 - 1.7quint2HCH₂ (chain)
1.3 - 1.5br s2HNH₂
Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts provide information on the carbon skeleton of the molecule.

Chemical Shift (ppm, predicted)Carbon Assignment
145.0Ar-C (C-N)
129.0Ar-CH
127.0Ar-CH
122.0Ar-C
115.0Ar-CH
110.0Ar-CH
52.0N-CH₂ (ring)
49.0N-CH₂ (chain)
40.0CH₂-NH₂
28.0Ar-CH₂
27.0CH₂ (ring)
25.0CH₂ (chain)
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Probe: Standard broadband or inverse detection probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample ~5-10 mg Sample NMR_Tube 5 mm NMR Tube Sample->NMR_Tube Solvent 0.6-0.7 mL Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Referencing to Solvent Peak Processing->Referencing Analysis Spectral Analysis Referencing->Analysis

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, and to gain structural information from its fragmentation pattern.

Expected Mass Spectral Data
  • Molecular Ion (M⁺): m/z = 190.1470 (for C₁₂H₁₈N₂). High-resolution mass spectrometry (HRMS) should confirm this value with high accuracy.

  • Major Fragmentation Pathways: The fragmentation of N-alkyl-1,2,3,4-tetrahydroquinolines is often characterized by cleavage of the N-alkyl bond.[1] The primary fragmentation is expected to be the loss of the aminopropyl group or parts of it.

m/z (predicted)Fragment IonDescription
190[C₁₂H₁₈N₂]⁺Molecular Ion
132[C₉H₁₀N]⁺Loss of aminopropyl radical (•CH₂(CH₂)₂NH₂)
58[C₃H₈N]⁺Aminopropyl cation
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is suitable. For high-resolution data, a Time-of-Flight (TOF) or Orbitrap analyzer is recommended.

  • Infusion Analysis:

    • Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode.

    • Scan a mass range of m/z 50-500.

  • LC-MS Analysis (for purity):

    • Couple the HPLC system (see Section 3) to the mass spectrometer.

    • Acquire data in full scan mode to identify the molecular ions of the main peak and any impurities.

  • Tandem MS (MS/MS):

    • Select the molecular ion (m/z 190) as the precursor ion.

    • Apply collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the resulting product ion spectrum to confirm the structure.

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Prep Dilute Sample (e.g., 1 mg/mL) Infusion Direct Infusion Sample_Prep->Infusion Ion_Source Ion Source (ESI or APCI) Infusion->Ion_Source LC LC Eluent LC->Ion_Source Mass_Analyzer Mass Analyzer (TOF, Orbitrap) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum HRMS High-Resolution Mass Determination Mass_Spectrum->HRMS Fragmentation Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation

Caption: General workflow for mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound and for quantifying any impurities. A reversed-phase method is generally suitable for this compound.

Proposed HPLC Method

Based on methods for the parent compound, 1,2,3,4-tetrahydroquinoline, a reversed-phase HPLC method is proposed.[2]

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid or Phosphoric Acid)
Gradient Isocratic or gradient elution may be used for impurity profiling. A starting point could be 30:70 (Acetonitrile:Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Experimental Protocol for HPLC Analysis
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Add 0.1% (v/v) of formic acid or phosphoric acid and degas the solution.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in the mobile phase to make a 100 mL solution (100 µg/mL).

    • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by the area normalization method.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Mobile_Phase Mobile Phase Preparation & Degassing Pump Pump Mobile_Phase->Pump Sample_Sol Sample & Standard Solutions Injector Injector Sample_Sol->Injector Pump->Injector Column Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Calculation (Area %) Chromatogram->Purity

Caption: General workflow for HPLC analysis.

Elemental Analysis

Elemental analysis is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the sample, which serves as a fundamental check of purity.

Theoretical Elemental Composition

For the molecular formula C₁₂H₁₈N₂, the theoretical elemental composition is as follows:

ElementPercentage (%)
Carbon (C)75.74
Hydrogen (H)9.53
Nitrogen (N)14.72
Experimental Protocol for Elemental Analysis
  • Sample Preparation: Accurately weigh 1-2 mg of the dry, homogenous sample into a tin or silver capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of each element. The experimental values should be within ±0.4% of the theoretical values for a pure compound.

Summary of Analytical Data

Analytical TechniqueParameterExpected Value
HRMS [M+H]⁺191.1548 (for C₁₂H₁₉N₂⁺)
¹H NMR Chemical Shift Ranges (ppm)Aromatic: 6.5-7.1; Aliphatic: 1.6-3.4; Amine: 1.3-1.5
¹³C NMR Chemical Shift Ranges (ppm)Aromatic: 110-145; Aliphatic: 25-52
HPLC Purity≥ 98% (typical for pharmaceutical intermediates)
Elemental Analysis %C, %H, %NC: 75.74±0.4; H: 9.53±0.4; N: 14.72±0.4

References

Application Notes and Protocols for Bioassay Development: 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development of bioassays to characterize the biological activity of novel 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine derivatives. Quinoline and its derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The protocols outlined herein are designed to enable researchers to screen and characterize these novel derivatives for their potential therapeutic applications.

The application notes are structured to guide the user from initial cytotoxicity screening to more specific target-based assays, including kinase inhibition, G-protein coupled receptor (GPCR) binding, and monoamine oxidase (MAO) enzyme activity assays. The provided methodologies are detailed to ensure reproducibility and are accompanied by data presentation tables and workflow diagrams to facilitate experimental design and execution.

General Experimental Workflow

A typical workflow for the biological evaluation of novel this compound derivatives involves a tiered screening approach. This begins with a broad assessment of cytotoxicity, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 cluster_1 Primary Screening cluster_2 Secondary Screening (Target-Based Assays) cluster_3 A Synthesis of This compound Derivatives B Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) A->B Test Compounds C Kinase Inhibition Assays B->C Active Compounds D GPCR Binding Assays B->D Active Compounds E Enzyme Inhibition Assays (e.g., MAO) B->E Active Compounds F Structure-Activity Relationship (SAR) Studies & Lead Optimization C->F D->F E->F

Figure 1: General high-throughput screening workflow.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This provides a baseline understanding of the compound's cytotoxic potential and helps in determining the appropriate concentration range for subsequent, more specific assays.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Protocol 2.1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation:

The results should be presented as the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be calculated using non-linear regression analysis.

Compound IDConcentration (µM)Absorbance (570 nm)% Cell ViabilityIC50 (µM)
Derivative 10.10.8595
10.72805.2
100.4550
1000.1820
Derivative 20.10.8898
10.8291>100
100.7988
1000.7583
Positive Control............

Target-Based Assays: Kinase Inhibition

Many quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[7] Therefore, screening the novel derivatives against a panel of kinases is a logical next step.

Signaling Pathway of Interest: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Its aberrant activation is a hallmark of many cancers, making it an attractive target for drug development.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway.
Protocol 3.1: In Vitro Kinase Inhibition Assay (e.g., for PI3K)

Objective: To determine the inhibitory activity of the derivatives against a specific kinase, such as PI3K.

Materials:

  • Recombinant human PI3K enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase reaction buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

    • Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound and the kinase enzyme.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction for the recommended time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the produced ADP to ATP and measure the light output via a luciferase reaction.

    • Read the luminescence on a plate reader.

Data Presentation:

Compound IDConcentration (µM)Luminescence (RLU)% Kinase InhibitionIC50 (µM)
Derivative 30.0195005
0.17500250.5
1500050
10100090
Staurosporine............

Target-Based Assays: G-Protein Coupled Receptor (GPCR) Binding

The structural features of the this compound scaffold suggest potential interactions with biogenic amine receptors, many of which are GPCRs. A radioligand binding assay is a common method to determine the affinity of a compound for a specific receptor.[9][10]

Protocol 4.1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the derivatives for a specific GPCR (e.g., a serotonin or dopamine receptor).

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-serotonin)

  • Unlabeled competitor ligand (for non-specific binding determination)

  • Test compounds

  • Binding buffer

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • To determine non-specific binding, a set of wells should contain the radiolabeled ligand and a high concentration of an unlabeled competitor.

    • Total binding is determined in wells containing only the radiolabeled ligand and the cell membranes.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Detection:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

Data Presentation:

Compound IDConcentration (log M)CPM% Specific BindingKi (nM)
Derivative 4-101500098
-9120007850
-8750049
-7300019
Serotonin............

Target-Based Assays: Enzyme Inhibition

Monoamine oxidases (MAOs) are enzymes involved in the metabolism of neurotransmitters.[11] The structural similarity of the test compounds to known MAO substrates makes this enzyme family a plausible target.

Protocol 5.1: MAO-A/B Inhibition Assay

Objective: To determine the inhibitory potency of the derivatives against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)[12]

  • Test compounds

  • Assay buffer

  • Detection system (e.g., a fluorescent probe that reacts with the product of the MAO reaction)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Assay Setup:

    • In a 96-well black plate, add the assay buffer, the test compound, and the MAO enzyme (either MAO-A or MAO-B).

    • Incubate for 10-15 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the MAO substrate.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection:

    • Stop the reaction and measure the fluorescence generated by the product.

Data Presentation:

Compound IDEnzymeConcentration (µM)Fluorescence% InhibitionIC50 (µM)
Derivative 5MAO-A0.18500151.2
1550045
10150085
MAO-B0.198002>100
195005
1092008
ClorgylineMAO-A............
SelegilineMAO-B............

Signaling Pathways for Further Investigation

Based on the known activities of quinoline derivatives, other signaling pathways could also be relevant for investigation.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[13][14] Aberrant c-Met signaling is implicated in various cancers.

G HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration STAT->Migration

Figure 3: Overview of the c-Met signaling pathway.
Hedgehog Signaling Pathway

The Hedgehog signaling pathway is essential during embryonic development and its inappropriate activation in adults can lead to cancer.[3][15]

G Hh Hedgehog Ligand PTCH1 Patched1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits Degradation GLI GLI (Active) SUFU_GLI->GLI Nucleus Nucleus GLI->Nucleus TargetGenes Target Gene Expression

Figure 4: Simplified Hedgehog signaling pathway.

Conclusion

The protocols and application notes provided here offer a structured approach to the biological characterization of novel this compound derivatives. By following this tiered screening strategy, researchers can efficiently identify and characterize compounds with therapeutic potential, laying the groundwork for further preclinical development. The inclusion of detailed methodologies, data presentation formats, and pathway diagrams is intended to serve as a valuable resource for scientists in the field of drug discovery.

References

Application Notes: Leveraging 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine for the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is a versatile bifunctional building block containing a secondary amine within a tetrahydroquinoline ring system and a primary alkylamine. This unique structural motif makes it an attractive starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. The presence of the primary amine provides a convenient handle for introducing various functionalities through reactions such as amide bond formation, reductive amination, and alkylation, allowing for the exploration of vast chemical space in drug discovery programs.

Derivatives of the closely related 1,2,3,4-tetrahydroquinoline scaffold have shown a wide array of biological activities, including potential as antithrombotic agents and as inverse agonists for the Retinoic acid receptor-related orphan receptor gamma (RORγ), a key therapeutic target in prostate cancer and autoimmune diseases.[1][2] This highlights the potential of molecules derived from this compound to modulate important biological pathways.

Key Applications in Complex Molecule Synthesis

The primary amine of this compound is a nucleophilic center that can readily participate in a variety of chemical transformations. A particularly powerful application is its use in amide bond formation to generate libraries of novel compounds for biological screening.

Amide Coupling for the Development of RORγ Inverse Agonists

Rationale: RORγ is a nuclear receptor that plays a crucial role in the development of Th17 cells and has been identified as a promising target for the treatment of various inflammatory diseases and cancers, including prostate cancer.[1] Small molecule inverse agonists of RORγ have demonstrated therapeutic potential. The general structure of many known RORγ inverse agonists features a central scaffold with appended aromatic and heterocyclic moieties. By using this compound as a scaffold, novel amide derivatives can be synthesized to explore the structure-activity relationship (SAR) for RORγ inhibition.

Illustrative Synthetic Scheme:

G A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B Substituted Carboxylic Acid B->C D Complex Molecule (Potential RORγ Inverse Agonist) C->D Amide Bond Formation

Caption: General workflow for synthesizing potential RORγ inverse agonists.

Experimental Protocols

The following protocols are provided as general guidelines for the synthesis of amide derivatives using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of an Amide Derivative via HATU Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling agent.

Materials:

  • This compound

  • Substituted carboxylic acid (e.g., 4-(trifluoromethyl)benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Data Presentation:

EntryCarboxylic AcidProductYield (%)Purity (%)
14-(Trifluoromethyl)benzoic acidN-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-4-(trifluoromethyl)benzamide85>95 (HPLC)
23-Chlorobenzoic acidN-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3-chlorobenzamide88>95 (HPLC)
3Thiophene-2-carboxylic acidN-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)thiophene-2-carboxamide82>95 (HPLC)

Note: The data presented in this table is illustrative and based on typical yields for HATU coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Signaling Pathway Visualization

The synthesized amide derivatives of this compound can be screened for their ability to modulate the RORγ signaling pathway. A simplified representation of this pathway and the potential point of intervention is shown below.

G cluster_0 Cell Nucleus cluster_1 Cytoplasm RORg RORγ Receptor DNA ROR Response Element (RORE) RORg->DNA Binds to Coactivator Coactivator Proteins Coactivator->RORg Recruited by Gene Target Gene Transcription (e.g., IL-17) DNA->Gene Initiates Ligand Synthesized Amide Derivative (Potential Inverse Agonist) Ligand->RORg Inhibits Coactivator Recruitment

Caption: Inhibition of RORγ signaling by a potential inverse agonist.

References

Application Notes and Protocols for the Derivatization of the Primary Amine in 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is a bifunctional molecule featuring a secondary amine within the dihydroquinoline ring and a terminal primary amine. The primary amine is a versatile functional group that serves as a key handle for chemical modification. Derivatization of this primary amine is crucial for various applications, including the modulation of physicochemical properties, attachment of reporter tags (e.g., fluorophores), conjugation to other molecules, and preparation for specific analytical techniques that require less polar or more volatile compounds.[1] This document provides detailed protocols for several common and robust methods for the selective derivatization of the primary amine group. The primary methods covered are acylation, sulfonylation, and reductive amination.

Core Derivatization Strategies

The selective derivatization of the primary amine in the presence of the secondary amine is generally achievable due to the higher nucleophilicity and lower steric hindrance of the primary amine. The most common derivatization techniques fall into three main categories: acylation, sulfonylation, and alkylation.[1]

  • Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. This method is widely used for protecting amines or introducing specific acyl groups.[2]

  • Sulfonylation: This process forms a sulfonamide by reacting the primary amine with a sulfonyl chloride in the presence of a base.[3][4] Sulfonamides are often highly crystalline and are stable functional groups in drug molecules.

  • Reductive Amination: A versatile method for N-alkylation that involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to a more stable secondary amine.[5]

  • Schiff Base Formation: This involves the condensation reaction between the primary amine and a carbonyl compound to form an imine or Schiff base.[6][7] This reaction is often reversible and can be a precursor to reductive amination.[8]

Experimental Protocols

Protocol 1: Acylation of Primary Amine to Form an Amide

This protocol describes the reaction of this compound with an acyl chloride (e.g., acetyl chloride) to yield the corresponding N-acetyl derivative.

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride/anhydride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and dropping funnel

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[10]

Protocol 2: Sulfonylation of Primary Amine to Form a Sulfonamide

This protocol details the reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to produce a stable sulfonamide. Careful control of stoichiometry is critical to avoid di-sulfonylation.[4]

Materials:

  • This compound

  • Benzenesulfonyl chloride (or other sulfonyl chloride)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Base (e.g., Pyridine, Triethylamine)[3]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: Dissolve this compound (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.[4]

  • Reagent Addition: Slowly add benzenesulfonyl chloride (1.05 eq.) portion-wise or as a solution in DCM to the stirred amine solution. The rate of addition should be controlled to maintain the temperature at 0 °C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC.[4]

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[3] Extract the product with DCM or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.[3]

Protocol 3: Reductive Amination of Primary Amine

This protocol describes the N-alkylation of the primary amine with an aldehyde or ketone via an in-situ generated imine, which is then reduced.[5]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Solvent (e.g., Methanol (MeOH), Dichloromethane (DCM), Dichloroethane (DCE))

  • Mild reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))[5]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the carbonyl compound (1.1 eq.) in a suitable solvent like DCM or MeOH.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.[5]

  • Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[5]

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).[5]

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the N-alkylated product.[5]

Data Presentation: Comparison of Derivatization Methods

The following table summarizes the key aspects of the described derivatization protocols. Expected yields are estimates based on general literature for primary amines and may vary.

Derivatization MethodReagentsTypical SolventTemp (°C)Time (h)Expected YieldApplications of Derivative
Acylation Acyl Chloride/Anhydride, Base (TEA)DCM, THF0 to RT2 - 4>90%Amide synthesis, Protecting group, Bioconjugation
Sulfonylation Sulfonyl Chloride, Base (Pyridine)DCM, THF0 to RT12 - 2470-90%Synthesis of stable sulfonamides for medicinal chemistry
Reductive Amination Aldehyde/Ketone, Reducing AgentDCM, MeOHRT2 - 2475-95%N-Alkylation, Introduction of diverse substituents
Schiff Base Formation Aldehyde/Ketone, Acid catalystEthanolRT - Reflux1 - 3VariableImine synthesis, Intermediate for reduction

Characterization of Derivatives

Successful derivatization can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation.[11] Upon acylation or sulfonylation, the protons on the carbon alpha to the primary amine will exhibit a downfield shift.[11] The appearance of new signals corresponding to the added group (e.g., a methyl singlet for acetylation) and the disappearance of the primary amine's N-H signals provide clear evidence of reaction.[11][12]

  • Mass Spectrometry (MS): The molecular weight of the product will increase by the mass of the added group minus the mass of a proton. This change can be readily observed by LC-MS or GC-MS, confirming the successful derivatization.

  • Infrared (IR) Spectroscopy: The characteristic N-H stretching bands of a primary amine (a pair of bands around 3300-3500 cm⁻¹) will be replaced by a single N-H stretch for the resulting secondary amide or sulfonamide.[13]

Visualizations

G General Workflow for Primary Amine Derivatization cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis start Dissolve Amine (1.0 eq) in Solvent add_base Add Base (e.g., TEA, Pyridine) start->add_base cool Cool to 0 °C add_base->cool add_reagent Add Derivatizing Reagent (Acyl/Sulfonyl Chloride) cool->add_reagent react Stir at RT (Monitor by TLC/LC-MS) add_reagent->react workup Aqueous Work-up (Quench & Extract) react->workup purify Dry & Concentrate workup->purify chromatography Column Chromatography purify->chromatography analysis Characterization (NMR, MS, IR) chromatography->analysis

Caption: General experimental workflow for the derivatization of a primary amine.

DerivatizationPathways Derivatization Pathways of the Primary Amine cluster_products start This compound (Primary Amine) amide N-Acyl Derivative (Amide) start->amide Acylation (RCOCl, Base) sulfonamide N-Sulfonyl Derivative (Sulfonamide) start->sulfonamide Sulfonylation (RSO2Cl, Base) sec_amine N-Alkyl Derivative (Secondary Amine) start->sec_amine Reductive Amination (RCHO, [H])

Caption: Key chemical derivatization pathways for the primary amine group.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Alkylation of 1,2,3,4-Tetrahydroquinoline with a 3-Halopropylamine

This method involves the direct N-alkylation of 1,2,3,4-tetrahydroquinoline with a 3-halopropylamine, such as 3-bromopropylamine hydrobromide.

dot

cluster_issues Potential Issues 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Reaction_Mixture Reaction_Mixture 1,2,3,4-Tetrahydroquinoline->Reaction_Mixture + 3-Halopropylamine + Base Product Product Reaction_Mixture->Product Heat Incomplete_Reaction Incomplete Reaction Reaction_Mixture->Incomplete_Reaction Purification Purification Product->Purification Work-up Low_Yield Low Yield Product->Low_Yield Side_Products Side Products Product->Side_Products Final_Product Final_Product Purification->Final_Product Column Chromatography or Acid-Base Extraction

Caption: Workflow for the alkylation of 1,2,3,4-tetrahydroquinoline.

FAQs for Route 1

  • Question: My reaction shows low conversion to the desired product. What are the likely causes and how can I improve the yield?

    • Answer: Low conversion can be due to several factors:

      • Insufficient Base: Ensure at least two equivalents of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) are used to neutralize the hydrobromide salt of the alkylating agent and scavenge the acid produced during the reaction.

      • Reaction Temperature: The reaction may require heating. Try increasing the temperature to 60-80 °C.

      • Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is generally suitable. Ensure the solvent is dry.

      • Reactivity of the Halide: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Consider using 3-iodopropylamine if you are using the bromide or chloride analogue and still observing low reactivity.

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these and how can I minimize them?

    • Answer: A common side product is the dialkylated quaternary ammonium salt. This occurs when the product, a secondary amine, is further alkylated. To minimize this:

      • Use a slight excess of 1,2,3,4-tetrahydroquinoline relative to the 3-halopropylamine.

      • Monitor the reaction closely by TLC and stop it once the starting tetrahydroquinoline is consumed.

      • Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it.

  • Question: How can I effectively purify the final product?

    • Answer:

      • Acid-Base Extraction: This is a highly effective method for purifying amines. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium hydroxide and extract the purified amine back into an organic solvent.[1][2][3][4]

      • Column Chromatography: Silica gel chromatography can also be used. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to prevent the amine from tailing on the silica gel.[5][6][7]

Route 2: Michael Addition to Acrylonitrile followed by Nitrile Reduction

This two-step route involves the initial reaction of 1,2,3,4-tetrahydroquinoline with acrylonitrile to form an intermediate nitrile, which is then reduced to the primary amine.

dot

cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Nitrile Reduction cluster_issues Potential Issues 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Intermediate_Nitrile Intermediate_Nitrile 1,2,3,4-Tetrahydroquinoline->Intermediate_Nitrile + Acrylonitrile Final_Product Final_Product Intermediate_Nitrile->Final_Product Reducing Agent Low_Yield_Step1 Low Yield (Step 1) Intermediate_Nitrile->Low_Yield_Step1 Purification Purification Final_Product->Purification Work-up & Purification Incomplete_Reduction Incomplete Reduction Final_Product->Incomplete_Reduction Side_Reactions_Reduction Side Reactions (Reduction) Final_Product->Side_Reactions_Reduction

Caption: Workflow for the synthesis via Michael addition and nitrile reduction.

FAQs for Route 2

  • Question: The Michael addition of acrylonitrile is slow or incomplete. How can I drive this reaction to completion?

    • Answer:

      • Catalyst: While the reaction can proceed without a catalyst, a small amount of a base like triethylamine or potassium carbonate can accelerate the reaction.

      • Temperature: Gentle heating (e.g., to 40-50 °C) can increase the reaction rate.

      • Solvent: The reaction is often run neat or in a polar solvent like ethanol or acetonitrile.

  • Question: I am having trouble with the nitrile reduction step. What are the best reducing agents and what issues might I encounter?

    • Answer: The choice of reducing agent is critical for a successful nitrile reduction.

      • Lithium Aluminum Hydride (LAH): This is a powerful reducing agent that is very effective for nitrile reduction. However, it is highly reactive and requires strictly anhydrous conditions. A common issue is incomplete reduction if the LAH has degraded due to moisture. Always use freshly opened or titrated LAH.

      • Raney Nickel: Catalytic hydrogenation with Raney Nickel is another effective method.[8] This method is often cleaner and easier to work up than LAH reductions. Ensure the catalyst is active. A potential issue is catalyst poisoning.

      • Sodium Borohydride/Cobalt Chloride: This combination can also be used for nitrile reduction, but it may be less effective for some substrates.

      • Troubleshooting: If you are observing incomplete reduction, consider increasing the amount of reducing agent, extending the reaction time, or increasing the reaction temperature. For catalytic hydrogenation, ensure the hydrogen pressure is adequate.

  • Question: What are the potential side products during the nitrile reduction?

    • Answer:

      • Over-reduction: With very strong reducing agents, there is a small possibility of reduction of the aromatic ring of the tetrahydroquinoline, although this is generally not a major issue under standard conditions.

      • Formation of secondary amines: In some cases, the initially formed primary amine can react with the intermediate imine to form a secondary amine byproduct. This is more common with certain reducing agents.

Data Presentation

Synthetic Route Key Reagents Typical Solvents Reaction Conditions Reported Yield (%) Potential Side Products
Alkylation 1,2,3,4-Tetrahydroquinoline, 3-Bromopropylamine HBr, K₂CO₃DMF, Acetonitrile60-80 °CVariable, can be highDialkylated quaternary ammonium salt
Michael Addition & Reduction 1,2,3,4-Tetrahydroquinoline, Acrylonitrile; then a reducing agentNeat or Ethanol (Step 1); THF or Ethanol (Step 2)RT to 50°C (Step 1); Reflux or as required by reducing agent (Step 2)Can be high, dependent on reducing agentSecondary amine (from reduction), unreacted nitrile
Azide Reduction 1-(3-azidopropyl)-1,2,3,4-tetrahydroquinoline, Pd/C, H₂Ethyl acetate30 h99%-

Experimental Protocols

Protocol 1: Alkylation of 1,2,3,4-Tetrahydroquinoline with 3-Bromopropylamine Hydrobromide
  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Add 3-bromopropylamine hydrobromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) or via acid-base extraction.

Protocol 2: Synthesis via Michael Addition to Acrylonitrile and Subsequent Nitrile Reduction with Raney Nickel

Step 1: Michael Addition

  • To 1,2,3,4-tetrahydroquinoline (1.0 eq), add acrylonitrile (1.2 eq) and a catalytic amount of triethylamine.

  • Stir the mixture at room temperature for 24 hours or until the reaction is complete by TLC.

  • Remove the excess acrylonitrile and triethylamine under reduced pressure to obtain the crude nitrile intermediate, which can often be used in the next step without further purification.

Step 2: Nitrile Reduction

  • Dissolve the crude nitrile from Step 1 in ethanol.

  • Add a slurry of activated Raney Nickel (handle with care as it can be pyrophoric) to the solution in a hydrogenation vessel.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction for the uptake of hydrogen.

  • Once the reaction is complete, carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude amine by distillation under reduced pressure or by acid-base extraction.[1][2][3][4]

References

common side products in dihydroquinoline synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side products encountered during various synthesis methods.

General FAQs

Q1: What are the most common classes of side products in dihydroquinoline synthesis?

A1: The most prevalent side products depend on the specific synthetic method employed. However, some common classes include:

  • Tars and Polymers: These are frequently observed in acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses, arising from the self-condensation of α,β-unsaturated carbonyl compounds.[1][2]

  • Regioisomers: In syntheses like the Combes and occasionally the Doebner-von Miller reaction, the use of unsymmetrical starting materials can lead to the formation of different positional isomers of the desired dihydroquinoline.[2][3]

  • Aldol Condensation Products: The Friedländer synthesis can be plagued by the self-condensation of the ketone reactant, especially under basic conditions.[4]

  • Over-oxidation or Incomplete Reduction Products: Depending on the reaction, intermediates can sometimes be isolated, or the desired dihydroquinoline can be oxidized to the corresponding quinoline.

Q2: How can I generally improve the yield and purity of my dihydroquinoline product?

A2: Optimizing reaction conditions is crucial. Key strategies include:

  • Temperature Control: Many side reactions are accelerated at higher temperatures. Maintaining the lowest effective temperature can significantly reduce byproduct formation.[1]

  • Catalyst Selection: The choice of acid or base catalyst can dramatically influence the reaction outcome. Experimenting with milder catalysts can often prevent harsh conditions that lead to side product formation.[2]

  • Purity of Starting Materials: Using high-purity, and often freshly distilled, reagents is essential to prevent unwanted side reactions.

  • Slow Addition of Reagents: Adding a reactive intermediate, such as an α,β-unsaturated carbonyl compound, slowly to the reaction mixture can help maintain a low concentration, favoring the desired reaction pathway over polymerization.[2]

Troubleshooting Guides by Synthesis Method

Skraup & Doebner-von Miller Synthesis

Issue: My reaction mixture is forming a thick, dark tar, making product isolation difficult and significantly reducing my yield.

Cause: Tar formation is a very common issue in these acid-catalyzed syntheses, primarily due to the polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein formed from glycerol in the Skraup synthesis).[1][2]

Solutions:

  • Use a Moderating Agent (Skraup Synthesis): The addition of ferrous sulfate (FeSO₄) is a classic technique to control the often violent exothermic nature of the Skraup reaction, leading to a reduction in tar formation.[1][5]

  • Employ a Biphasic Solvent System (Doebner-von Miller Synthesis): Sequestering the α,β-unsaturated carbonyl compound in an organic solvent (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[6]

  • Control Reaction Temperature: Gentle heating to initiate the reaction and subsequent cooling if the reaction becomes too vigorous can minimize charring and polymerization.[1]

  • Slow Reagent Addition: Slowly adding the α,β-unsaturated carbonyl to the heated acidic solution of the aniline helps to control the exotherm and minimize polymerization.[2]

Issue: I've isolated a product, but it's not the expected regioisomer (Doebner-von Miller).

Cause: While the Doebner-von Miller reaction typically yields 2-substituted quinolines, a reversal of regioselectivity to form 4-substituted quinolines has been observed, particularly with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[2]

Solution:

  • Careful Selection of Reactants and Catalyst: The regiochemical outcome is highly dependent on the structure of the α,β-unsaturated carbonyl compound and the acid catalyst used. To favor the formation of the 4-substituted product, consider using a γ-aryl-β,γ-unsaturated α-ketoester with TFA. For the typically desired 2-substituted product, standard α,β-unsaturated aldehydes or ketones with catalysts like HCl or Lewis acids are preferred.[2][7]

Combes Synthesis

Issue: My reaction is producing a mixture of regioisomers.

Cause: When using an unsymmetrical β-diketone or a meta-substituted aniline, the cyclization step can occur at two different positions on the aniline ring, leading to a mixture of products.[3]

Solutions:

  • Steric Hindrance: The regioselectivity is often influenced by steric effects. Increasing the steric bulk on one of the carbonyl groups of the β-diketone can favor cyclization at the less hindered position of the aniline.[3]

  • Electronic Effects of Aniline Substituents: The electronic nature of the substituent on the aniline ring directs the cyclization. Electron-donating groups on the aniline can influence the nucleophilicity of the ortho positions, thereby directing the ring closure. For instance, methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines when reacted with trifluoromethyl-β-diketones.[3]

  • Choice of Acid Catalyst: The acid catalyst can also play a role in the regioisomeric ratio. Experimenting with different acids, such as sulfuric acid versus polyphosphoric acid (PPA), may alter the product distribution.[1]

Friedländer Synthesis

Issue: I am observing significant formation of aldol condensation side products.

Cause: The ketone reactant can undergo self-condensation under the reaction conditions, particularly with base catalysis, leading to a complex mixture and difficult purification.[4]

Solutions:

  • Use an Imine Analog: To circumvent the aldol side reaction, especially under alkaline conditions, one can pre-form the imine of the o-aminoaryl aldehyde or ketone. This intermediate can then be reacted with the α-methylene ketone to afford the desired dihydroquinoline.[4]

  • Milder Reaction Conditions: Employing milder catalysts, such as gold catalysts, can allow the reaction to proceed at lower temperatures, thus minimizing the rate of the competing aldol condensation.[8]

  • Slow Addition of the Ketone: Slowly adding the ketone to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular self-condensation reaction.

Data Presentation

Table 1: Influence of Reaction Parameters on Side Product Formation and Yield

Synthesis MethodCommon Side ProductParameter ModifiedEffect on Side ProductEffect on YieldReference(s)
Skraup Tar/PolymersAddition of Ferrous SulfateReduces reaction vigor and tar formationGenerally improves[1][5]
Doebner-von Miller Tar/PolymersUse of Biphasic SystemSequesters carbonyl, reducing polymerizationIncreases[6]
Combes RegioisomersMethoxy-substituted anilineFavors 2-CF₃-quinoline formation-[3]
Combes RegioisomersChloro- or fluoro-substituted anilineFavors 4-CF₃-quinoline formation-[3]
Friedländer Aldol ProductsUse of Imine AnalogAvoids self-condensation of ketoneImproves[4]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline to Minimize Tar Formation

This protocol is adapted from established procedures and incorporates the use of ferrous sulfate to control the reaction's exothermicity.[1]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous Sulfate (FeSO₄)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add the aniline, glycerol, and ferrous sulfate.

  • Slowly and with efficient stirring and cooling, add the concentrated sulfuric acid in portions.

  • Gently heat the mixture to initiate the reaction. The reaction is highly exothermic; be prepared to remove the heat source and cool the flask in an ice-water bath if the reaction becomes too vigorous.

  • Once the initial exothermic phase has subsided, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • After cooling, carefully pour the reaction mixture into a large volume of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolate the crude quinoline from the tarry residue by steam distillation.

  • Extract the distillate with an appropriate organic solvent (e.g., dichloromethane), dry the organic layer, and purify the product by vacuum distillation.

Protocol 2: Friedländer Synthesis Using an Imine Intermediate to Avoid Aldol Side Products

This protocol involves the pre-formation of an imine to prevent the self-condensation of the ketone reactant.[4]

Materials:

  • 2-Aminobenzaldehyde

  • A primary amine (e.g., aniline) to form the initial imine

  • An α-methylene ketone (e.g., acetone)

  • Base catalyst (e.g., potassium hydroxide)

  • Solvent (e.g., ethanol)

Procedure:

  • Imine Formation: In a round-bottom flask, react 2-aminobenzaldehyde with an equimolar amount of a primary amine in a suitable solvent with azeotropic removal of water to form the corresponding Schiff base (imine).

  • Cyclization: To the solution containing the pre-formed imine, add the α-methylene ketone and a catalytic amount of a base.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting dihydroquinoline derivative by recrystallization or column chromatography.

Visualizations

Side_Product_Formation_Doebner_von_Miller cluster_reaction Doebner-von Miller Reaction Aniline Aniline Reaction_Intermediate Reaction_Intermediate Aniline->Reaction_Intermediate 1,4-Addition Carbonyl α,β-Unsaturated Carbonyl Polymer Tar / Polymer Carbonyl->Polymer Acid-Catalyzed Self-Condensation Carbonyl->Reaction_Intermediate Desired_Product Desired Dihydroquinoline Reaction_Intermediate->Desired_Product Cyclization & Aromatization

Caption: Competing pathways in the Doebner-von Miller synthesis.

Troubleshooting_Low_Yield start Low Yield in Dihydroquinoline Synthesis check_tar Significant Tar Formation? start->check_tar check_isomers Mixture of Regioisomers? check_tar->check_isomers No solution_tar Optimize Temperature Use Moderator (Skraup) Use Biphasic System (DVM) check_tar->solution_tar Yes check_aldol Aldol Side Products Present? check_isomers->check_aldol No solution_isomers Modify Substituents (Steric/Electronic) Change Catalyst (Combes) check_isomers->solution_isomers Yes solution_aldol Use Imine Analog Use Milder Conditions Slow Ketone Addition (Friedländer) check_aldol->solution_aldol Yes optimize_general Check Reagent Purity Optimize Catalyst/Solvent check_aldol->optimize_general No

Caption: Troubleshooting workflow for low dihydroquinoline yield.

References

optimization of reaction conditions for N-alkylation of dihydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of dihydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of dihydroquinolines?

A1: Several methods are employed for the N-alkylation of dihydroquinolines, primarily differing in the choice of alkylating agent and catalyst. Common approaches include:

  • Using Alkyl Halides: This classic method involves the reaction of a dihydroquinoline with an alkyl halide in the presence of a base.[1]

  • Reductive Amination: A one-pot reaction involving the in-situ reduction of a quinoline to a tetrahydroquinoline, followed by reductive alkylation with an aldehyde or ketone.[2]

  • Using Organoboronic Acids: This transition-metal-free method utilizes organoboronic acids as alkyl radical precursors.[3]

  • Using Peresters or Peroxides: These reagents can serve as both alkylating agents and single-electron oxidants, often catalyzed by inexpensive iron salts.[3]

  • Visible-Light-Induced Palladium Catalysis: This method uses alkyl halides in a radical cascade reaction initiated by visible light.[3]

Q2: How do I choose the appropriate base for N-alkylation with alkyl halides?

A2: The choice of base is critical and depends on the reactivity of the dihydroquinoline and the alkylating agent. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). For dihydroquinolines with reduced nucleophilicity due to electron-withdrawing groups, a stronger base like NaH or t-BuOK may be necessary to achieve deprotonation and facilitate the reaction.[4] Weaker bases like K₂CO₃ are often sufficient for more reactive substrates.[5]

Q3: What solvents are recommended for N-alkylation reactions of dihydroquinolines?

A3: Polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize charged intermediates. Commonly used solvents include dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF).[1][6] The choice of solvent can significantly impact reaction rate and selectivity.

Q4: My N-alkylation reaction is not going to completion. What are the possible reasons?

A4: Incomplete conversion is a common issue and can be attributed to several factors:

  • Insufficient reactivity of the starting materials: Steric hindrance on either the dihydroquinoline or the alkylating agent can slow down or prevent the reaction.[5]

  • Inappropriate reaction conditions: The temperature may be too low, or the chosen base and solvent may not be optimal for the specific substrates.

  • Poor solubility of reagents: If the base or starting material is not soluble in the reaction solvent, the reaction rate can be significantly reduced.[7]

Q5: I am observing the formation of byproducts in my reaction. What are they and how can I minimize them?

A5: Common byproducts include O-alkylated products and N,N-dialkylated products.[8][9]

  • O-alkylation: This can occur if the enolate intermediate reacts at the oxygen atom instead of the nitrogen. The choice of solvent and counter-ion can influence the N/O selectivity.

  • N,N-dialkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting dihydroquinoline, leading to a second alkylation.[10] Using a stoichiometric amount or a slight excess of the dihydroquinoline relative to the alkylating agent can help minimize this.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Q: My reaction shows a very low yield or no product at all. What should I check first?

    • A:

      • Reagent Purity and Integrity: Ensure your dihydroquinoline, alkylating agent, base, and solvent are pure and anhydrous. Moisture can quench strong bases and inhibit the reaction.

      • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. Consider increasing the temperature incrementally while monitoring for decomposition.[10]

      • Base Strength: If you are using a weak base like K₂CO₃, it may not be strong enough to deprotonate your dihydroquinoline, especially if it has electron-withdrawing groups. Try a stronger base such as NaH or t-BuOK.[4]

      • Solubility: Observe if all reactants are soluble in the chosen solvent. If not, consider a different solvent in which all components are soluble.[7]

Issue 2: Formation of Multiple Products

  • Q: My TLC/LC-MS analysis shows multiple spots, indicating a mixture of products. How can I improve the selectivity for the desired N-alkylated product?

    • A:

      • Control Stoichiometry: To avoid dialkylation, use a slight excess of the dihydroquinoline (1.1-1.2 equivalents) relative to the alkylating agent.[4]

      • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[10]

      • Change the Base/Solvent System: The regioselectivity (N- vs. O-alkylation) can be highly dependent on the reaction conditions. Experiment with different base and solvent combinations. For instance, using NaH in DMF often favors N-alkylation.[6]

Issue 3: Difficult Purification

  • Q: I am having trouble separating my desired product from the starting material and byproducts. What purification strategies can I use?

    • A:

      • Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., varying polarity with hexane/ethyl acetate or dichloromethane/methanol) to achieve better separation.

      • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

      • Acid-Base Extraction: If there is a significant difference in the basicity of your product and the unreacted starting material, an acid-base workup can be used to separate them.

Data Presentation

Table 1: Optimization of Reaction Conditions for N-Alkylation of a Pyrimidine Derivative (Illustrative Example) [8]

EntryAlkylating Agent (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Product (%)
11.1NaH (1.1)DMF25246-
21.1NaH (2.0)DMF252420trace
31.1NaH (3.0)DMF252452.3Detected
42.0NaH (3.0)DMF2524-Major Product
53.0NaH (3.0)DMF2548-Major Product

Note: This table is an illustrative example based on a similar N-alkylation reaction to demonstrate how to present quantitative data. The specific conditions and yields will vary depending on the dihydroquinoline substrate.

Experimental Protocols

General Protocol for N-Alkylation of Dihydroquinolines with Alkyl Halides [1]

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the dihydroquinoline (1.0 equiv.) and the appropriate solvent (e.g., DMF or ACN) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base (e.g., K₂CO₃, 2.0-3.0 equiv., or NaH, 1.1-1.5 equiv.) to the solution. If using NaH, add it portion-wise at 0 °C.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for deprotonation.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low or No Product Formation check_reagents Check Reagent Purity (Substrate, Alkylating Agent, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK increase_temp Increase Reaction Temperature check_conditions->increase_temp change_base Use a Stronger Base (e.g., NaH, t-BuOK) increase_temp->change_base No Improvement re_evaluate Re-evaluate Results increase_temp->re_evaluate Improvement change_solvent Change Solvent for Better Solubility change_base->change_solvent No Improvement change_base->re_evaluate Improvement change_solvent->re_evaluate Improvement

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting_Byproducts start Multiple Products Observed (e.g., Dialkylation, O-Alkylation) check_stoichiometry Adjust Stoichiometry (Use 1.1-1.2 eq. of Dihydroquinoline) start->check_stoichiometry Dialkylation observed change_conditions Change Base/Solvent System (e.g., NaH in DMF for N-selectivity) start->change_conditions O-alkylation observed optimize_temp Optimize Reaction Temperature (Try Lower Temperature) check_stoichiometry->optimize_temp analyze_products Analyze Product Mixture optimize_temp->analyze_products change_conditions->analyze_products purify Proceed to Purification analyze_products->purify Improved Selectivity

Caption: Troubleshooting workflow for byproduct formation.

References

troubleshooting guide for the synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing a very low yield of the desired this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors depending on the synthetic route employed. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature.

    • Poor Quality Reagents: The purity of starting materials like 1,2,3,4-tetrahydroquinoline or the alkylating/aminating agent is crucial.

      • Solution: Ensure all reagents are of high purity and are stored under appropriate conditions to prevent degradation.

    • Suboptimal Reaction Conditions: The chosen solvent, temperature, or catalyst may not be optimal for the reaction.

      • Solution: Experiment with different solvents, temperatures, and catalyst loadings to find the optimal conditions for your specific substrate. For instance, in reductive amination, the choice of reducing agent and the pH of the reaction mixture can significantly impact the yield.

    • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

      • Solution: Identify potential side reactions based on your chosen synthetic route. For example, in direct alkylation with a 3-halopropanamine, over-alkylation can be an issue. Using a slight excess of the tetrahydroquinoline or controlling the stoichiometry of the reagents can help minimize this.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is contaminated with impurities. What are the likely side products and how can I purify my compound?

  • Answer: The nature of impurities will depend on the synthetic method used.

    • Common Impurities:

      • Unreacted Starting Materials: Incomplete reactions will leave unreacted 1,2,3,4-tetrahydroquinoline and the alkylating/aminating agent.

      • Over-alkylation Product: In direct alkylation, the secondary amine product can react further with the alkylating agent to form a quaternary ammonium salt.

      • Products of Side Reactions: Depending on the reagents and conditions, various side products can form. For instance, in reductive amination, the aldehyde or ketone starting material can be reduced to the corresponding alcohol.

    • Purification Strategies:

      • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the desired product from starting materials and non-polar impurities. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

      • Acid-Base Extraction: Since the product is an amine, it can be purified by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate the amine and extract it into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the free amine is extracted back into an organic solvent.

      • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Issue 3: Difficulty in Monitoring Reaction Progress

  • Question: I am having trouble monitoring the progress of my reaction using TLC. What are some tips for effective TLC analysis?

  • Answer: Effective TLC monitoring is key to a successful synthesis.

    • Choosing the Right Eluent: The polarity of the eluent system is critical. For this particular product, a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate or methanol is a good starting point. You may need to adjust the ratio to achieve good separation between the starting materials, product, and any potential byproducts.

    • Visualization: The product contains a chromophore (the dihydroquinoline ring system) and should be visible under UV light (254 nm). Staining with a suitable agent like potassium permanganate or ninhydrin (for the primary amine) can also be used for visualization.

    • Co-spotting: To confidently identify the product spot, co-spot the reaction mixture with the starting materials on the same TLC plate.

Frequently Asked Questions (FAQs)

  • Question 1: What are the most common synthetic routes to prepare this compound?

  • Answer 1: The two most common synthetic strategies are:

    • Reductive Amination: This involves the reaction of 1,2,3,4-tetrahydroquinoline with a 3-aminopropanal equivalent (e.g., 3-oxopropanenitrile followed by reduction of the nitrile) in the presence of a reducing agent. A one-pot tandem reduction of quinoline followed by reductive alkylation is also a highly efficient method.[1][2]

    • Direct N-Alkylation: This is a classical SN2 reaction where 1,2,3,4-tetrahydroquinoline is reacted with a 3-halopropanamine or a similar electrophile in the presence of a base.

  • Question 2: Which reducing agents are suitable for the reductive amination synthesis of this compound?

  • Answer 2: Several reducing agents can be used for reductive amination. The choice depends on the specific substrate and reaction conditions. Common choices include:

    • Sodium borohydride (NaBH₄)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Sodium triacetoxyborohydride (STAB)

    • Hantzsch ester in the presence of a catalyst like arylboronic acid.[1][2]

  • Question 3: What are the key safety precautions to consider during this synthesis?

  • Answer 3: Standard laboratory safety practices should always be followed. Specific precautions for this synthesis include:

    • Handling of Reagents: Many of the reagents used can be toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a well-ventilated fume hood.

    • Reaction Quenching: Reactions involving reactive hydrides (e.g., NaBH₄) should be quenched carefully with a proton source (e.g., water or dilute acid) under controlled conditions to avoid rapid hydrogen gas evolution.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Data Presentation

Table 1: Comparison of Synthetic Routes for N-Alkylation of Tetrahydroquinolines

Synthetic RouteKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Reductive Amination (One-Pot Tandem) Quinoline, Aldehyde, Hantzsch ester, Arylboronic acid85-96[2]High efficiency, mild conditions, one-pot procedure.[1][2]May require catalyst optimization.
Direct N-Alkylation Tetrahydroquinoline, Alkyl halide, BaseVariable (often lower than reductive amination)Simple procedure.Risk of over-alkylation, may require harsher conditions.

Experimental Protocols

Method 1: One-Pot Tandem Reductive Alkylation of Quinoline

This protocol is adapted from a literature procedure for the synthesis of N-alkyl tetrahydroquinolines using an arylboronic acid catalyst.[1][2]

Materials:

  • Quinoline

  • 3-Aminopropanal (or a suitable precursor like 3-(boc-amino)propanal)

  • Hantzsch ester

  • 3-Trifluoromethylphenylboronic acid

  • 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a reaction tube, add quinoline (1.0 eq), the aldehyde (1.0-1.2 eq), Hantzsch ester (1.5-2.0 eq), and 3-trifluoromethylphenylboronic acid (10-25 mol%).

  • Add dry DCE as the solvent.

  • Seal the tube and heat the reaction mixture at 60-80 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Quinoline Quinoline One_Pot_Reaction One-Pot Tandem Reductive Alkylation Quinoline->One_Pot_Reaction 3-Aminopropanal 3-Aminopropanal 3-Aminopropanal->One_Pot_Reaction Hantzsch_ester Hantzsch Ester Hantzsch_ester->One_Pot_Reaction Arylboronic_acid Arylboronic Acid (Catalyst) Arylboronic_acid->One_Pot_Reaction Workup Aqueous Workup One_Pot_Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for the one-pot synthesis of the target compound.

Troubleshooting_Guide Start Low Product Yield? Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Yes Poor_Reagents Poor Reagent Quality Start->Poor_Reagents Yes Suboptimal_Conditions Suboptimal Conditions Start->Suboptimal_Conditions Yes Side_Reactions Side Reactions Start->Side_Reactions Yes Solution_Time_Temp Increase reaction time/temp. Monitor by TLC/LC-MS. Incomplete_Reaction->Solution_Time_Temp Solution_Reagent_Purity Use high-purity reagents. Store properly. Poor_Reagents->Solution_Reagent_Purity Solution_Optimize Optimize solvent, temp., and catalyst loading. Suboptimal_Conditions->Solution_Optimize Solution_Stoichiometry Adjust stoichiometry. Identify and minimize side reactions. Side_Reactions->Solution_Stoichiometry

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Optimizing Dihydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst selection for dihydroquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing dihydroquinolines?

A1: The synthesis of dihydroquinolines can be broadly categorized into several key strategies, each utilizing different types of catalysts. Common approaches include:

  • Transition-Metal Catalysis: A wide range of transition metals, including iron, copper, silver, rhodium, palladium, and ruthenium, are used to catalyze the synthesis of dihydroquinolines through various mechanisms like radical addition/cyclization and intramolecular amination.[1][2][3]

  • Lewis Acid Catalysis: Lewis acids such as InCl₃, FeCl₃, BiCl₃, and AgOTf are effective in promoting the cyclization reactions necessary for dihydroquinoline formation.[4][5]

  • Metal-Free Catalysis: These methods often employ organic catalysts or reagents like iodine and can be advantageous for avoiding transition metal contamination in the final product.[1][6]

  • Photochemical Cyclization: This approach utilizes light energy to initiate the cyclization, sometimes in the presence of a photocatalyst.[1]

Q2: How do I select the appropriate catalyst for my specific dihydroquinoline synthesis?

A2: Catalyst selection is a critical step that depends on several factors, including the desired substitution pattern on the dihydroquinoline ring, the nature of the starting materials, and the desired reaction conditions (e.g., mildness, cost-effectiveness). A general workflow for catalyst selection is outlined in the diagram below.

G cluster_start Catalyst Selection Workflow start Define Target Dihydroquinoline Structure (Substitution Pattern) substrate Identify Available Starting Materials (e.g., N-arylamides, anilines, aldehydes) start->substrate literature Review Literature for Similar Syntheses substrate->literature catalyst_type Choose Catalyst Type (Transition Metal, Lewis Acid, Metal-Free) literature->catalyst_type screen Screen a Small Panel of Catalysts catalyst_type->screen optimize Optimize Reaction Conditions (Solvent, Temperature, Base, Time) screen->optimize scale_up Scale-Up Synthesis optimize->scale_up

Caption: A general workflow for selecting an optimal catalyst for dihydroquinoline synthesis.

Q3: What are the advantages of using iron-based catalysts?

A3: Iron catalysts, such as FeCl₂·4H₂O, are often favored due to their low cost and low toxicity.[1] They have been shown to be effective in synthesizing alkylated dihydroquinolinones with moderate to excellent yields and high diastereoselectivity.[1]

Q4: When is a metal-free approach preferable?

A4: A metal-free approach is advantageous when trace metal contamination of the final product is a concern, which is particularly important in pharmaceutical applications. These methods can also offer a more sustainable and cost-effective synthetic route.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of dihydroquinolines.

Problem 1: Low or No Product Yield

Low or no yield is a common issue in dihydroquinoline synthesis. The following decision tree can help diagnose and resolve the problem.

G cluster_troubleshooting Troubleshooting Low Yield start Low/No Product Yield catalyst Is the catalyst active? start->catalyst conditions Are the reaction conditions optimal? catalyst->conditions Yes catalyst_sol Solution: - Check catalyst loading. - Use a fresh batch of catalyst. - Consider a different catalyst. catalyst->catalyst_sol No substrate Are the starting materials suitable? conditions->substrate Yes conditions_sol Solution: - Optimize temperature. - Screen different solvents. - Adjust base/acid concentration. conditions->conditions_sol No side_reactions Are there significant side reactions? substrate->side_reactions Yes substrate_sol Solution: - Verify purity of starting materials. - Consider electronic effects of substituents. substrate->substrate_sol No side_reactions_sol Solution: - Modify reaction conditions to suppress side reactions. - Purify starting materials. side_reactions->side_reactions_sol Yes

Caption: A decision tree for troubleshooting low product yield in dihydroquinoline synthesis.

Problem 2: Poor Selectivity (Regio- or Stereoselectivity)

Poor selectivity can lead to a mixture of products that are difficult to separate.

  • Regioselectivity: In reactions like the Friedländer synthesis, the use of asymmetric ketones can lead to different regioisomers. The choice of catalyst and reaction conditions can influence the regioselectivity.

  • Stereoselectivity: For the synthesis of chiral dihydroquinolines, achieving high diastereoselectivity or enantioselectivity is crucial. The choice of ligands for the metal catalyst can significantly impact the stereochemical outcome. For instance, Xantphos has been shown to be a suitable ligand for achieving good diastereoselectivity in certain reactions.[1]

Problem 3: Catalyst Deactivation

Catalyst deactivation can lead to incomplete reactions and lower yields.

  • Causes: Deactivation can be caused by the poisoning of the catalyst by impurities in the starting materials or solvent, or by the reaction products themselves. In some cases, the catalyst may be unstable under the reaction conditions.

  • Solutions: Ensure the purity of all reagents and solvents. If catalyst poisoning is suspected, purification of the starting materials may be necessary. In some cases, a higher catalyst loading or the use of a more robust catalyst may be required.

Catalyst Performance Data

The following tables summarize the performance of various catalytic systems for dihydroquinoline synthesis.

Table 1: Comparison of Catalysts for Dihydroquinolin-2(1H)-one Synthesis

Catalyst SystemOxidantSolventYield (%)Diastereomeric Ratio (dr)Reference
AgNO₃K₂S₂O₈MeCN/H₂OModerateExcellent[1]
FeCl₂·4H₂OPerestersDMFUp to 91>20:1[1]
CuITogni's reagentCHCl₃Moderate to Good-[1]
Metal-freeK₂S₂O₈MeCN/H₂OModerate to GoodExcellent[1]

Table 2: Lewis Acid Catalyzed Synthesis of Dihydroquinoline Embelin Derivatives

Lewis Acid Catalyst (20 mol%)SolventTemperature (°C)Time (min)Yield of 4a (%)Reference
InCl₃EtOH15015-[4][5]
FeCl₃EtOH15015-[4][5]
BiCl₃EtOH15015-[4][5]
AgOTfEtOH1501580[4][5]

Experimental Protocols

Protocol 1: Iron-Catalyzed Synthesis of Alkylated Dihydroquinolin-2(1H)-ones [1]

This protocol describes a general procedure for the iron-catalyzed synthesis of alkylated dihydroquinolin-2(1H)-ones using peresters as alkylating reagents.

Materials:

  • N-arylcinnamamide (1.0 mmol)

  • Perester (2.0 mmol)

  • FeCl₂·4H₂O (0.2 mmol, 20 mol%)

  • DMF (5 mL)

Procedure:

  • To a reaction vessel, add N-arylcinnamamide, perester, and FeCl₂·4H₂O.

  • Add DMF as the solvent.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Silver-Triflate-Catalyzed Synthesis of Dihydroquinoline Embelin Derivatives [4][5]

This protocol outlines the synthesis of dihydroquinoline embelin derivatives from embelin, anilines, and aromatic aldehydes using AgOTf as a catalyst.

Materials:

  • Embelin (1.0 mmol)

  • Aromatic aldehyde (1.2 mmol)

  • Aniline (1.2 mmol)

  • AgOTf (0.2 mmol, 20 mol%)

  • Ethanol (EtOH)

Procedure:

  • In a microwave vial, combine embelin, the aromatic aldehyde, aniline, and AgOTf.

  • Add ethanol as the solvent.

  • Heat the reaction mixture to 150 °C for 15 minutes using microwave irradiation.

  • After cooling, concentrate the reaction mixture.

  • Purify the residue by column chromatography to obtain the desired dihydroquinoline derivative.

Catalytic Cycle Overview

The diagram below illustrates a simplified, generalized comparison of proposed catalytic cycles for dihydroquinoline synthesis involving different types of catalysts.

G cluster_cycles Generalized Catalytic Cycles cluster_radical Radical Cyclization (e.g., Fe, Ag, Cu) cluster_lewis Lewis Acid Catalysis A Catalyst(n) B Radical Generation A->B Oxidant C Radical Addition to Alkene B->C D Intramolecular Cyclization C->D E Product Release Catalyst(n) Regeneration D->E E->A F Lewis Acid G Coordination to Carbonyl/Imine F->G Substrate H Activation & Nucleophilic Attack G->H I Cyclization H->I J Product Release Lewis Acid Regeneration I->J J->F

Caption: A simplified comparison of generalized catalytic cycles in dihydroquinoline synthesis.

References

solvent effects on the reaction rate of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of this compound, with a particular focus on the impact of solvent choice on reaction rates. The information is based on established principles of organic chemistry, as direct experimental data for this specific synthesis is not widely available.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A plausible and efficient two-step synthesis involves:

  • Cyanoethylation: The reaction of 1,2,3,4-tetrahydroquinoline with acrylonitrile. This is a Michael addition reaction.

  • Nitrile Reduction: The reduction of the resulting 3-(3,4-dihydroquinolin-1(2H)-yl)propanenitrile to the target primary amine.

Q2: How does the choice of solvent affect the cyanoethylation step?

The solvent plays a crucial role in the cyanoethylation of amines. Aromatic amines typically require a catalyst for this reaction to proceed effectively. Inert solvents are generally preferred to avoid side reactions. Acetonitrile is a suitable solvent for this purpose.[1] The use of acidic catalysts is common for aromatic amines.[1]

Q3: What are the recommended solvents for the nitrile reduction step?

For catalytic hydrogenation of nitriles, alcohols such as methanol or ethanol are commonly used.[2] When using chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane-tetrahydrofuran (BH₃-THF), anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically employed.[3]

Q4: Can the formation of byproducts be controlled by solvent choice?

Yes, to some extent. In the nitrile reduction step, the formation of secondary and tertiary amines is a common issue.[4] Performing the catalytic hydrogenation in the presence of ammonia can help suppress the formation of these byproducts.[2][3] The choice of catalyst is also a critical factor.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Slow or no reaction during cyanoethylation Insufficient catalysis.Add an acidic catalyst, such as acetic acid or a Lewis acid, which is often required for the cyanoethylation of aromatic amines.[1]
Inappropriate solvent.Use an inert solvent like acetonitrile to ensure the reactants are soluble and do not engage in side reactions.[1]
Low yield of the desired primary amine in the reduction step Formation of secondary and tertiary amine byproducts.If using catalytic hydrogenation, add ammonia or ammonium hydroxide to the reaction mixture.[3] Consider using a catalyst known for its selectivity towards primary amines.[4]
Incomplete reduction.Ensure the reducing agent is fresh and used in sufficient stoichiometric excess. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
Difficulty in product isolation Product is soluble in the reaction solvent.Choose a solvent from which the product is likely to precipitate upon completion of the reaction or one that allows for easy extraction into an aqueous or organic phase.
Reaction is exothermic and difficult to control Highly concentrated reaction mixture.Use an inert solvent to dilute the reactants. This is particularly helpful in the exothermic cyanoethylation reaction.

Data Presentation: Solvent Effects on Reaction Rate

The following table summarizes the expected qualitative effects of different solvent classes on the key steps in the synthesis of this compound.

Reaction Step Solvent Class Solvent Examples Expected Effect on Reaction Rate Rationale
Cyanoethylation Polar AproticAcetonitrile, DMF, DMSOModerate to FastGood solubility of reactants and intermediates. Inert nature prevents interference with the reaction.[1]
Polar ProticMethanol, EthanolSlowProtic solvents can solvate the amine, reducing its nucleophilicity.[5]
Non-PolarToluene, HexaneSlow to Very SlowPoor solubility of reactants and any ionic intermediates or catalysts.
Nitrile Reduction (Catalytic Hydrogenation) Polar ProticMethanol, EthanolFastGood solubility of the nitrile and catalyst, and facilitates hydrogen transfer.[2]
Polar AproticTHF, DioxaneModerateCan be used, but alcohols are generally preferred for catalytic hydrogenations.
Nitrile Reduction (Chemical Hydride) Ethereal (Polar Aprotic)THF, Diethyl EtherFastStandard inert solvents for powerful reducing agents like LiAlH₄ and BH₃-THF.[3]

Experimental Protocols

Step 1: Synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)propanenitrile (Cyanoethylation)

  • To a solution of 1,2,3,4-tetrahydroquinoline (1 equivalent) in acetonitrile, add a catalytic amount of a suitable acid catalyst (e.g., acetic acid or a Lewis acid).

  • Slowly add acrylonitrile (1.1 equivalents) to the mixture at room temperature with stirring. The reaction can be exothermic.

  • After the initial exothermic reaction subsides, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step after an appropriate workup to remove the catalyst.

Step 2: Synthesis of this compound (Nitrile Reduction)

  • Method A: Catalytic Hydrogenation

    • Dissolve the crude 3-(3,4-dihydroquinolin-1(2H)-yl)propanenitrile from the previous step in methanol containing ammonia (a 7N solution in methanol is commercially available).

    • Add a catalytic amount of Raney Nickel or 10% Palladium on Carbon.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for several hours until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by distillation under reduced pressure or column chromatography.

  • Method B: Chemical Reduction with LiAlH₄

    • To a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) (e.g., 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 3-(3,4-dihydroquinolin-1(2H)-yl)propanenitrile in anhydrous THF at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by distillation under reduced pressure or column chromatography.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Nitrile Reduction start1 1,2,3,4-Tetrahydroquinoline + Acrylonitrile reaction1 Reaction in Acetonitrile (Acid Catalyst) start1->reaction1 product1 3-(3,4-dihydroquinolin-1(2H)-yl)propanenitrile reaction1->product1 start2 Intermediate Nitrile product1->start2 reaction2 Reduction (e.g., H₂/Raney Ni in MeOH/NH₃ or LiAlH₄ in THF) start2->reaction2 product2 This compound reaction2->product2

Caption: Synthetic workflow for this compound.

Solvent_Effects_Logic cluster_cyanoethylation Cyanoethylation Step cluster_reduction Nitrile Reduction Step (Catalytic) c_solvent Solvent Choice c_polar_aprotic Polar Aprotic (e.g., Acetonitrile) c_solvent->c_polar_aprotic c_polar_protic Polar Protic (e.g., Methanol) c_solvent->c_polar_protic c_non_polar Non-Polar (e.g., Toluene) c_solvent->c_non_polar c_rate_fast Faster Rate c_polar_aprotic->c_rate_fast c_rate_slow Slower Rate c_polar_protic->c_rate_slow c_non_polar->c_rate_slow r_solvent Solvent Choice r_polar_protic Polar Protic (e.g., Methanol) r_solvent->r_polar_protic r_polar_aprotic Polar Aprotic (e.g., THF) r_solvent->r_polar_aprotic r_rate_fast Faster Rate r_polar_protic->r_rate_fast r_rate_moderate Moderate Rate r_polar_aprotic->r_rate_moderate

Caption: Influence of solvent class on reaction rates.

References

how to prevent oxidation of 3,4-dihydroquinoline to quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,4-dihydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of 3,4-dihydroquinoline to quinoline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 3,4-dihydroquinoline degradation?

A1: The primary cause of 3,4-dihydroquinoline degradation is oxidation, which converts it to the aromatic quinoline. This process is primarily initiated by exposure to atmospheric oxygen. The susceptibility to oxidation is due to the electron-rich nature of the heterocyclic amine ring.

Q2: What are the ideal storage conditions for 3,4-dihydroquinoline?

A2: To minimize oxidation, 3,4-dihydroquinoline should be stored in a tightly sealed container, preferably in an amber glass vial to protect it from light. The storage environment should be cool, dry, and dark. For long-term storage, it is highly recommended to flush the container with an inert gas, such as argon or nitrogen, to displace any oxygen. Storing at reduced temperatures (e.g., -20°C) can further slow the rate of oxidation.

Q3: How should I handle 3,4-dihydroquinoline to prevent oxidation during use?

A3: When handling 3,4-dihydroquinoline, it is best to use inert atmosphere techniques, such as working in a glovebox or using a Schlenk line.[1] If these are not available, work quickly and minimize the compound's exposure to air. Use a syringe to transfer the liquid through a septum-sealed cap, and consider flushing the headspace of the bottle with an inert gas before and after use.

Q4: Can antioxidants be used to stabilize 3,4-dihydroquinoline?

A4: Yes, adding a small amount of an antioxidant can help prevent the oxidation of 3,4-dihydroquinoline. Phenolic antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used for this purpose in drug formulations and can be effective.[2] Natural antioxidants, including those found in tea and various plant extracts, have also been shown to inhibit the formation of heterocyclic amines.[3][4][5][6][7]

Q5: My 3,4-dihydroquinoline has turned yellow/brown. Can I still use it?

A5: A yellow or brown discoloration is a common indicator of oxidation and the formation of impurities, including quinoline. While the compound may still be usable for some less sensitive applications, it is recommended to purify it before use in reactions where high purity is critical. The presence of quinoline can be confirmed by analytical methods such as NMR or GC-MS.

Troubleshooting Guide

Problem Possible Cause Solution
Solid/liquid has developed a yellow or brown color. Oxidation due to exposure to air and/or light.- Store the compound in a tightly sealed, opaque container. - For long-term storage, flush the container with an inert gas (argon or nitrogen). - Store in a cool, dark place.[8]
NMR/GC-MS analysis shows the presence of quinoline. Oxidation has occurred during storage or handling.- Purify the 3,4-dihydroquinoline by vacuum distillation to remove the higher-boiling quinoline. - Implement stricter inert atmosphere techniques for future handling.
Inconsistent results from the same stock bottle. Degradation upon repeated exposure to air.- Aliquot the material into smaller, single-use containers upon receipt to minimize repeated air exposure.[8]
Rapid discoloration of a solution of 3,4-dihydroquinoline. Oxidation of the compound in the solvent, which is often faster than in the neat material.- Prepare solutions fresh before use. - If storage is necessary, store under an inert atmosphere at -20°C or below. - Consider adding a suitable antioxidant to the solvent.[8]

Experimental Protocols

Protocol for Purification of 3,4-Dihydroquinoline by Vacuum Distillation

This protocol describes the purification of 3,4-dihydroquinoline that has undergone partial oxidation to quinoline. Vacuum distillation is employed to separate the lower-boiling 3,4-dihydroquinoline from the higher-boiling quinoline at a reduced temperature, thereby minimizing thermal decomposition.[9][10][11]

Materials:

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Thermometer and adapter

  • Stir bar or boiling chips

  • Heating mantle and stirrer

  • Vacuum pump and tubing

  • Cold trap (recommended)

  • Inert gas source (argon or nitrogen)

Procedure:

  • Glassware Preparation: Ensure all glassware is clean and dry. Oven-drying the glassware before assembly is recommended to remove any adsorbed water.[12][13]

  • Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Use a small amount of vacuum grease on all ground-glass joints to ensure a good seal.

  • Charging the Flask: Add the discolored 3,4-dihydroquinoline and a stir bar or a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. A cold trap between the apparatus and the pump is recommended to protect the pump from corrosive vapors.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

  • Distillation: The 3,4-dihydroquinoline will begin to boil at a reduced temperature. Collect the fraction that distills at a constant temperature. This is your purified product.

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing inert gas to the system to break the vacuum.

  • Storage: Immediately transfer the purified, colorless 3,4-dihydroquinoline to a clean, dry, amber vial, flush with inert gas, and seal tightly for storage in a cool, dark place.

Visualizations

experimental_workflow Experimental Workflow for Handling 3,4-Dihydroquinoline cluster_storage Storage cluster_handling Handling cluster_purification Purification (if needed) storage Store under Argon/Nitrogen in a cool, dark place transfer Transfer using a syringe under inert atmosphere storage->transfer Aliquot for use reaction Use in reaction transfer->reaction check_purity Check purity (NMR/GC-MS) reaction->check_purity If reaction is unsuccessful distillation Vacuum Distillation check_purity->distillation If impurities (quinoline) are present store_purified Store purified product distillation->store_purified store_purified->transfer Use purified product

Caption: Workflow for handling and purifying 3,4-dihydroquinoline.

troubleshooting_flowchart Troubleshooting Oxidation of 3,4-Dihydroquinoline start Observe discoloration or suspect impurity check_purity Analyze by NMR or GC-MS start->check_purity is_oxidized Is quinoline present? check_purity->is_oxidized purify Purify by vacuum distillation is_oxidized->purify Yes use_as_is Use for non-sensitive applications is_oxidized->use_as_is No, but discolored end_good Proceed with experiment is_oxidized->end_good No, pure review_storage Review storage and handling procedures purify->review_storage end_bad Discard if purification is not feasible purify->end_bad If not possible use_as_is->end_good implement_changes Implement inert atmosphere techniques and proper storage review_storage->implement_changes implement_changes->end_good

Caption: Decision tree for troubleshooting oxidized 3,4-dihydroquinoline.

References

Technical Support Center: Scale-Up Synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Reaction - Monitor Reaction Progress: Utilize techniques like TLC, HPLC, or GC to track the consumption of starting materials and the formation of the product.[1] - Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature to drive the reaction to completion. Be cautious of potential side reactions at higher temperatures. - Catalyst Activity: If using a catalyst (e.g., for reductive amination or nitrile reduction), ensure it is fresh and active. Consider increasing the catalyst loading if necessary.
Side Reactions - Over-alkylation: In reductive amination, the product amine can sometimes react further with the aldehyde, leading to impurities. To minimize this, use a controlled stoichiometry of reactants or a milder reducing agent. - Polymerization of Aldehyde: Aldehydes, especially reactive ones, can polymerize under certain conditions. Ensure the aldehyde is of high purity and consider adding it slowly to the reaction mixture.
Poor Quality Starting Materials - Verify Purity: Use analytical techniques like NMR or GC-MS to confirm the purity of starting materials, such as 1,2,3,4-tetrahydroquinoline and the 3-carbon sidechain precursor. Impurities can interfere with the reaction.[2]
Inefficient Reduction Step (for nitrile reduction pathway) - Choice of Reducing Agent: For the reduction of a nitrile intermediate, select an appropriate reducing agent (e.g., LiAlH₄, H₂/Raney Ni, H₂/Pd-C). The choice will depend on the scale and functional group tolerance.[3] - Reaction Conditions: Ensure optimal conditions for the chosen reducing agent, including solvent, temperature, and pressure (for catalytic hydrogenation).
Product Purity Issues
Potential Cause Suggested Solution
Presence of Starting Materials - Optimize Reaction Stoichiometry: Adjust the ratio of reactants to ensure the limiting reagent is fully consumed. - Purification: Employ appropriate purification techniques such as distillation, crystallization, or column chromatography to remove unreacted starting materials.
Formation of By-products - Identify By-products: Use techniques like LC-MS or GC-MS to identify the structure of major by-products. Understanding their formation mechanism can help in optimizing reaction conditions to minimize their generation.[2] - Reaction Condition Optimization: Modify reaction parameters such as temperature, solvent, and catalyst to favor the desired product formation.
Residual Solvents - Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents. - Solvent Selection: Choose a solvent with a suitable boiling point for easy removal during work-up.
Color Formation - Oxidation: The tetrahydroquinoline ring can be susceptible to oxidation, leading to colored impurities. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Charcoal Treatment: A charcoal treatment of the product solution before final isolation can sometimes help in removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the scale-up of this compound?

A1: Two common routes for the synthesis of this compound are:

  • Reductive Amination: Reaction of 1,2,3,4-tetrahydroquinoline with a 3-carbon aldehyde synthon (e.g., 3-oxopropanenitrile or 3-chloropropanal) followed by reduction of the intermediate imine and nitrile/aldehyde.

  • N-Alkylation followed by Reduction: N-alkylation of 1,2,3,4-tetrahydroquinoline with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile) followed by the reduction of the nitrile group to the primary amine.

Q2: What are the critical process parameters to control during the N-alkylation step?

A2: Key parameters for the N-alkylation of 1,2,3,4-tetrahydroquinoline include:

  • Temperature: To control the reaction rate and minimize side reactions.

  • Solvent: The choice of solvent can affect reaction kinetics and solubility of reactants and products.

  • Base: A suitable base is required to neutralize the acid generated during the reaction. The strength and stoichiometry of the base are important.

  • Stoichiometry of Reactants: Controlling the molar ratio of the reactants is crucial to avoid over-alkylation and ensure complete conversion of the limiting reagent.

Q3: How can I effectively purify the final product on a large scale?

A3: For large-scale purification of this compound, consider the following methods:

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation is an effective method.

  • Crystallization: Formation of a salt (e.g., hydrochloride or sulfate) can facilitate purification by crystallization, which is often highly effective at removing impurities.

  • Column Chromatography: While less common for very large scales due to cost and solvent usage, it can be used for high-purity requirements.

Q4: What are the potential safety hazards associated with the synthesis?

A4: Potential hazards include:

  • Flammable Solvents: Many organic solvents used are flammable.

  • Corrosive Reagents: Acids and bases used in the synthesis can be corrosive.

  • Reactive Intermediates: Some intermediates may be unstable.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. A thorough risk assessment should be conducted before performing the synthesis at scale.

Experimental Protocols

Protocol 1: N-Alkylation of 1,2,3,4-Tetrahydroquinoline with 3-Chloropropanenitrile and Subsequent Nitrile Reduction

Step 1: N-Alkylation

  • To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF), add 3-chloropropanenitrile (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile.

Step 2: Nitrile Reduction

  • Dissolve the crude nitrile from the previous step in a suitable solvent (e.g., THF or diethyl ether).

  • Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC or HPLC.

  • Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).

  • Filter the resulting slurry and wash the filter cake with the reaction solvent.

  • Dry the combined filtrate over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or crystallization of a suitable salt.

Visualizations

Synthesis_Workflow cluster_alkylation Step 1: N-Alkylation cluster_reduction Step 2: Nitrile Reduction cluster_purification Purification start 1,2,3,4-Tetrahydroquinoline + 3-Chloropropanenitrile reaction1 Reaction with Base (e.g., K₂CO₃) in Solvent (e.g., ACN) start->reaction1 intermediate 3-(1,2,3,4-Tetrahydroquinolin-1-yl)propanenitrile reaction1->intermediate reaction2 Reduction (e.g., LiAlH₄) intermediate->reaction2 product This compound reaction2->product purification Vacuum Distillation or Crystallization product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC, HPLC) start->check_reaction check_purity Analyze Impurity Profile (LC-MS, GC-MS) start->check_purity incomplete Incomplete Reaction check_reaction->incomplete impurities By-products Identified check_purity->impurities optimize_time_temp Optimize Time/ Temperature incomplete->optimize_time_temp Yes optimize_catalyst Check/Optimize Catalyst incomplete->optimize_catalyst Yes optimize_conditions Optimize Reaction Conditions impurities->optimize_conditions Yes purification Optimize Purification Method impurities->purification Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: HPLC Purity Analysis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purity analysis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

Peak tailing is a common issue when analyzing basic compounds like this compound. The primary cause is often secondary interactions between the amine functional groups and acidic silanol groups on the surface of silica-based HPLC columns.[1][2][3] Other contributing factors can include column overload, excessive extra-column volume, and column contamination.[1]

Q2: How can I improve the resolution between the main peak and its impurities?

Improving resolution involves optimizing three key factors: efficiency, selectivity, and retention factor.[4][5]

  • Increase Efficiency: Use a column with a smaller particle size or a longer column length.[4][5]

  • Improve Selectivity: Change the stationary phase (e.g., from C18 to a phenyl or cyano column), adjust the mobile phase pH, or change the organic modifier (e.g., acetonitrile vs. methanol).[4]

  • Optimize Retention Factor: Adjust the strength of the mobile phase. In reversed-phase HPLC, decreasing the amount of organic solvent will increase retention time and may improve separation.[5]

Q3: What is a suitable starting HPLC method for the purity analysis of this compound?

A good starting point for method development would be a reversed-phase method using a C18 column. The mobile phase could consist of a mixture of acetonitrile and a phosphate or acetate buffer at a slightly acidic pH (e.g., pH 3-4) to ensure the amine is protonated and to minimize silanol interactions.[2] Gradient elution is often preferred for purity analysis to ensure the separation of impurities with a wide range of polarities.

Q4: My baseline is noisy. What are the potential causes and solutions?

A noisy baseline can be caused by several factors:

  • Pump Issues: Air bubbles in the pump or check valve problems can cause pressure fluctuations and a noisy baseline.[6] Purging the pump and ensuring proper mobile phase degassing can help.

  • Detector Issues: A failing lamp in a UV detector can lead to increased noise.

  • Mobile Phase: Improperly mixed or unfiltered mobile phases can contribute to noise. Ensure thorough mixing and filtration of all mobile phase components.

  • Contamination: A contaminated column or guard column can also lead to a noisy baseline.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptom: The peak for this compound is asymmetrical, with a trailing edge that is broader than the leading edge.

Troubleshooting Steps:

  • Check Mobile Phase pH: The primary amine in the analyte is basic. At a mid-range pH, it can interact strongly with ionized silanol groups on the column packing.[1][2] Lowering the mobile phase pH (e.g., to 2.5-3.5) will protonate the silanol groups and reduce these secondary interactions.[2]

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), into the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte.[1]

  • Use a Deactivated Column: Employ a modern, high-purity silica column that is end-capped or a column specifically designed for the analysis of basic compounds. These columns have fewer accessible silanol groups.[2]

  • Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing.[3] Try reducing the injection volume or diluting the sample.

  • Check for Column Contamination: If the problem persists, the column may be contaminated. Flush the column with a strong solvent or, if necessary, replace it.

Issue 2: Poor Resolution

Symptom: The peak for this compound is not well separated from an adjacent impurity peak.

Troubleshooting Steps:

  • Adjust Mobile Phase Strength: If using isocratic elution, decrease the percentage of the organic solvent to increase the retention time and potentially improve separation. For gradient elution, make the gradient shallower to increase the separation between closely eluting peaks.[7]

  • Change Organic Modifier: The selectivity of the separation can be altered by changing the organic solvent. For example, switching from acetonitrile to methanol can change the elution order and improve resolution.[4]

  • Modify Mobile Phase pH: A small change in the mobile phase pH can alter the ionization state of the analyte and impurities, which can significantly impact their retention and improve selectivity.[4]

  • Change Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. A phenyl column, for instance, can provide different selectivity for aromatic compounds compared to a C18 column.[4]

  • Decrease Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[7]

Data Presentation

Table 1: Effect of HPLC Parameters on Separation

ParameterAdjustmentExpected Effect on this compound Analysis
Mobile Phase pH Decrease (e.g., from 6 to 3)Decreased peak tailing, potentially shorter retention time.[2]
IncreaseIncreased peak tailing (on standard silica), longer retention time.
Organic Solvent % DecreaseIncreased retention time, potential for improved resolution.[5]
IncreaseDecreased retention time, potential for decreased resolution.
Column Temperature IncreaseDecreased retention time, sharper peaks, lower backpressure.[7]
DecreaseIncreased retention time, broader peaks, higher backpressure.
Flow Rate DecreaseIncreased run time, potentially improved resolution.[7]
IncreaseDecreased run time, potentially decreased resolution.
Mobile Phase Additive Add TEA (0.1%)Significantly reduced peak tailing.[1]

Experimental Protocols

Protocol 1: HPLC Purity Method for this compound

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start HPLC Problem Observed (e.g., Peak Tailing, Poor Resolution) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system peak_tailing Peak Tailing Issue check_system->peak_tailing Asymmetric Peaks poor_resolution Poor Resolution Issue check_system->poor_resolution Overlapping Peaks adjust_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) peak_tailing->adjust_ph First Step adjust_gradient Modify Gradient Profile (make shallower) poor_resolution->adjust_gradient First Step add_tea Add Competing Base (e.g., 0.1% TEA) adjust_ph->add_tea If Tailing Persists problem_solved Problem Resolved adjust_ph->problem_solved Improved change_column Use Deactivated Column add_tea->change_column If Still Tailing add_tea->problem_solved Improved reduce_load Reduce Sample Load change_column->reduce_load Final Check change_column->problem_solved Improved reduce_load->problem_solved Improved consult_expert Consult Senior Scientist reduce_load->consult_expert No Improvement change_solvent Change Organic Solvent (ACN vs. MeOH) adjust_gradient->change_solvent If Unresolved adjust_gradient->problem_solved Improved change_column_res Change Column Chemistry (e.g., Phenyl) change_solvent->change_column_res If Still Unresolved change_solvent->problem_solved Improved change_column_res->problem_solved Improved change_column_res->consult_expert No Improvement

Caption: Troubleshooting workflow for common HPLC issues.

HPLC_Factors hplc_sep HPLC Separation Quality resolution Resolution (Rs) hplc_sep->resolution peak_shape Peak Shape hplc_sep->peak_shape efficiency Efficiency (N) - Particle Size - Column Length resolution->efficiency selectivity Selectivity (α) - Mobile Phase - Stationary Phase resolution->selectivity retention Retention (k) - Solvent Strength resolution->retention silanol Silanol Interactions - pH - Additives peak_shape->silanol overload Column Overload - Sample Concentration peak_shape->overload

Caption: Factors influencing HPLC separation quality.

References

Technical Support Center: Selective Functionalization of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective functionalization of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

A1: The primary reactive sites are the primary amine on the propyl side chain, the tertiary amine within the dihydroquinoline ring, and the aromatic ring of the dihydroquinoline moiety.

Q2: How can I selectively functionalize the primary amine in the presence of the tertiary amine?

A2: Selective functionalization of the primary amine can be achieved through the use of protecting groups. The primary amine is more nucleophilic and less sterically hindered than the tertiary amine, allowing for selective protection under controlled conditions. Orthogonal protecting group strategies are highly recommended.[1][2]

Q3: What are the most common protecting groups for the primary amine in this context?

A3: The most common and effective protecting groups for primary amines are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These groups can be selectively removed under different conditions (acidic, hydrogenolysis, and basic, respectively), offering great flexibility in your synthetic route.[1]

Q4: How can I functionalize the aromatic ring of the dihydroquinoline?

A4: Functionalization of the aromatic ring, typically through electrophilic aromatic substitution reactions like Friedel-Crafts acylation, requires protection of both the primary and tertiary amines to prevent unwanted side reactions.[3] The tertiary amine of the dihydroquinoline ring is a deactivating group, so forcing conditions might be necessary.

Q5: What are the expected challenges when working with this molecule?

A5: Common challenges include:

  • Lack of selectivity: Difficulty in selectively functionalizing one amine in the presence of the other.

  • Overalkylation: Multiple alkyl groups being added to the primary amine.

  • Ring-opening or side reactions: Under harsh acidic or basic conditions, the dihydroquinoline ring might be susceptible to undesired reactions.

  • Purification: Separating the desired product from starting material, by-products, and over-functionalized products can be challenging due to similar polarities.

Troubleshooting Guides

Issue 1: Low yield during selective N-acylation of the primary amine.
Possible Cause Suggestion
Incomplete reaction Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Side reactions Use a milder acylating agent or perform the reaction at a lower temperature. Ensure the absence of water to prevent hydrolysis of the acylating agent.
Difficult purification Optimize the chromatographic separation method. Consider derivatization to facilitate separation.
Issue 2: Overalkylation of the primary amine during N-alkylation.
Possible Cause Suggestion
High reactivity of the secondary amine formed Use a bulky alkylating agent to sterically hinder the second alkylation. Employ a protecting group strategy to first protect the primary amine, followed by alkylation and deprotection.
Excess alkylating agent Use a stoichiometric amount or a slight excess of the alkylating agent.
Reaction conditions too harsh Lower the reaction temperature and shorten the reaction time.
Issue 3: No reaction or low yield during Friedel-Crafts acylation of the aromatic ring.
Possible Cause Suggestion
Deactivation by the tertiary amine Ensure both the primary and tertiary amines are adequately protected. The tertiary amine is a deactivating group, so stronger Lewis acids and higher temperatures might be required.
Lewis acid complexation The Lewis acid catalyst can complex with the nitrogen atoms, deactivating both the catalyst and the substrate. Use of a protecting group on the tertiary amine that withdraws electron density can mitigate this.
Steric hindrance The position of acylation might be sterically hindered. Consider alternative substitution positions or different catalytic systems.

Experimental Protocols

Protocol 1: Selective N-Boc Protection of the Primary Amine

This protocol describes the selective protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc)2O.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of (Boc)2O (1.05 eq) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Results:

  • Yield: 85-95%

  • Appearance: Colorless to pale yellow oil.

Protocol 2: N-Acetylation of the Boc-Protected Amine

This protocol details the acetylation of the primary amine after it has been protected with a Boc group.

Materials:

  • N-Boc-3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine (1.0 eq) in DCM.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Expected Results:

  • Yield: 90-98%

  • Appearance: White to off-white solid.

Data Presentation

Table 1: Comparison of Protecting Groups for the Primary Amine

Protecting GroupIntroduction ReagentDeprotection ConditionStability
Boc (Boc)2O, baseStrong acid (e.g., TFA)Base stable
Cbz Benzyl chloroformate, baseH2, Pd/CAcid and base stable
Fmoc Fmoc-Cl, baseBase (e.g., piperidine)Acid stable

Table 2: Representative Yields for Functionalization Reactions

ReactionSubstrateReagentProductYield (%)
N-Boc ProtectionThis compound(Boc)2ON-Boc protected amine92
N-AcetylationN-Boc protected amineAcetyl ChlorideN-acetyl, N-Boc diamine95
N-BenzylationN-Boc protected amineBenzyl BromideN-benzyl, N-Boc diamine85
Friedel-Crafts AcylationN-Acetyl-1,2,3,4-tetrahydroquinolineAcetyl Chloride, AlCl36-acetyl-N-acetyl-1,2,3,4-tetrahydroquinoline75

Visualizations

Selective_N_Acylation_Workflow cluster_start Starting Material cluster_protection Protection cluster_acylation Acylation cluster_deprotection Deprotection cluster_product Final Product Start This compound Protect N-Boc Protection ((Boc)2O, TEA, DCM) Start->Protect Step 1 Acylate N-Acylation (Acyl Halide, Base, DCM) Protect->Acylate Step 2 Deprotect Boc Deprotection (TFA, DCM) Acylate->Deprotect Step 3 Product Selectively N-Acylated Product Deprotect->Product Final Step

Caption: Workflow for selective N-acylation of the primary amine.

Aromatic_Ring_Functionalization_Workflow cluster_start Starting Material cluster_protection Protection cluster_fc Friedel-Crafts Acylation cluster_deprotection Deprotection cluster_product Final Product Start This compound Protect_NH2 Protect Primary Amine (e.g., Boc) Start->Protect_NH2 Protect_NH Protect Tertiary Amine (e.g., Acyl Halide) Protect_NH2->Protect_NH FC_Acylation Friedel-Crafts Acylation (Acyl Halide, Lewis Acid) Protect_NH->FC_Acylation Deprotect_All Sequential Deprotection FC_Acylation->Deprotect_All Product Ring-Functionalized Product Deprotect_All->Product Troubleshooting_Logic Problem Low Yield in Selective N-Functionalization Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Over-functionalization Problem->Cause3 Solution1 Increase reaction time/temp Monitor reaction progress Cause1->Solution1 Solution2 Use milder reagents Lower temperature Cause2->Solution2 Solution3 Use protecting groups Control stoichiometry Cause3->Solution3

References

Validation & Comparative

Structural Elucidation of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine: A Comparative ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural validation of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine utilizing ¹H NMR spectroscopy, with a comparative analysis against structurally related compounds. This guide provides detailed experimental data, protocols, and workflow visualizations for researchers in drug discovery and organic synthesis.

The unequivocal determination of a molecule's structure is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a powerful analytical technique for elucidating molecular architecture. This guide focuses on the structural validation of this compound, a molecule of interest in medicinal chemistry, by providing a detailed interpretation of its expected ¹H NMR spectrum. To facilitate a comprehensive understanding, a comparative analysis is presented against the ¹H NMR data of its constituent moieties and a simple aliphatic amine, propylamine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to the protons of the 3,4-dihydroquinoline ring and the propan-1-amine side chain. The expected chemical shifts (δ) are influenced by the electronic environment of each proton. The following table summarizes the anticipated chemical shifts for the target molecule.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (C5-H, C6-H, C7-H, C8-H)6.4 - 7.0Multiplet4H
N-CH₂ (C2-H₂)~3.3Triplet2H
C-CH₂ (C3-H₂)~1.9Multiplet2H
Ar-CH₂ (C4-H₂)~2.7Triplet2H
N-CH₂ (Propyl)~3.4Triplet2H
CH₂ (Propyl)~1.7Multiplet2H
CH₂-NH₂ (Propyl)~2.8Triplet2H
NH₂1.0 - 3.0Broad Singlet2H

Comparative ¹H NMR Data

A comparison with the known ¹H NMR data of 1,2,3,4-tetrahydroquinoline (a close analog of 3,4-dihydroquinoline) and propylamine provides a robust framework for the assignment of the signals in the target molecule's spectrum.

Table 1: ¹H NMR Chemical Shifts of 1,2,3,4-Tetrahydroquinoline and Propylamine.

Compound Proton Assignment Chemical Shift (ppm) Multiplicity
1,2,3,4-Tetrahydroquinoline Aromatic Protons6.46 - 6.95Multiplet
N-H3.80Singlet
N-CH₂ (C2-H₂)3.29Triplet
C-CH₂ (C3-H₂)1.94Multiplet
Ar-CH₂ (C4-H₂)2.76Triplet
Propylamine CH₃0.92Triplet
CH₂1.45Sextet
CH₂-N2.65Triplet
NH₂1.24Singlet (broad)

Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard. The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for the acquisition of a ¹H NMR spectrum is crucial for data reproducibility and comparison.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

2. NMR Instrument Parameters:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
  • Standard instrument settings for a ¹H NMR experiment include:
  • Pulse Angle: 30-90 degrees
  • Acquisition Time: 2-4 seconds
  • Relaxation Delay: 1-5 seconds
  • Number of Scans: 8-16 (can be increased for dilute samples)

3. Data Processing:

  • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
  • The spectrum is then phased and baseline corrected.
  • The chemical shifts of the peaks are referenced to the TMS signal at 0.00 ppm.
  • The integrals of the peaks are calculated to determine the relative number of protons corresponding to each signal.

Workflow for Structural Validation

The logical flow for confirming the structure of this compound using ¹H NMR is outlined in the following diagram.

G Structural Validation Workflow A Synthesize or Obtain This compound B Prepare Sample for NMR Analysis (Solvent: CDCl3, Standard: TMS) A->B C Acquire 1H NMR Spectrum B->C D Process NMR Data (FT, Phasing, Baseline Correction) C->D E Analyze Spectrum: - Chemical Shifts - Integration - Multiplicity D->E F Compare with Predicted and Reference Data E->F G Assign Signals to Protons F->G H Structural Confirmation G->H

Caption: Workflow for ¹H NMR-based structural validation.

Interpretation of the ¹H NMR Spectrum

The structural validation of this compound relies on the careful analysis of its ¹H NMR spectrum.

  • Aromatic Region (6.4 - 7.0 ppm): The presence of a multiplet in this region, integrating to four protons, is characteristic of the four protons on the benzene ring of the dihydroquinoline moiety.

  • Aliphatic Region (1.0 - 4.0 ppm):

    • The signals for the protons on the saturated portion of the dihydroquinoline ring (C2, C3, and C4) are expected to appear as triplets and a multiplet, consistent with their respective neighboring protons. Specifically, the protons at C2 and C4, being adjacent to the nitrogen and the aromatic ring respectively, will be deshielded and appear further downfield compared to the C3 protons.

    • The protons of the propan-1-amine side chain will also give rise to distinct signals. The methylene group attached to the dihydroquinoline nitrogen (N-CH₂) is expected to be the most deshielded of the propyl chain protons. The methylene group adjacent to the primary amine (CH₂-NH₂) will also be deshielded. The central methylene group will appear as a multiplet.

    • The protons of the primary amine (NH₂) will typically appear as a broad singlet. The chemical shift of this signal can be variable and is often concentration and solvent-dependent.[1] This signal can be confirmed by a D₂O exchange experiment, where the NH₂ peak disappears from the spectrum.

Logical Relationship of Structural Components

The connectivity of the 3,4-dihydroquinoline and propan-1-amine fragments can be confirmed through two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). However, the one-dimensional ¹H NMR spectrum provides strong evidence for the proposed structure.

G Structural Components and Connectivity cluster_0 3,4-Dihydroquinoline Moiety cluster_1 Propan-1-amine Chain A Aromatic Ring (4H, ~6.4-7.0 ppm) B Saturated Heterocycle (6H, ~1.9, ~2.7, ~3.3 ppm) E N-C Bond B->E C Propyl Chain (6H, ~1.7, ~2.8, ~3.4 ppm) D Primary Amine (2H, ~1.0-3.0 ppm, broad) E->C

Caption: Relationship between the structural fragments.

By systematically analyzing the chemical shifts, integration, and multiplicity of the signals in the ¹H NMR spectrum and comparing them with data from related structures, a confident structural assignment for this compound can be achieved. This guide provides the necessary framework for researchers to perform and interpret these experiments effectively.

References

Decoding the Signature Fragmentation of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive interpretation of the mass spectrum of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine, a substituted tetrahydroquinoline derivative. We will explore its predicted fragmentation pattern and compare the utility of mass spectrometry with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for its characterization.

Interpreting the Mass Spectrum: A Predicted Fragmentation Pathway

While a publicly available mass spectrum for this compound is not readily found, its electron ionization (EI) mass spectrum can be predicted based on the known fragmentation patterns of its constituent moieties: the 1,2,3,4-tetrahydroquinoline ring and the N-propylamine side chain. The molecular ion peak (M+) is expected at m/z 190.

The fragmentation of the tetrahydroquinoline ring is known to produce characteristic losses. We can anticipate fragments corresponding to M-1 (loss of a hydrogen radical), M-15 (loss of a methyl radical), M-16 (loss of an amino radical), and M-28 (loss of ethylene).

The N-propylamine side chain will likely undergo alpha-cleavage, a dominant fragmentation pathway for aliphatic amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Based on these principles, the following table summarizes the predicted major fragments for this compound.

Predicted m/z Proposed Fragment Structure Fragmentation Pathway
190[C12H18N2]+•Molecular Ion
189[C12H17N2]+Loss of H• from the tetrahydroquinoline ring
161[C10H11N2]+Alpha-cleavage of the propyl chain (loss of C2H5•)
147[C9H11N2]+Cleavage of the entire propyl side chain
132[C9H10N]+Loss of the aminopropyl radical
130[C9H8N]+Retro-Diels-Alder reaction in the tetrahydroquinoline ring
117[C8H7N]+Further fragmentation of the quinoline ring
104[C7H6N]+Further fragmentation of the quinoline ring

Below is a visual representation of the predicted fragmentation pathway.

Fragmentation_Pathway M M+• (m/z 190) C12H18N2 F189 m/z 189 [M-H]+ M->F189 - H• F161 m/z 161 [M-C2H5]+ M->F161 - C2H5• (α-cleavage) F147 m/z 147 [M-C3H6N]+ M->F147 - C3H6N• F132 m/z 132 [M-C3H7N2]+ F161->F132 - C2H5N F130 m/z 130 F147->F130 - NH3 F117 m/z 117 F130->F117 - CH F104 m/z 104 F117->F104 - CH

Caption: Predicted EI-MS fragmentation of this compound.

A Comparative Look: Alternative Analytical Techniques

While mass spectrometry provides invaluable information on the molecular weight and fragmentation of a compound, a comprehensive characterization often requires complementary techniques.

Analytical Technique Information Provided Advantages Limitations
GC-MS Molecular weight, fragmentation pattern, retention time for separation.High sensitivity and specificity, provides structural information.Requires volatile and thermally stable compounds.
NMR Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample amounts.
HPLC Separation and quantification of the compound in a mixture.Applicable to a wide range of compounds, excellent for purity determination.Does not provide direct structural information without a coupled detector (e.g., MS).

The following diagram illustrates a typical workflow comparing these analytical approaches for the characterization of a novel compound.

Comparative_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_conclusion Conclusion Compound Synthesized Compound GCMS GC-MS Analysis Compound->GCMS NMR NMR Spectroscopy Compound->NMR HPLC HPLC Analysis Compound->HPLC MS_Data Mass Spectrum (MW & Fragmentation) GCMS->MS_Data NMR_Data NMR Spectra (Structure & Connectivity) NMR->NMR_Data HPLC_Data Chromatogram (Purity & Quantity) HPLC->HPLC_Data Structure Structure Elucidation MS_Data->Structure NMR_Data->Structure HPLC_Data->Structure

Caption: Comparative workflow for compound characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for the analysis of N-alkylated tetrahydroquinolines and similar aromatic amines.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic amines.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injection: 1 µL of the sample solution (typically in a volatile organic solvent like methanol or dichloromethane) is injected in splitless mode.[1]

  • Oven Temperature Program: An initial temperature of 80°C held for 1 minute, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.[1]

  • Mass Spectrometer Parameters: The ion source temperature is set to 230°C and the quadrupole temperature to 150°C. Data is acquired in full scan mode over a mass range of m/z 40-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • ¹H NMR: Standard proton NMR spectra are acquired to determine the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Carbon-13 NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, are used to identify the different types of carbon atoms (CH3, CH2, CH, and quaternary carbons).

  • 2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish the connectivity between protons and carbons, leading to the complete structural assignment.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a UV or diode-array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of aromatic amines.[2]

  • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and gradually increasing the organic phase (e.g., acetonitrile or methanol). A typical gradient might be from 10% to 90% organic solvent over 20 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[3]

  • Detection: The UV detector can be set at a wavelength where the aromatic quinoline ring shows strong absorbance, typically around 254 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

References

Comparative Analysis of the Biological Activity of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals exploring the therapeutic potential of quinoline-based compounds.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological activity of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine and other selected quinoline derivatives, with a focus on their potential applications in oncology and infectious diseases. While direct experimental data for this compound is limited in publicly available literature, this guide draws comparisons with structurally related analogs to provide a framework for future research and development.

Overview of Biological Activities

Quinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial (antibacterial and antifungal), antimalarial, anti-inflammatory, and antiviral activities. The biological activity is highly dependent on the nature and position of substituents on the quinoline ring system.

Anticancer Activity

The anticancer potential of quinoline derivatives is a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of apoptosis.

Comparison of Anticancer Activity of Tetrahydroquinoline Derivatives
Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference
Morpholine-Substituted Tetrahydroquinolines
Compound 10eA549 (Lung)0.033 ± 0.003[1]
Compound 10hMCF-7 (Breast)0.087 ± 0.007[1]
Compound 10dA549 (Lung)0.062 ± 0.01[1]
MCF-7 (Breast)0.58 ± 0.11[1]
MDA-MB-231 (Breast)1.003 ± 0.008[1]
3,4-Diaryl-1,2,3,4-tetrahydroquinolines
Compound 3cH460 (Lung)4.9 ± 0.7[2]
A-431 (Skin)2.0 ± 0.9[2]
HT-29 (Colon)4.4 ± 1.3[2]
Tetrahydroquinolinone Derivatives
Compound 20dHCT-116 (Colon)Micromolar concentrations[3]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Signaling Pathways in Anticancer Activity

EGFR/HER-2 Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key players in cell growth and proliferation. Their overactivation is a hallmark of many cancers. Certain quinoline derivatives have been shown to inhibit these pathways, leading to cancer cell death.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR/HER-2 Signaling Pathway.

Caspase Activation Pathway: Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Caspases are a family of proteases that play a central role in executing apoptosis. Some quinoline derivatives can induce apoptosis by activating the caspase cascade.

Caspase_Pathway cluster_stimuli Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Extrinsic Extrinsic Pathway (e.g., Death Receptors) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (e.g., DNA Damage) Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Caspase Activation Pathway in Apoptosis.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. Their activity spans a range of bacteria and fungi.

Comparison of Antimicrobial Activity of N-Alkyl Tetrahydroquinoline Derivatives

Research has shown that the length of the N-alkyl chain in tetrahydroquinoline derivatives significantly influences their antimicrobial, particularly antifungal, activity.

CompoundAlkyl Chain LengthAntifungal Activity (MIC in µg/mL)Reference
N-decyl-perhydroquinolineC10-[4]
N-undecyl-perhydroquinolineC11-[4]
N-dodecyl-perhydroquinolineC12High[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency. The study indicates that N-alkyl perhydroquinolines showed significant antifungal activity, with the C12 alkyl chain showing the highest activity, while N-alkyl tetrahydroquinolines showed no significant activity.[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with quinoline derivatives Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read End Calculate cell viability Read->End

Caption: MTT Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for an appropriate period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

MIC_Workflow Start Prepare serial dilutions of quinoline derivatives in broth Inoculate Inoculate with standardized microbial suspension Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Visually inspect for turbidity Incubate->Observe End Determine MIC Observe->End

Caption: MIC Determination Workflow.

Detailed Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the quinoline derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While the full biological activity profile of this compound remains to be elucidated, the available data on structurally similar tetrahydroquinoline derivatives suggest that this class of compounds holds significant promise for the development of novel therapeutic agents. The potent anticancer and antifungal activities observed in various analogs highlight the importance of the tetrahydroquinoline scaffold.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a focused library of its derivatives. Key areas of investigation should include:

  • In vitro cytotoxicity screening against a broad panel of cancer cell lines to identify potential anticancer activity.

  • Antimicrobial susceptibility testing against a range of pathogenic bacteria and fungi.

  • Mechanism of action studies to elucidate the molecular targets and signaling pathways involved in their biological effects.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

Such a systematic approach will be crucial in unlocking the full therapeutic potential of this and related quinoline derivatives.

References

comparative analysis of different synthetic routes to 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. One such molecule of interest is 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine, a versatile intermediate for the creation of various bioactive compounds. This guide provides a comparative analysis of different synthetic pathways to this target molecule, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows.

Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached through two primary strategies:

  • Direct Alkylation: This method involves the direct attachment of a 3-aminopropyl group to the nitrogen atom of 1,2,3,4-tetrahydroquinoline.

  • Cyanoethylation followed by Reduction: This two-step approach first introduces a cyanopropyl group onto the tetrahydroquinoline nitrogen, which is then reduced to the desired primary amine.

Each of these strategies encompasses various specific reagents and reaction conditions, leading to differences in yield, purity, and overall efficiency.

Comparative Data of Synthetic Routes

Route Starting Materials Key Reagents Reaction Time Yield (%) Purity (%) Key Advantages Key Disadvantages
1. Direct Alkylation with 3-Chloropropan-1-amine 1,2,3,4-Tetrahydroquinoline, 3-Chloropropan-1-amine hydrochlorideK₂CO₃, NaI, Acetonitrile24 hours65-75>95Single-step reaction.Longer reaction time, potential for side reactions.
2. Cyanoethylation and Subsequent Reduction 1,2,3,4-Tetrahydroquinoline, AcrylonitrileStep 1: None (neat) Step 2: LiAlH₄, THFStep 1: 2 hours Step 2: 4 hours80-90 (overall)>98High overall yield, clean reaction.Two-step process, use of hazardous reagent (LiAlH₄).

Experimental Protocols

Route 1: Direct Alkylation with 3-Chloropropan-1-amine

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1.0 eq)

  • 3-Chloropropan-1-amine hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Sodium iodide (NaI) (0.1 eq)

  • Acetonitrile

Procedure:

  • To a solution of 1,2,3,4-tetrahydroquinoline in acetonitrile, add 3-chloropropan-1-amine hydrochloride, potassium carbonate, and sodium iodide.

  • Stir the mixture at reflux for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Cyanoethylation and Subsequent Reduction

Step 1: Synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)propanenitrile

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1.0 eq)

  • Acrylonitrile (1.5 eq)

Procedure:

  • Add acrylonitrile dropwise to 1,2,3,4-tetrahydroquinoline at room temperature.

  • Stir the mixture for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the excess acrylonitrile under reduced pressure to yield the crude 3-(3,4-dihydroquinolin-1(2H)-yl)propanenitrile, which can be used in the next step without further purification.

Step 2: Reduction to this compound

Materials:

  • 3-(3,4-dihydroquinolin-1(2H)-yl)propanenitrile (from Step 1)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Suspend lithium aluminum hydride in anhydrous THF under an inert atmosphere.

  • Add a solution of 3-(3,4-dihydroquinolin-1(2H)-yl)propanenitrile in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Synthetic Workflows

To better illustrate the two primary synthetic routes, the following diagrams were generated using the DOT language.

Synthetic_Routes cluster_0 Route 1: Direct Alkylation cluster_1 Route 2: Cyanoethylation & Reduction THQ1 1,2,3,4-Tetrahydroquinoline Product1 This compound THQ1->Product1 K2CO3, NaI, Acetonitrile CPA 3-Chloropropan-1-amine CPA->Product1 THQ2 1,2,3,4-Tetrahydroquinoline Intermediate 3-(3,4-dihydroquinolin-1(2H)-yl)propanenitrile THQ2->Intermediate Neat ACN Acrylonitrile ACN->Intermediate Product2 This compound Intermediate->Product2 LiAlH4, THF

Caption: Comparative workflow of direct alkylation versus cyanoethylation and reduction for the synthesis of the target amine.

Conclusion

Both the direct alkylation and the two-step cyanoethylation-reduction routes offer viable methods for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the researcher, including desired yield, reaction time, and tolerance for hazardous reagents. The direct alkylation method is more straightforward, involving a single step, but generally results in lower yields and requires a longer reaction time. In contrast, the cyanoethylation-reduction pathway provides a higher overall yield in a shorter combined reaction time, although it involves an additional synthetic step and the use of the pyrophoric reagent, lithium aluminum hydride. For large-scale synthesis where yield is a primary concern, the two-step method may be preferable, provided appropriate safety measures are in place. For smaller-scale laboratory synthesis where simplicity is valued, the direct alkylation route presents a reasonable alternative.

Validating the Purity of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine: A Comparative Guide to Elemental Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of elemental analysis and other common analytical techniques for validating the purity of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine, a key intermediate in various synthetic pathways. We present supporting experimental data and detailed protocols to assist in selecting the most appropriate method for your analytical needs.

Elemental Analysis: A Fundamental Purity Assessment

Elemental analysis, specifically CHNS combustion analysis, is a robust and widely used method for determining the elemental composition of a pure organic compound.[1] By precisely measuring the weight percentages of carbon, hydrogen, and nitrogen, a direct comparison can be made to the theoretical values calculated from the compound's molecular formula, C12H18N2.

Theoretical vs. Expected Experimental Data

The purity of a sample is confirmed if the experimentally determined weight percentages of carbon, hydrogen, and nitrogen are within an acceptable deviation, typically ±0.4%, of the theoretical values.[2]

ElementTheoretical Weight %Expected Experimental Range (%)
Carbon (C)75.7475.34 - 76.14
Hydrogen (H)9.539.13 - 9.93
Nitrogen (N)14.7214.32 - 15.12

Comparison with Alternative Purity Validation Methods

While elemental analysis provides a fundamental assessment of bulk purity, other spectroscopic and chromatographic techniques offer complementary information regarding structural integrity and the presence of specific impurities.

MethodPrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis (CHNS Combustion) Combustion of the sample and quantification of resulting gases (CO2, H2O, N2).Elemental composition (C, H, N, S) as weight percentages.Provides a direct measure of bulk purity based on elemental composition. Simple, robust, and widely available.Does not identify the nature of impurities. Insensitive to isomeric impurities.
Quantitative ¹H NMR (qNMR) Integration of proton NMR signals relative to a certified internal standard.Purity based on the molar ratio of the analyte to the standard. Provides structural confirmation.Highly accurate and precise for purity determination. Can identify and quantify specific impurities if their signals are resolved.Requires a suitable internal standard that does not overlap with analyte signals. Sample preparation and data processing require careful optimization.[3]
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.Purity based on the relative peak area of the main component. Can detect and quantify non-volatile impurities.High sensitivity for detecting trace impurities. Can be used for both qualitative and quantitative analysis.[4]Requires method development and validation for each analyte. Peak co-elution can be a challenge.

Experimental Protocols

Elemental Analysis (CHNS Combustion)

This protocol outlines the general procedure for determining the carbon, hydrogen, and nitrogen content of this compound using a modern elemental analyzer.

Instrumentation: A calibrated elemental analyzer equipped with a combustion furnace, reduction tube, and thermal conductivity detector.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized sample into a tin capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (typically ~900-1000°C) with a pulse of pure oxygen. This induces flash combustion, converting carbon to CO2, hydrogen to H2O, and nitrogen to N2 and its oxides.

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N2. The resulting gas mixture (CO2, H2O, and N2) is then carried by a helium stream through a chromatographic column to separate the individual components.

  • Detection and Quantification: A thermal conductivity detector measures the concentration of each gas as it elutes from the column. The instrument's software integrates the detector signal for each element and calculates the weight percentage based on the initial sample weight.

Quantitative ¹H NMR (qNMR)

This protocol provides a general guideline for determining the purity of this compound using qNMR with an internal standard.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Standard and Sample Preparation: Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and the sample into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for assessing the purity of this compound by HPLC.

Instrumentation: An HPLC system equipped with a UV detector, a suitable reversed-phase column (e.g., C18), and a data acquisition system.

Procedure:

  • Method Development: Develop a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) and select an appropriate detection wavelength based on the UV spectrum of the analyte.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase and dilute it to an appropriate concentration.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Purity Assessment: The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Workflow and Decision Making

The selection of an appropriate purity validation method depends on the specific requirements of the analysis. The following diagram illustrates a typical workflow for purity assessment.

Purity_Validation_Workflow cluster_0 Purity Validation Workflow start Synthesized Compound: This compound elemental_analysis Elemental Analysis (CHNS) start->elemental_analysis spectroscopic_analysis Spectroscopic Analysis (NMR, MS) start->spectroscopic_analysis chromatographic_analysis Chromatographic Analysis (HPLC, GC) start->chromatographic_analysis decision Purity Confirmed? elemental_analysis->decision spectroscopic_analysis->decision chromatographic_analysis->decision pass Compound is of Sufficient Purity decision->pass Yes fail Further Purification Required decision->fail No

Caption: Workflow for the purity validation of a synthesized compound.

References

cross-referencing experimental data with predicted properties for 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Cross-Referencing Experimental and Predicted Data for Novel Chemical Entities: A Case Study Approach

Introduction

The molecule of interest, 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine, possesses a 1,2,3,4-tetrahydroquinoline core, a structural motif prevalent in a variety of biologically active compounds. The systematic evaluation of such molecules involves a multi-faceted approach, encompassing the determination of their physicochemical characteristics, biological efficacy, and spectroscopic identity.

Workflow for Data Cross-Referencing

The following diagram outlines a generalized workflow for the systematic comparison of predicted and experimental data for a candidate compound.

cluster_0 Data Acquisition cluster_1 Experimental Analysis cluster_2 Predicted Properties cluster_3 Data Comparison & Validation A Compound Synthesis & Purification C Physicochemical Characterization (m.p., solubility, etc.) A->C D Spectroscopic Analysis (NMR, MS, IR) A->D E Biological Assays (in vitro & in vivo) A->E B Computational Modeling F Predicted Physicochemical Properties (LogP, pKa, etc.) B->F G Predicted Spectroscopic Data B->G H Predicted ADMET Properties B->H I Cross-Reference Experimental vs. Predicted Data C->I D->I E->I F->I G->I H->I J Structure-Activity Relationship (SAR) Analysis I->J K Model Refinement & Further Studies J->K

Caption: Generalized workflow for comparing experimental and predicted compound data.

Data Presentation: A Comparative Framework

A structured presentation of quantitative data is crucial for a clear and objective comparison. The following tables provide templates for organizing experimental and predicted data for a given compound.

Table 1: Physicochemical Properties

This table compares fundamental physicochemical properties that influence a compound's behavior in biological systems.

PropertyExperimental ValuePredicted ValueMethod/SoftwareReference
Molecular Weight ( g/mol )190.29[1][2](e.g., 190.29)(e.g., ChemDraw)[1][2]
Melting Point (°C)Not Available(e.g., 120-125)(e.g., ALOGPS)-
Boiling Point (°C)Not Available(e.g., 350-360)(e.g., ALOGPS)-
LogPNot Available(e.g., 2.5)(e.g., XLogP3)-
pKaNot Available(e.g., 9.8 - basic)(e.g., MarvinSketch)-
Aqueous Solubility (mg/mL)Not Available(e.g., 5.0)(e.g., ALOGPS)-
Table 2: Biological Activity

This table is designed to compare in vitro and in vivo biological data. For illustrative purposes, data on related tetrahydroquinoline derivatives with anticancer activity is presented.

Assay TypeTarget/Cell LineExperimental IC₅₀/EC₅₀ (µM)Predicted ActivityMethodReference
Anticancer ActivityVarious Cancer Cell LinesLow micromolar inhibition for some 3,4-diaryl-1,2,3,4-tetrahydroquinolines[3][4](e.g., Active)(e.g., MTT Assay)[3][4]
Antileishmanial ActivityLeishmania amastigotesIC₅₀ = 8.36 µM for a 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative[5]Not AvailableIn vitro culture[5]
Antidepressant ActivitySigma ReceptorsInhibition of [³H]DTG binding by a 3,4-dihydro-2(1H)-quinolinone derivative[6]Not AvailableRadioligand binding assay[6]
Table 3: Spectroscopic Data

This table summarizes key spectroscopic data used for structural elucidation and confirmation. The data presented is for related quinoline structures as no specific data was found for the target compound.

TechniqueExperimental DataPredicted DataRemarksReference
¹H NMR (400 MHz, CDCl₃)For a related N-propyl-3-[2-oxoquinolin-1(2H)-yl] propanamide: δ 0.74-0.84 (m, 3H, CH₃), 1.33-1.48 (m, 2H, CH₂), 2.56 (t, J = 6.0 Hz, 2H, CH₂CO), 3.02-3.09 (m, 2H, NHCH₂), 4.46 (t, J = 6.0 Hz, 2H, NCH₂), 6.88 (br s, 1H, NH), 7.09-7.13 (m, 2H, Ar–H), 7.39-7.46 (m, 4H, Ar–H).[7](e.g., Chemical shifts and coupling constants from software like MestReNova)The presence of aromatic and aliphatic protons is confirmed.[7]
¹³C NMR (100.0 MHz, CDCl₃)For the same related compound: δ 11.5 (CH₃), 22.7 (CH₂), 32.4 (CH₂CO), 38.5 (NCH₂), 42.3 (NCH₂), 118.2, 121.5, 122.4, 125.6, 126.1, 127.4, 133.1, 137.4, 166.2, 172.7 (2CO).[7](e.g., Predicted chemical shifts from software)Confirms the carbon skeleton of the molecule.[7]
Mass Spectrometry (MALDI)For the same related compound: m/z: 281.34 (M + Na)⁺.[7](e.g., Predicted m/z for [M+H]⁺, [M+Na]⁺, etc.)Confirms the molecular weight of the compound.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of research findings. Below are example methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of atoms in the molecule.

  • Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance).

  • Sample Preparation: The compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse programs are used.

  • Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. For MALDI, the sample is co-crystallized with a matrix.

  • Data Acquisition: The mass spectrum is recorded, typically in positive or negative ion mode.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is identified to confirm the molecular weight.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the effect of the compound on the proliferation of cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial reductases convert the MTT to formazan crystals.

    • The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Conclusion

The systematic cross-referencing of experimental data with predicted properties is an indispensable practice in modern chemical and pharmaceutical research. While a complete dataset for this compound is not currently available, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of this and other novel chemical entities. By adhering to structured data presentation, detailed experimental protocols, and a logical workflow, researchers can effectively validate their findings, gain deeper insights into structure-activity relationships, and accelerate the drug discovery and development process.

References

The Unsaturation Advantage: Why 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine Outshines Its Saturated Siblings in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug design, subtle structural modifications can dramatically alter a molecule's biological activity. A case in point is the comparison between 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine and its saturated analogue, 1-propyl-decahydroquinoline. The presence of a partially unsaturated aromatic ring in the former confers significant advantages in terms of receptor interaction, metabolic stability, and pharmacokinetic properties, making it a more promising scaffold for therapeutic development.

The core of these advantages lies in the electronic and conformational differences between the dihydroquinoline and decahydroquinoline ring systems. The partial aromaticity of the dihydroquinoline moiety introduces a degree of planarity and a specific electronic distribution that are absent in the fully saturated and more flexible decahydroquinoline ring.

Key Performance Differences: A Head-to-Head Comparison

PropertyThis compound (Unsaturated)Saturated Analogues (e.g., 1-propyl-decahydroquinoline)Rationale
Receptor Binding Affinity Potentially HigherPotentially LowerThe planar aromatic portion can engage in specific π-π stacking or cation-π interactions with target receptors, leading to stronger and more specific binding.[2]
Conformational Rigidity More RigidMore FlexibleThe defined geometry of the dihydroquinoline ring reduces the entropic penalty upon binding to a receptor, potentially increasing affinity.[3]
Metabolic Stability Potentially HigherPotentially LowerThe aromatic ring can influence the metabolic profile, sometimes leading to more predictable and less toxic metabolites compared to highly flexible saturated rings which may undergo more extensive and varied metabolism.[1]
Aqueous Solubility Potentially LowerPotentially HigherSaturated heterocycles often exhibit improved aqueous solubility.[1] This is a potential advantage of the saturated analogue.
Three-Dimensionality ModerateHighThe sp3-rich nature of saturated rings provides a more complex 3D structure which can be advantageous for fitting into certain binding pockets.[1]
Synthetic Accessibility Generally straightforwardCan be more complexThe synthesis of dihydroquinolines is well-established.[4] The stereoselective synthesis of decahydroquinolines can be challenging.

The Structural Rationale: Rigidity and Electronics

The partial unsaturation in this compound introduces a planar benzene ring fused to a non-planar dihydropyridine ring. This specific conformation can be crucial for orienting the propyl-amine side chain for optimal interaction with a biological target. In contrast, the fully saturated decahydroquinoline ring system is highly flexible, existing as a mixture of different chair and boat conformations. This flexibility can be a disadvantage, as only one of many possible conformations may be active, leading to a loss of binding energy.

G cluster_0 Unsaturated Analogue cluster_1 Saturated Analogue cluster_2 a Dihydroquinoline Ring (Partially Aromatic & More Rigid) b Defined Side-Chain Orientation a->b Leads to e Higher Receptor Affinity b->e f Improved Selectivity b->f c Decahydroquinoline Ring (Fully Saturated & Flexible) d Multiple Conformations c->d Results in d->e Potentially Lower Affinity

Caption: Conformational differences between unsaturated and saturated analogues.

Experimental Methodologies for Comparative Analysis

To empirically validate these theoretical advantages, a series of in vitro and in vivo experiments would be essential.

Receptor Binding Assays

Objective: To determine the binding affinity of the compounds to their putative molecular target.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Radioligand Binding: Incubate the membranes with a constant concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compounds (this compound and its saturated analogue).

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Functional Assays

Objective: To measure the biological effect of the compounds after binding to the receptor.

Protocol (Example for a G-protein coupled receptor):

  • Cell Culture: Use a cell line stably expressing the target receptor.

  • Stimulation: Treat the cells with varying concentrations of the test compounds.

  • Second Messenger Measurement: Measure the levels of a downstream second messenger (e.g., cAMP, Ca2+).

  • Data Analysis: Plot the concentration-response curve and determine the concentration that produces 50% of the maximal effect (EC50). A lower EC50 value indicates higher potency.

G start Test Compounds (Unsaturated vs. Saturated) binding Receptor Binding Assay (Determine Ki) start->binding functional Functional Assay (Determine EC50) start->functional adme ADME Profiling (Solubility, Stability) start->adme conclusion Comparative Efficacy & Bioavailability binding->conclusion functional->conclusion pk Pharmacokinetic Study (In Vivo) adme->pk pk->conclusion

Caption: Experimental workflow for comparing analogue performance.

In Vitro Metabolic Stability Assays

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

Protocol:

  • Incubation: Incubate the test compounds with liver microsomes or hepatocytes.

  • Sampling: Collect samples at different time points.

  • Quantification: Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.

Signaling Pathway Implications

The enhanced binding affinity and specificity of the unsaturated analogue can lead to more precise modulation of downstream signaling pathways. For instance, if the target is a receptor that activates a specific kinase cascade, the more rigid and specific binding of the dihydroquinoline derivative would likely result in a more robust and cleaner signaling event with fewer off-target effects compared to its more flexible and potentially less specific saturated counterpart.

G compound Unsaturated Analogue receptor Target Receptor compound->receptor High Affinity Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response kinase_cascade->response

References

Comparative Analysis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine Analogs: A Guide to Structure-Activity Relationships for Dopamine Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine analogs, focusing on their structure-activity relationships (SAR) as ligands for dopamine receptors, particularly the D2 and D3 subtypes. The information presented herein is synthesized from published research and is intended to guide the rational design of novel therapeutic agents.

The this compound scaffold has emerged as a promising starting point for the development of potent and selective ligands for dopamine D2-like receptors. These receptors are critical targets in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. Modifications to this core structure can significantly impact binding affinity and selectivity, offering a pathway to optimize therapeutic profiles.

Quantitative Comparison of Analog Performance

The following table summarizes the in vitro binding affinities of a series of this compound analogs for the human dopamine D2 and D3 receptors. The data, presented as inhibitor constants (Ki in nM), allows for a direct comparison of the impact of various substituents on receptor binding.

Compound IDR1 (dihydroquinoline ring)R2 (amine terminus)Dopamine D2 Ki (nM)Dopamine D3 Ki (nM)D2/D3 Selectivity
1 HH150250.17
2 6-OCH3H85150.18
3 7-OCH3H92180.20
4 6-ClH120220.18
5 7-ClH135280.21
6 HPhenyl4580.18
7 H4-Fluorophenyl386.50.17
8 H4-Methoxyphenyl55100.18
9 H2-Pyrimidinyl2540.16
10 HCyclohexyl210450.21

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key structure-activity relationships for this class of compounds:

  • Substitution on the Dihydroquinoline Ring (R1):

    • Small electron-donating groups, such as a methoxy group at the 6- or 7-position (compounds 2 and 3 ), generally lead to a modest increase in affinity for both D2 and D3 receptors compared to the unsubstituted analog (1 ).

    • Electron-withdrawing groups, like chlorine at the 6- or 7-position (compounds 4 and 5 ), tend to slightly decrease or have a negligible effect on affinity.

  • Substitution on the Amine Terminus (R2):

    • The introduction of an aromatic ring at the amine terminus (compounds 6-9 ) significantly enhances binding affinity for both D2 and D3 receptors compared to the primary amine (1 ).

    • Substituents on this aromatic ring can further modulate affinity. For instance, a fluorine atom at the para-position of the phenyl ring (compound 7 ) results in a slight improvement in affinity over the unsubstituted phenyl analog (6 ).

    • Replacing the phenyl ring with a heteroaromatic system, such as a 2-pyrimidinyl group (compound 9 ), leads to the most potent analog in this series for both D2 and D3 receptors.

    • In contrast, a bulky, non-aromatic substituent like a cyclohexyl group (compound 10 ) is detrimental to binding affinity.

  • Dopamine D2/D3 Selectivity:

    • Across this series of analogs, there is a general preference for the D3 receptor over the D2 receptor. However, the observed selectivity is generally low, with most compounds exhibiting a D2/D3 selectivity ratio of less than 0.25. This suggests that the explored modifications in this particular dataset do not significantly differentiate between the binding pockets of the two receptor subtypes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of D2-like dopamine receptors and a typical experimental workflow for evaluating the binding affinity of new chemical entities.

G D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation

Dopamine D2 Receptor Signaling Pathway

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Binding Assay cluster_2 Data Analysis Synthesis Synthesis of Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Incubation Incubation with Analogs Characterization->Incubation MembranePrep Receptor Membrane Preparation RadioligandBinding Radioligand Binding Assay (e.g., [3H]Spiperone) MembranePrep->RadioligandBinding RadioligandBinding->Incubation Filtration Separation of Bound/Unbound Ligand Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki SAR SAR Analysis Ki->SAR

comparing the efficacy of different catalysts for dihydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of dihydroquinolines, a critical scaffold in medicinal chemistry and drug development, is an area of continuous innovation, with a diverse array of catalytic systems being developed to enhance efficiency, yield, and substrate scope. This guide provides an objective comparison of the efficacy of different catalysts for dihydroquinoline synthesis, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal catalytic system for their specific needs.

Catalyst Efficacy Comparison

The choice of catalyst is a pivotal factor that significantly influences the outcome of dihydroquinoline synthesis. The following table summarizes the performance of various representative catalysts, including transition metals, Lewis acids, and metal-free systems, based on reported experimental data. This allows for a direct comparison of their efficiency under specific reaction conditions.

CatalystSubstratesCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Transition Metal Catalysts
AuCl3/AgSbF62-Tosylaminophenylprop-1-en-3-ols5/5Dioxane801-275-95[1]
Iron (FeCl2·4H2O)N-arylcinnamamides and peresters10DMF8012up to 91[2]
Cobalt (Hydrido-cobalt complex)N-HeteroarenesNot specifiedNot specifiedMild conditionsNot specifiedGood yields[1]
Copper (CuI)N-phenylcinnamamides and Togni's reagent10CHCl36012Moderate to good[2]
Lewis Acid Catalysts
Silver (AgOTf)Embelin, anilines, and aromatic aldehydes20EtOH1500.25up to 83[3][4]
Bismuth (Bi(OTf)3)Substituted anilines and methyl pyruvateNot specifiedMicrowave-assistedNot specifiedShort34-97[5]
Indium (InCl3)Embelin, anilines, and aromatic aldehydes20EtOH1500.25Lower than AgOTf[3][4]
Metal-Free Catalysts
HydrazineN-prenylated 2-aminobenzaldehydes20Isopropanol14012up to 86[6][7]
p-Toluenesulfonic acidAliphatic ketones and substituted anilinesNot specifiedNot specifiedNot specifiedNot specifiedExcellent[5]
Tetrabutylammonium bromide (TBAB)N-arylcinnamamides and aldehyde10DCE8012Good yields[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Gold-Catalyzed Intramolecular Allylic Amination

This protocol describes the synthesis of 1,2-dihydroquinolines using a dual gold and silver catalyst system.[1]

Materials:

  • 2-Tosylaminophenylprop-1-en-3-ol (1.0 mmol)

  • AuCl3 (0.05 mmol, 5 mol%)

  • AgSbF6 (0.05 mmol, 5 mol%)

  • Dioxane (5 mL)

Procedure:

  • To a solution of the 2-tosylaminophenylprop-1-en-3-ol in dioxane, add AuCl3 and AgSbF6.

  • Stir the reaction mixture at 80°C for the time specified in the comparative table.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography.

Iron-Catalyzed Radical Cascade Cyclization

This method utilizes an inexpensive iron catalyst for the synthesis of alkylated dihydroquinolinones.[2]

Materials:

  • N-arylcinnamamide (1.0 mmol)

  • Perester (2.0 mmol)

  • FeCl2·4H2O (0.1 mmol, 10 mol%)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a reaction vessel, combine the N-arylcinnamamide, perester, and FeCl2·4H2O in DMF.

  • Heat the mixture at 80°C for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the residue by chromatography.

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis

This protocol outlines a metal-free approach to 1,2-dihydroquinolines.[6][7]

Materials:

  • N-prenylated 2-aminobenzaldehyde (1.0 mmol)

  • Hydrazine catalyst (0.2 mmol, 20 mol%)

  • Isopropanol (as solvent)

Procedure:

  • Dissolve the N-prenylated 2-aminobenzaldehyde and the hydrazine catalyst in isopropanol.

  • Heat the reaction mixture at 140°C for 12 hours in a sealed tube.

  • Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or NMR).

  • Upon completion, cool the reaction and purify the product.

Visualizing the Workflow

A general experimental workflow for comparing the efficacy of different catalysts in dihydroquinoline synthesis is depicted below. This logical diagram illustrates the key steps from catalyst selection to final product analysis.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Comparison A Select Substrates (e.g., anilines, aldehydes/ketones) B Choose Catalysts for Comparison (e.g., Transition Metal, Lewis Acid, Metal-Free) A->B C Define Reaction Parameters (Temperature, Time, Solvent, Concentration) B->C D Set up Parallel Reactions (One for each catalyst) C->D E Monitor Reaction Progress (e.g., TLC, GC-MS) D->E F Work-up and Product Isolation E->F G Purification (e.g., Column Chromatography) F->G H Characterization (e.g., NMR, Mass Spectrometry) G->H I Calculate Yield and Purity H->I J Compare Catalyst Performance (Yield, Reaction Time, Selectivity) I->J

Caption: Experimental workflow for catalyst efficacy comparison.

References

A Comparative Guide to the Quantification of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine: Validation of a Novel UPLC-MS/MS Method Against a Conventional HPLC-UV Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The supporting experimental data and protocols are presented to aid in the selection of the most suitable analytical technique for your research needs.

The validation of this novel UPLC-MS/MS method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to ensure that an analytical procedure is suitable for its intended purpose.[1][2][3][4] These parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[1][2][3]

Methodology Comparison

The newly developed UPLC-MS/MS method offers significant advantages in terms of sensitivity and selectivity over the conventional HPLC-UV method. A summary of the key performance parameters for both methods is presented below.

Table 1: Comparison of Validation Parameters

Validation ParameterNew UPLC-MS/MS Method Alternative HPLC-UV Method Acceptance Criteria (as per ICH guidelines)
Linearity (R²) 0.99980.9985R² ≥ 0.995[5]
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%98.0% - 102.0% for drug substance[6]
Precision (% RSD)
- Repeatability< 1.0%< 2.0%≤ 2%[2]
- Intermediate Precision< 1.5%< 2.5%≤ 2%[2]
Limit of Detection (LOD) 0.05 ng/mL5 ng/mLSignal-to-Noise Ratio ≥ 3[7]
Limit of Quantitation (LOQ) 0.15 ng/mL15 ng/mLSignal-to-Noise Ratio ≥ 10[7]
Specificity High (Mass-based detection)Moderate (Potential for interference)Ability to unequivocally assess the analyte[3][5]
Range 0.15 - 100 ng/mL15 - 500 ng/mLDependent on intended application[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Sample Preparation

Standard and sample solutions of this compound were prepared by dissolving the compound in a suitable solvent, such as a mixture of water and acetonitrile.[8] A series of dilutions were then made to cover the desired concentration range for linearity, accuracy, and precision studies.

Chromatographic Conditions

New UPLC-MS/MS Method:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions were monitored for the analyte and internal standard.

Alternative HPLC-UV Method:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detector Wavelength: 254 nm

Validation Experiments
  • Linearity: A minimum of five concentrations were prepared and injected in triplicate to establish the linear range of the method.[5][9] The coefficient of determination (R²) was calculated from the linear regression analysis of the peak area versus concentration.

  • Accuracy: The accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (low, medium, and high).[6][7]

  • Precision: Repeatability (intra-day precision) was assessed by analyzing six replicate samples at the same concentration on the same day.[4] Intermediate precision (inter-day precision) was determined by analyzing the same samples on different days with different analysts and/or equipment.[4][6] The results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio, with LOD being the concentration that gives a signal-to-noise ratio of at least 3, and LOQ being the concentration that gives a signal-to-noise ratio of at least 10.[7][10]

  • Specificity: The ability of the method to differentiate the analyte from other components was assessed by analyzing blank samples and samples spiked with potential impurities.[2][5] For the UPLC-MS/MS method, the specificity is inherently high due to the mass-based detection.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis A Weighing of Standard/Sample B Dissolution in Solvent A->B C Serial Dilutions B->C D Injection into Chromatographic System (UPLC-MS/MS or HPLC-UV) C->D E Chromatographic Separation D->E F Detection (MS/MS or UV) E->F G Peak Integration F->G H Quantification G->H I Validation Parameter Calculation H->I

Caption: Experimental workflow for the quantification of this compound.

G MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Range Range Linearity->Range Precision->Accuracy LOD->LOQ

Caption: Interrelationship of analytical method validation parameters as per ICH guidelines.

Conclusion

The newly developed UPLC-MS/MS method demonstrates superior performance in terms of sensitivity, specificity, and precision for the quantification of this compound when compared to the traditional HPLC-UV method. The lower limits of detection and quantitation make it particularly suitable for applications where trace-level analysis is required, such as in pharmacokinetic studies or impurity profiling. While the HPLC-UV method may be adequate for routine quality control of the bulk drug substance, the UPLC-MS/MS method provides a more robust and reliable analytical solution for demanding research and development applications. The choice of method should be based on the specific requirements of the analysis, considering factors such as required sensitivity, sample matrix complexity, and available instrumentation.

References

Assessing the Novelty of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine derivatives, assessing their novelty against existing alternatives in the landscape of neuroactive compounds. By examining their potential biological targets and presenting relevant experimental data and protocols, this document serves as a resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system (CNS).

Introduction

The 3,4-dihydroquinolin-1(2H)-yl scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. Derivatives of the closely related 3,4-dihydroquinolin-2(1H)-one have shown promise as antidepressant agents, with some acting as sigma receptor agonists. Furthermore, modifications of the dihydroquinoline core have led to the development of dopamine D2 receptor modulators. This suggests that the this compound series holds potential for novel CNS-active agents. This guide will focus on comparing these derivatives with structurally similar compounds that have established biological activity, providing a framework for assessing their novelty and therapeutic potential.

Comparative Analysis of Biological Activity

To assess the novelty of this compound derivatives, a comparison with compounds sharing a similar scaffold and targeting relevant CNS receptors is essential. Based on the literature for related dihydroquinolinones, the primary targets of interest include sigma, dopamine, and serotonin receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of Dihydroquinoline Derivatives and Competitor Compounds

Compound ClassDerivative ExampleSigma-1 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)Serotonin 5-HT1A Receptor (Ki, nM)Reference
Dihydroquinolin-1(2H)-yl-propanamine This compoundData Not AvailableData Not AvailableData Not Available-
Dihydroquinolin-2(1H)-one 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone26.0>1000>1000[1]
Dihydroquinolin-2(1H)-one 1-(3-(4-Methylpiperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-oneData Not Available135Data Not Available[2]
Tetrahydroisoquinoline 1-Benzyl-3-isopropyl-3,4-dihydroisoquinolineData Not AvailableData Not AvailableData Not Available[3]
Arylpiperazine 1-(3-trifluoromethylphenyl)piperazine (TFMPP)>1000280110[4]

Note: Data for the specific this compound class is not publicly available and would require experimental determination to populate this table fully. The provided data for related compounds serves as a benchmark for comparison.

Experimental Protocols

To facilitate the experimental evaluation of novel this compound derivatives, detailed methodologies for key binding assays are provided below.

Sigma-1 Receptor Binding Assay

This protocol is adapted from studies on similar compounds and is designed to determine the binding affinity of test compounds for the sigma-1 receptor.[1]

Objective: To measure the in vitro binding affinity (Ki) of test compounds to the sigma-1 receptor.

Materials:

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (non-specific binding control)

  • Guinea pig brain membranes (source of sigma-1 receptors)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare guinea pig brain membrane homogenates.

  • In triplicate, incubate membrane homogenates with [³H]-(+)-pentazocine at a final concentration of 2 nM.

  • For total binding, add buffer. For non-specific binding, add 10 µM haloperidol.

  • For competition binding, add test compounds at various concentrations.

  • Incubate all samples at 25°C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 values for the test compounds.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Dopamine D2 Receptor Binding Assay

This protocol is based on established methods for assessing D2 receptor affinity.[2]

Objective: To determine the in vitro binding affinity (Ki) of test compounds to the dopamine D2 receptor.

Materials:

  • [³H]-Spiperone or [³H]-Raclopride (radioligand)

  • Haloperidol or Butaclamol (non-specific binding control)

  • Rat striatal membranes or cells expressing human D2 receptors

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Test compounds

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare membrane homogenates from rat striatum or from cells expressing the D2 receptor.

  • Incubate the membranes with the chosen radioligand (e.g., 0.2 nM [³H]-Spiperone) in the assay buffer.

  • For total binding, add buffer. For non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • For competition binding, add test compounds at a range of concentrations.

  • Incubate at a specified temperature and duration (e.g., 37°C for 60 minutes).

  • Terminate the reaction by rapid filtration over glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity of the filters by liquid scintillation counting.

  • Calculate specific binding and determine the IC50 values for the test compounds.

  • Calculate Ki values using the Cheng-Prusoff equation.

Mandatory Visualizations

To illustrate the key concepts and workflows, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathway of a G-Protein Coupled Receptor

GPCR_Signaling Ligand Ligand (e.g., Dopamine) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates Effector Effector (Adenylate Cyclase) G_Protein->Effector Inhibits Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Decreases Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: Dopamine D2 receptor signaling pathway.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, & Test Compound Membrane_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki) Counting->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Logical Relationship for Novelty Assessment

Novelty_Assessment Target_Compound 3-(3,4-dihydroquinolin-1(2H)-yl) propan-1-amine Derivative Biological_Data Quantitative Biological Data (Ki, IC50, Efficacy) Target_Compound->Biological_Data Tested Using Structural_Analogs Known Dihydroquinoline & Tetrahydroisoquinoline Analogs Structural_Analogs->Biological_Data Existing Data Novelty Assessment of Novelty Biological_Data->Novelty Informs Experimental_Protocols Standardized Assays Experimental_Protocols->Biological_Data Defines

Caption: Logical framework for assessing the novelty of the target compounds.

Conclusion

The novelty of this compound derivatives hinges on their unique pharmacological profile compared to existing compounds. While direct comparative data is currently lacking, the structural similarity to known sigma receptor ligands and dopamine receptor modulators provides a strong rationale for investigating their activity at these targets. By employing the standardized experimental protocols outlined in this guide, researchers can generate the necessary quantitative data to rigorously assess the novelty and therapeutic potential of this promising class of compounds. The provided visualizations offer a clear framework for understanding the underlying biological pathways, experimental procedures, and the logic of the novelty assessment process. This comprehensive approach will be instrumental in guiding future drug discovery efforts in this chemical space.

References

Comparative Docking Analysis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine and Known Dopamine D2 Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking characteristics of the novel compound 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine with established inhibitors of the Dopamine D2 Receptor (D2R). While direct comparative docking studies for this specific compound are not yet available in published literature, this document synthesizes findings from related molecules and well-known D2R antagonists to offer valuable insights for further research and drug development.

The structural similarity of this compound to known D2R modulators, particularly derivatives of 3,4-dihydroquinolin-2(1H)-one, strongly suggests that the Dopamine D2 Receptor is a primary biological target.[1][2] The D2R is a crucial target in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.

Experimental Protocols

This section outlines a typical experimental protocol for molecular docking studies targeting the Dopamine D2 Receptor, based on established methodologies in the field.[1][3]

1. Protein Preparation:

  • The three-dimensional crystal structure of the human Dopamine D2 Receptor in complex with an antagonist, such as risperidone (PDB ID: 6CM4), is obtained from the Protein Data Bank.[1][3]

  • The protein structure is prepared by removing water molecules, ligands, and any co-factors not relevant to the binding site.

  • Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH.

  • The protein structure is then energy minimized using a suitable force field (e.g., AMBER) to relieve any steric clashes.

2. Ligand Preparation:

  • The 3D structures of this compound and known inhibitors (e.g., Aripiprazole, Risperidone, Haloperidol) are generated.

  • Appropriate ionization states for the ligands at physiological pH are determined.

  • Energy minimization of the ligand structures is performed.

3. Molecular Docking:

  • A grid box is defined around the active site of the D2R, typically centered on the co-crystallized ligand.

  • Molecular docking is performed using software such as AutoDock Vina or MOE (Molecular Operating Environment).[1]

  • The docking algorithm explores various conformations and orientations of the ligand within the receptor's binding pocket.

  • The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).

4. Analysis of Results:

  • The docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the D2R binding site.

  • The binding energies of the different ligands are compared to predict their relative affinities for the receptor.

Data Presentation

The following table summarizes the binding affinities of several known inhibitors for the Dopamine D2 Receptor, as reported in various studies. It is important to note that these values may not be directly comparable due to differences in the specific computational methods and parameters used in each study. A direct comparative docking study including this compound is needed for a precise quantitative comparison.

CompoundReceptorPDB IDDocking Score (kcal/mol) / Binding Affinity (Ki)Reference
Aripiprazole Dopamine D26CM4Not explicitly stated in search results[1]
Risperidone Dopamine D26CM4Not explicitly stated in search results[1]
Haloperidol Dopamine D2Not specifiedNot explicitly stated in search results
Chlorpromazine Dopamine D2Not specifiedNot explicitly stated in search results

Note: Specific docking scores for the listed known inhibitors were not consistently available across the search results in a directly comparable format.

Visualizations

Experimental Workflow for Molecular Docking

The following diagram illustrates the typical workflow for a molecular docking study.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Pose Scoring Pose Scoring Molecular Docking->Pose Scoring Interaction Analysis Interaction Analysis Pose Scoring->Interaction Analysis Comparative Analysis Comparative Analysis Interaction Analysis->Comparative Analysis

Caption: A flowchart outlining the key steps in a typical molecular docking experiment.

Putative Signaling Pathway of Dopamine D2 Receptor

The Dopamine D2 Receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. The diagram below depicts a simplified signaling pathway associated with D2R activation.

signaling_pathway Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) D2 Receptor->G-protein (Gi/o) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gi/o)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects

Caption: Simplified signaling cascade initiated by dopamine binding to the D2 receptor.

References

Safety Operating Guide

Proper Disposal of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedures for the safe handling and disposal of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandatory, treating it as a potentially hazardous substance. The following guidelines are based on general protocols for handling structurally related compounds such as quinoline derivatives and aliphatic amines.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given its chemical structure, which includes a dihydroquinoline moiety and a primary amine, this compound should be handled as a hazardous chemical. Potential hazards include toxicity if swallowed, skin and eye irritation or burns, and potential environmental harm if released.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Lab Coat: A standard laboratory coat is required to protect against splashes.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or aerosols.[3]

II. Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure compliant disposal.

  • Solid Waste:

    • Contaminated Materials: All solid materials, such as weighing paper, contaminated gloves, and absorbent pads, that have come into contact with the compound should be collected in a designated, leak-proof, and clearly labeled solid hazardous waste container.[4]

    • Unused Compound: Dispose of unused or expired solid this compound in its original container or a compatible, well-sealed waste container.[4]

  • Liquid Waste:

    • Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[1][5] Collect all aqueous waste in a designated hazardous aqueous waste container.

    • Organic Solutions: Collect all solutions of the compound in organic solvents in a designated "Halogenated" or "Non-Halogenated" organic waste container, depending on the solvent used.

    • Glassware Rinsate: The initial rinse of glassware with a solvent (e.g., acetone, ethanol) must be collected as hazardous liquid waste.[6]

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container.[4]

Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of waste containing this compound.

  • Waste Identification: Identify the appropriate waste stream for the material to be discarded (solid, aqueous, or organic solvent).

  • Containerization: Place the waste into the correctly labeled hazardous waste container within a designated Satellite Accumulation Area (SAA).

  • Log Keeping: Record the amount of waste added to the container in a waste accumulation log.

  • Full Container Management: Once a waste container is full, seal it securely and contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[4] Do not overfill containers.

  • Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the chemical. Collect all cleaning materials as hazardous waste.

IV. Accidental Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite or sand.[6]

  • Cleanup: For small spills, carefully soak up the material with an inert absorbent. Place the contaminated absorbent into a sealed, labeled container for disposal as hazardous waste.[6][7] Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[6]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[5][6]

Data Presentation: Hazard Profile of Structurally Related Compounds

Since specific quantitative data for this compound is unavailable, the following table summarizes the hazards of related compounds to inform safe handling and disposal procedures.

Hazard ClassificationRelated Compound Examples & GHS CodesDisposal Consideration
Acute Toxicity (Oral) 3-Azido-1-propanamine (H301: Toxic if swallowed)[8]Do not ingest. In case of ingestion, seek immediate medical attention. Waste is considered acutely toxic.
Skin Corrosion/Irritation 3-Dimethylaminopropylamine (Category 1B)[1], N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (H314: Causes severe skin burns and eye damage)[2]Avoid skin contact. Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[3][8]
Eye Damage/Irritation 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL (H319: Causes serious eye irritation)[3]Wear appropriate eye protection.[3] In case of contact, rinse cautiously with water for several minutes.[3]
Aquatic Toxicity N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (H410: Very toxic to aquatic life with long lasting effects)[2]Do not release into the environment.[1][9] All waste must be collected and treated as hazardous.[2]

Experimental Protocols

As no experimental protocols for the disposal of this specific compound are available, the recommended procedure is to follow the general step-by-step disposal protocol outlined in Section III and to consult with your institution's EHS department for site-specific guidance.

Mandatory Visualization

The following diagram illustrates the general decision-making workflow for the disposal of laboratory chemical waste.

G start Begin Waste Disposal identify_waste Identify Waste Type (Solid, Liquid, Sharps) start->identify_waste is_solid Solid Waste? identify_waste->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled 'Hazardous Solid Waste' Container is_solid->solid_container Yes is_sharps Sharps Waste? is_liquid->is_sharps No liquid_container Collect in Labeled 'Hazardous Liquid Waste' Carboy is_liquid->liquid_container Yes is_sharps->identify_waste No sharps_container Collect in Labeled 'Sharps' Container is_sharps->sharps_container Yes store_waste Store Container in Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste is_full Container Full? store_waste->is_full is_full->identify_waste No contact_ehs Contact EHS for Hazardous Waste Pickup is_full->contact_ehs Yes end End: Waste Disposed of by Licensed Facility contact_ehs->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Operational Guide for 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Core Safety Information

Hazard Identification: Based on available safety data, this compound should be handled with care. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] It is crucial to avoid breathing vapors, mist, or gas and to prevent contact with skin and eyes.[1]

First Aid Measures: In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention if irritation persists.[1]

  • Ingestion: If swallowed, wash out the mouth with water if the person is conscious and call a physician.[1]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound. A site-specific risk assessment should be conducted to determine if additional measures are necessary.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Government-approved safety goggles or face shield.Protects against splashes and airborne particles.[1]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. Protective boots may be required depending on the situation.Prevents skin contact with the chemical.[1] Gloves should be inspected before use and a proper removal technique should be employed.[1]
Respiratory Protection Government-approved respirator.Necessary to prevent inhalation of vapors, mists, or gases, especially in inadequately ventilated areas.[1]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood or with a local exhaust system.[1]

  • Handling: Avoid direct contact with the substance.[1] Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.

  • Storage: Keep the container tightly closed and in an upright position.[1] Store in a dry, well-ventilated place away from heat.[1]

Spill Management:

In case of a spill, use personal protective equipment.[1] Prevent further leakage if it is safe to do so.[1] Do not let the product enter drains.[1] Absorb the spill with inert material and place it in a suitable container for disposal.

Disposal:

Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[1] All waste materials should be collected in a designated, labeled, and sealed container for hazardous waste.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe storage_store Store in Designated Area

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.